N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine physical and chemical properties
An In-depth Technical Guide to N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a deta...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the physical and chemical properties of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine. Due to the limited availability of direct experimental data for this specific compound, this document leverages a combination of predictive modeling based on its constituent chemical moieties and established analytical principles. The guide is designed to offer researchers and drug development professionals a robust framework for understanding, handling, and characterizing this molecule. It includes predicted physicochemical parameters, a discussion of the influence of its structural components, detailed hypothetical protocols for experimental characterization, and a comprehensive list of references to foundational scientific literature.
Introduction and Molecular Overview
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is a tertiary amine featuring a substituted benzylamine core. Its structure incorporates a morpholine ring connected to the phenyl group via a methylene bridge, and an N-methylated aminomethyl group also attached to the phenyl ring. This unique combination of a benzylamine, a tertiary amine, and a morpholine heterocycle suggests potential applications in medicinal chemistry and materials science, where such scaffolds are of significant interest. The presence of multiple basic nitrogen atoms and a flexible structure implies specific physicochemical properties that are critical for its behavior in biological and chemical systems.
This guide aims to provide a comprehensive, albeit largely predictive, overview of these properties to facilitate further research and development.
Predicted Physicochemical Properties
In the absence of direct experimental data, the following properties are predicted based on computational models and the known characteristics of its structural analogs, such as N-methylbenzylamine, N-methylmorpholine, and other substituted benzylamines.[1][][3] These values should be considered as estimations and require experimental verification.
The presence of polar functional groups and a higher molecular weight compared to benzylamine (185 °C) suggests a significantly higher boiling point.[4]
Melting Point
< 0 °C
Simple, non-symmetrical benzylamines often have low melting points.
Solubility
Moderately soluble in water; Soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane)
The morpholine and amine groups enhance aqueous solubility, while the phenyl ring contributes to solubility in organic solvents.
The benzylamine nitrogen is expected to be more basic than the morpholine nitrogen due to the electron-donating effect of the alkyl group. The pKa of the morpholine nitrogen is influenced by the ether oxygen.
LogP (Octanol-Water Partition Coefficient)
1.5 - 2.5
This predicted value suggests a moderate lipophilicity, which is a critical parameter in drug design.[5]
Structural and Chemical Reactivity Analysis
The chemical behavior of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is dictated by the interplay of its three key structural components: the N-methylbenzylamine moiety, the morpholine ring, and the phenyl core.
Basicity and Salt Formation
With two nitrogen atoms possessing lone pairs of electrons, the molecule is basic and will readily react with acids to form salts. The N-methylbenzylamine nitrogen is expected to be the more basic of the two. This property is crucial for its handling, formulation, and biological interactions.
Reactivity of the Benzylamine Group
The primary amine of the benzylamine can undergo a variety of reactions common to this functional group, including:
N-Alkylation and N-Acylation: Reaction with alkyl halides or acyl chlorides to form more substituted derivatives.
Condensation Reactions: Reaction with aldehydes and ketones to form Schiff bases.
Reactivity of the Tertiary Amines
Both the N-methyl and the morpholine nitrogens are tertiary amines. The morpholine nitrogen, being part of a heterocycle, exhibits typical tertiary amine reactivity, including potential for oxidation to an N-oxide. Tertiary amines are also known to act as catalysts in various organic reactions.[6][7]
Aromatic Ring Substitution
The phenyl ring can undergo electrophilic aromatic substitution. The positions of substitution will be directed by the existing substituents.
Experimental Characterization Protocols
The following section details the standard experimental procedures that should be employed to empirically determine the physical and chemical properties of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine.
Synthesis and Purification Workflow
A plausible synthetic route would involve the reductive amination of 3-(morpholin-4-ylmethyl)benzaldehyde with methylamine.
in vitro mechanism of action for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine Foreword: A Strategic Framework for Novel Compound Characterization This guide addres...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
Foreword: A Strategic Framework for Novel Compound Characterization
This guide addresses the . As of this writing, this compound is not extensively characterized in peer-reviewed literature. Therefore, this document presents a comprehensive, field-proven strategic workflow that a senior application scientist would employ to systematically elucidate the mechanism of action for such a novel chemical entity. We will use N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine as our central case study, moving from broad, unbiased screening to high-resolution mechanistic studies. This approach ensures scientific rigor and produces a self-validating dataset suitable for drug development decision-making.
Part 1: Initial Compound Analysis and Target Hypothesis Generation
The structure of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine provides critical clues for initial hypothesis generation. The molecule possesses a phenylmethanamine core, a common scaffold in compounds targeting monoamine systems, and a morpholine moiety, which can influence solubility and receptor interactions. This structure bears resemblance to ligands that interact with G-protein coupled receptors (GPCRs), particularly aminergic receptors (e.g., adrenergic, dopaminergic, serotonergic), as well as monoamine transporters (e.g., SERT, DAT, NET).
Our initial strategy, therefore, is to cast a wide net to empirically identify the primary molecular target(s) before committing to resource-intensive, hypothesis-driven assays.
Part 2: The Phased Approach to Target Deconvolution
We will employ a multi-phase approach, beginning with broad screening to identify a target class, followed by focused assays to quantify the interaction and elucidate the downstream functional consequences.
Phase 2.1: Broad-Panel Off-Target and Primary Target Screening
The most efficient first step is an unbiased, broad-panel screening approach. This mitigates the risk of pursuing a hypothesized target that may be incorrect. We will utilize established commercial services that provide rapid and reliable data on the interaction of our compound with a large, diverse set of molecular targets.[1][2][3]
Experimental Choice: We will submit N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine for screening against the Eurofins SafetyScreen44 panel at a concentration of 10 µM.[1][4] This panel covers a range of 44 common off-target liabilities, including GPCRs, ion channels, and transporters, which aligns with our initial structural hypothesis.[4] Additionally, if the budget allows, a broader kinase screen such as the KINOMEscan profiling service would be prudent to rule out unexpected kinase activity.[5][6][7][8][9]
Causality and Rationale: Starting with a safety panel is a field-proven strategy.[1] It simultaneously provides two critical pieces of information:
Primary Target Identification: A strong inhibition (>50-75%) of binding to a specific receptor in the panel provides a powerful lead for our primary target.
Off-Target Liability Assessment: Early identification of interactions with unintended targets (e.g., hERG channel, COX enzymes) is crucial for predicting potential toxicities and guiding future lead optimization.[10]
The workflow for this initial phase is outlined below.
Caption: Workflow for initial target identification and off-target liability screening.
Phase 2.2: Target Validation and Affinity Determination
Assuming Phase 2.1 identifies a primary target (for this guide, let's hypothesize it's a Gs-coupled GPCR, "Target-X"), the next step is to validate this interaction and quantify its affinity.
Experimental Choice: Radioligand Binding Assay. This is the gold-standard method for quantifying the affinity of a ligand for its receptor due to its sensitivity and robustness.[11][12][13] We will perform a competitive radioligand binding assay.
Causality and Rationale: This experiment is designed to determine the binding affinity (Ki) of our unlabeled compound by measuring how effectively it competes with a known, high-affinity radiolabeled ligand for binding to Target-X. A low Ki value indicates high binding affinity and validates the initial screening hit.
Preparation: Prepare cell membranes from a cell line recombinantly overexpressing Target-X. Protein concentration is determined via a BCA assay.
Incubation Setup: In a 96-well plate, combine:
Cell membranes (e.g., 10-20 µg protein/well).
A fixed concentration of a suitable radioligand for Target-X (e.g., [3H]-ligand) at a concentration near its dissociation constant (Kd).
A range of concentrations of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine (e.g., 10 pM to 100 µM).
Control for non-specific binding: a high concentration of a known, unlabeled ligand for Target-X.
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate.[11][14] The filters trap the membranes (and the bound radioligand) while unbound radioligand passes through.
Detection: Wash the filters with ice-cold buffer, dry them, and add scintillation cocktail. Quantify the radioactivity trapped on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Part 3: Functional Characterization of Target Modulation
Once binding is confirmed and quantified, we must determine the functional consequence of this interaction. Does the compound activate the receptor (agonist), block its activation by the endogenous ligand (antagonist), or modulate its activity in another way?
Phase 3.1: Measuring Second Messenger Responses
Since we hypothesized Target-X is a Gs-coupled GPCR, its activation will lead to an increase in intracellular cyclic AMP (cAMP).[16][17]
Experimental Choice: cAMP Accumulation Assay. We will use a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) or a luciferase-based biosensor assay to measure changes in intracellular cAMP levels.[16][18][19][20] These assays are highly sensitive and amenable to high-throughput formats.
Causality and Rationale:
Agonist Mode: By treating cells expressing Target-X with our compound alone, we can determine if it stimulates cAMP production. A dose-dependent increase in cAMP indicates agonist activity.
Antagonist Mode: By pre-incubating the cells with our compound before stimulating them with a known agonist for Target-X, we can determine if our compound blocks the expected cAMP increase. A dose-dependent rightward shift in the agonist's concentration-response curve indicates competitive antagonism.
Cell Plating: Seed a stable cell line expressing Target-X into 384-well assay plates and incubate overnight.
Compound Addition: Prepare serial dilutions of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine. Add the compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C. Include a known agonist as a positive control.
Cell Lysis and Reagent Addition: Lyse the cells and add the HTRF cAMP detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
Incubation: Incubate in the dark at room temperature (e.g., 60 minutes).
Detection: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm). The signal is inversely proportional to the amount of cAMP produced.[18]
Data Analysis: Calculate the concentration-response curve and determine the EC50 (potency) and Emax (efficacy) values.
Phase 3.2: Assessing Downstream Signaling and Receptor Regulation
GPCR signaling is not limited to G-protein coupling. Ligand binding can also trigger the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate G-protein-independent signaling cascades.[21][22] It is critical to assess this pathway to understand potential for biased agonism.
Experimental Choice: β-Arrestin Recruitment Assay. We will use an enzyme fragment complementation (EFC) assay, such as the DiscoverX PathHunter platform.[21][22][23]
Causality and Rationale: This assay directly measures the interaction between the target receptor and β-arrestin.[22][23] By comparing the potency (EC50) of the compound in the cAMP assay versus the β-arrestin assay, we can determine if it preferentially activates one pathway over the other (biased agonism). This has significant implications for the therapeutic profile of the compound.
Caption: Dual signaling pathways for a typical GPCR target.
Part 4: Preliminary In Vitro Safety and Druggability Profile
Concurrent with detailed mechanism-of-action studies, a preliminary assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is essential.
Phase 4.1: Metabolic Stability
Experimental Choice: Hepatocyte Stability Assay. Incubating the compound with cryopreserved human hepatocytes provides a comprehensive view of its metabolic fate, as hepatocytes contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes.[24][25][26][27]
Causality and Rationale: This assay determines the rate at which the compound is metabolized by the liver, the primary site of drug metabolism.[26][27] The output, typically expressed as in vitro half-life (t1/2) and intrinsic clearance (Clint), is critical for predicting in vivo clearance and guiding dose predictions for future studies.[24][28]
Preparation: Thaw and prepare a suspension of cryopreserved human hepatocytes at a known density (e.g., 1 x 10^6 viable cells/mL).[25]
Incubation: Add N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine (e.g., at 1 µM) to the hepatocyte suspension.
Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the suspension and immediately quench the metabolic reaction by adding it to a solution of cold acetonitrile, often containing an internal standard.[24][27]
Analysis: Centrifuge the samples to pellet cell debris. Analyze the supernatant using LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.
Data Analysis: Plot the natural log of the percent parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life. This can then be used to calculate the intrinsic clearance.[24][28]
Phase 4.2: Cytochrome P450 (CYP) Inhibition
Experimental Choice: CYP Inhibition Assay. Assess the potential of the compound to inhibit major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) using human liver microsomes.[29][30][31][32]
Causality and Rationale: Inhibition of CYP enzymes is a primary cause of drug-drug interactions (DDIs).[29] If our compound inhibits an enzyme responsible for metabolizing a co-administered drug, it could lead to toxic plasma levels of that other drug. Determining the IC50 value for each isoform is a regulatory expectation and critical for safety assessment.[32][33]
Summary and Data Synthesis
The culmination of this workflow will be a comprehensive in vitro data package for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine. The quantitative data should be summarized for clear interpretation.
Table 1: Summary of In Vitro Mechanistic Profile
Parameter
Assay
Result
Interpretation
Binding Affinity
Radioligand Binding
Ki = [Value] nM
High-affinity binding to Target-X
Functional Activity
cAMP Accumulation
EC50 = [Value] nM
Potent agonist at Target-X
Emax = [Value] %
[Full/Partial] agonist activity
Downstream Signaling
β-Arrestin Recruitment
EC50 = [Value] nM
Potency for β-arrestin pathway
Bias Factor
(Calculated)
[Value]
[Gs-biased / β-arrestin-biased / Balanced]
Metabolic Stability
Hepatocyte Stability
t1/2 = [Value] min
[Low/Moderate/High] clearance
DDI Potential
CYP Inhibition (3A4)
IC50 = [Value] µM
[Low/Moderate/High] risk of DDI
This structured, evidence-based approach transforms an uncharacterized molecule into a well-defined pharmacological tool or potential drug candidate. It provides a robust foundation of mechanistic understanding, built upon a series of self-validating experiments that are standard in the drug development industry.
References
Title: GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay
Source: BMG LABTECH
URL: [Link]
An In-Depth Technical Guide on the Physicochemical Characterization of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
Introduction In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a foundational pillar upon which all subsequent research is built. The molecule N-methyl-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a foundational pillar upon which all subsequent research is built. The molecule N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine, a disubstituted toluene derivative featuring a morpholine and an N-methylmethanamine moiety, represents a class of compounds with significant potential in medicinal chemistry due to the versatile pharmacophoric features of the morpholine and benzylamine scaffolds. The journey from synthesis to a viable drug candidate is paved with rigorous analytical validation, beginning with the unambiguous confirmation of its molecular identity.
This technical guide provides a focused examination of two of the most critical physicochemical parameters for any novel compound: its molecular weight and exact mass. As a Senior Application Scientist, it is my experience that a comprehensive understanding of these values is not merely an academic exercise; it is a prerequisite for every subsequent step in the research and development pipeline, from pharmacokinetic profiling to regulatory submission. This document will not only present these core values but also delve into the causality behind their experimental determination and their practical implications for researchers, scientists, and drug development professionals.
Physicochemical Properties: Molecular Weight and Mass
The identity of a molecule is fundamentally defined by its atomic composition. From the molecular formula, we can derive two key, yet distinct, quantitative descriptors: the molecular weight (or molar mass) and the exact mass.
The molecular formula for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is determined to be C₁₃H₂₀N₂O .
Based on this formula, the following properties can be calculated:
Parameter
Value
Unit
Molecular Formula
C₁₃H₂₀N₂O
Molecular Weight
220.31
g/mol
Exact Mass
220.15756
Da
The Distinction and Significance of Molecular Weight vs. Exact Mass
It is a common point of confusion, yet critical for scientific integrity, to understand the difference between molecular weight and exact mass.
Molecular Weight (often used interchangeably with Molar Mass) is calculated using the weighted average of the natural abundances of all stable isotopes of each element. For example, the atomic weight of Carbon is approximately 12.011 amu, which accounts for the presence of both ¹²C and ¹³C in their natural proportions. This value is paramount for gravimetric analysis and solution preparation, where macroscopic quantities of a substance are used. When a chemist weighs out 220.31 grams of a substance, they can be confident they have one mole of molecules, accounting for the natural isotopic distribution.
Exact Mass (or Monoisotopic Mass), conversely, is calculated using the mass of the most abundant, stable isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O). This value represents the mass of a single molecule containing only these specific isotopes. The exact mass is a theoretical value that is experimentally verified using high-resolution mass spectrometry (HRMS). The ability to measure a compound's mass to within a few parts per million (ppm) of its theoretical exact mass is the gold standard for confirming its elemental composition and, by extension, its identity.
Structural Representation
A visual representation of the molecular structure is essential for understanding its chemical properties and potential interactions.
Caption: 2D Structure of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine.
Experimental Protocol: Confirmation by High-Resolution Mass Spectrometry (HRMS)
To empirically validate the calculated exact mass, a standard protocol involving High-Resolution Mass Spectrometry is employed. This self-validating system ensures trustworthiness in the assigned molecular formula.
Objective:
To determine the experimental exact mass of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine and confirm its elemental composition.
Methodology:
Sample Preparation:
Accurately weigh approximately 1 mg of the synthesized compound.
Dissolve the sample in a high-purity solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
Perform a serial dilution to obtain a working solution of approximately 1 µg/mL. The final concentration should be optimized to produce a stable ion signal without causing detector saturation.
Instrumentation:
A high-resolution mass spectrometer, such as an Orbitrap™ or a Time-of-Flight (TOF) instrument, is required. These instruments provide the necessary mass accuracy (typically < 5 ppm) to distinguish between isobars (compounds with the same nominal mass but different elemental compositions).
Analysis Workflow:
Ionization: Electrospray ionization (ESI) is the preferred method for this class of molecule due to the presence of basic nitrogen atoms, which are readily protonated to form a positive ion ([M+H]⁺). The analysis will be conducted in positive ion mode.
Mass Analysis: The instrument is calibrated using a known standard immediately prior to the analysis to ensure high mass accuracy. The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.
Data Acquisition: Mass spectra are acquired over a relevant m/z (mass-to-charge ratio) range. For the target compound, the expected [M+H]⁺ ion would be at m/z 221.1648.
Data Processing: The acquired spectrum is analyzed to identify the peak corresponding to the protonated molecule. The measured m/z is then compared to the theoretical exact mass of the [M+H]⁺ ion.
Validation and Interpretation:
Mass Accuracy Calculation: The mass error is calculated in parts per million (ppm) using the formula:
Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6
Acceptance Criterion: A mass error of less than 5 ppm is considered strong evidence for the proposed elemental composition.
Isotopic Pattern Matching: The software can also compare the experimentally observed isotopic distribution pattern with the theoretical pattern for C₁₃H₂₀N₂O. A high degree of similarity further validates the molecular formula.
Experimental Workflow Diagram
Caption: Workflow for Elemental Composition Confirmation by HRMS.
Conclusion
The precise determination of molecular weight and exact mass for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is the foundational analytical step that underpins its entire research and development lifecycle. The molecular weight of 220.31 g/mol is essential for stoichiometric calculations and solution preparations, while the theoretical exact mass of 220.15756 Da serves as the benchmark for high-resolution mass spectrometry experiments aimed at unequivocally confirming the compound's elemental composition. Adherence to rigorous, self-validating experimental protocols, as outlined in this guide, ensures the scientific integrity of the data and provides the necessary confidence for advancing a compound through the demanding pipeline of drug discovery.
References
PubChem. National Center for Biotechnology Information. PubChem Compound Database. Available at: [Link]
NIST Chemistry WebBook. National Institute of Standards and Technology. Standard Reference Database Number 69. Available at: [Link]
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons.
Exploratory
An In-Depth Technical Guide to the Prospective Pharmacokinetic and Bioavailability Characterization of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
Executive Summary This guide provides a comprehensive framework for the preclinical pharmacokinetic and bioavailability assessment of the novel chemical entity (NCE), N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a comprehensive framework for the preclinical pharmacokinetic and bioavailability assessment of the novel chemical entity (NCE), N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine. As a compound featuring a morpholine moiety and a secondary amine, its absorption, distribution, metabolism, and excretion (ADME) profile requires meticulous investigation to ascertain its potential as a therapeutic candidate. This document outlines a strategic, multi-tiered approach, from initial in silico and physicochemical evaluations to detailed in vitro ADME assays and definitive in vivo pharmacokinetic studies in preclinical species. The causality behind experimental choices is elucidated, and self-validating protocols are presented to ensure data integrity and support informed go/no-go decisions in the drug development pipeline.[1]
Introduction: The Significance of Early ADME Profiling
The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[2] The compound of interest, N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine, possesses structural features that warrant a thorough ADME characterization. The morpholine ring, a "privileged pharmacophore," can influence a molecule's efficacy and pharmacokinetic properties.[3] The secondary amine is a potential site for metabolism, specifically N-methylation, which can be a critical step in the metabolic activation or detoxification of arylamines.[4][5] Therefore, a proactive and comprehensive evaluation of its ADME profile is paramount to de-risk its development and establish a clear path forward. This guide details the necessary preclinical studies to build a robust pharmacokinetic profile for this NCE.[1]
Foundational Characterization: In Silico and Physicochemical Profiling
Prior to extensive biological testing, a foundational understanding of the molecule's intrinsic properties is essential.
In Silico ADME Prediction
Computational models provide early insights into potential liabilities and guide initial experimental design. Key parameters to model for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine include:
Aqueous Solubility: Predicting solubility at different pH values is crucial, as it impacts dissolution and absorption.
Lipophilicity (logP/logD): This parameter influences membrane permeability, plasma protein binding, and metabolic susceptibility.
pKa: Identifying ionizable centers is critical for understanding pH-dependent solubility and permeability.
CYP450 Metabolism: Predicting which cytochrome P450 isoforms are likely to metabolize the compound and its potential to inhibit these enzymes.
Blood-Brain Barrier (BBB) Penetration: For CNS-targeted compounds, predicting the ability to cross the BBB is a key go/no-go criterion.
Physicochemical Property Determination
Experimental verification of the in silico predictions is a critical next step.
Table 1: Key Physicochemical Parameters for Experimental Determination
Parameter
Experimental Method
Rationale
Aqueous Solubility
Kinetic or thermodynamic solubility assays at various pHs
Determines the maximum concentration in solution, impacting dissolution rate and oral absorption.
Lipophilicity (logD)
Shake-flask method (octanol/water) or HPLC-based methods
Influences permeability, protein binding, and volume of distribution.
pKa
Potentiometric titration or UV-spectrophotometry
Confirms the ionization state at physiological pH, which affects solubility and permeability.
Chemical Stability
Incubation in buffers at various pHs and temperatures
Assesses degradation in the gastrointestinal tract and during storage.
In Vitro ADME Profiling: Mechanistic Insights into Drug Disposition
In vitro assays are indispensable for dissecting the individual processes of absorption, metabolism, and distribution, providing a mechanistic understanding of the compound's behavior.[1]
Permeability Assessment
The ability of a compound to cross biological membranes is a prerequisite for oral absorption and distribution to target tissues.
Preparation of the Donor Plate: A stock solution of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is prepared in a suitable organic solvent (e.g., DMSO) and then diluted in a buffer at a relevant intestinal pH (e.g., pH 6.5).
Coating the Filter Plate: The filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
Assembly of the PAMPA Sandwich: The filter plate is placed on top of the donor plate, and the acceptor plate, filled with buffer (e.g., pH 7.4), is placed on top of the filter plate.
Incubation: The "sandwich" is incubated at room temperature for a defined period (e.g., 4-18 hours).
Quantification: The concentration of the compound in the donor and acceptor wells is determined by LC-MS/MS.
Calculation of Permeability Coefficient (Pe): Pe is calculated using established equations, considering the surface area of the well and incubation time.
Metabolic Stability Evaluation
Understanding the rate and sites of metabolism is crucial for predicting hepatic clearance and potential drug-drug interactions.
Preparation of Incubation Mixture: Pooled liver microsomes (from human and preclinical species) are pre-warmed in a phosphate buffer containing a regenerating system for NADPH (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Initiation of Reaction: The reaction is initiated by adding N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine to the incubation mixture.
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified.
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Hypothesized metabolic pathways for the title compound.
Data Integration and Go/No-Go Decision Making
The culmination of these studies provides a comprehensive pharmacokinetic profile that informs the progression of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine.
Table 3: Example Go/No-Go Criteria
Parameter
Favorable Profile
Unfavorable Profile (Potential Go/No-Go Decision)
Oral Bioavailability (%F)
> 30%
< 10% (may require formulation development or be unsuitable for oral administration)
Half-life (t½)
2-12 hours (for once or twice daily dosing)
< 1 hour (rapid clearance, may require frequent dosing) or > 24 hours (potential for accumulation)
Clearance (CL)
Low to moderate (relative to hepatic blood flow)
High (rapid elimination, may lead to low exposure)
CYP Inhibition (IC50)
> 10 µM
< 1 µM (high risk of drug-drug interactions)
Metabolic Stability
Moderate to high (t½ in microsomes > 30 min)
Low (t½ in microsomes < 5 min, indicative of high first-pass metabolism)
Conclusion
The systematic approach detailed in this guide provides a robust framework for the comprehensive pharmacokinetic and bioavailability characterization of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine. By integrating in silico, in vitro, and in vivo data, researchers can build a thorough understanding of the compound's ADME properties, identify potential liabilities early, and make informed, data-driven decisions to guide its future development. This rigorous, front-loaded approach to ADME profiling is fundamental to increasing the probability of success in the challenging landscape of drug discovery and development.
References
Fajemiroye, J. et al. (2023). Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(11), 2957–2975. Available at: [Link]
U.S. Food and Drug Administration. (2013). Pharmacology and Toxicology Review of NDA 204767. Available at: [Link]
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Chang, P. et al. (2002). Pharmacokinetics of a new antitumor agent, 1-[3-(Furo[3,2-C]quinolin-4-ylamino)phenyl]-ethanoe-O-methyl-oxime, in rat using a high performance liquid chromatography method. Journal of Food and Drug Analysis, 10(3). Available at: [Link]
Ziegler, D. M. et al. (1988). N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. Carcinogenesis, 9(5), 907-911. Available at: [Link]
Sharma, P. et al. (2023). Various Approaches Employed to Enhance the Bioavailability of Antagonists Interfering with the HMGB1/RAGE Axis. Molecules, 28(15), 5849. Available at: [Link]
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Li, Y. et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(14), 4172. Available at: [Link]
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Drapak, I. et al. (2022). Synthesis of new 3-morpholyl-substituted 4-aryl2-arylimino-2,3-dihydrothiazole derivatives and their anti-inflammatory and analgesic activity. Chemistry & Chemical Technology, 16(4), 532-542. Available at: [Link]
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Determining the Receptor Binding Affinity of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine: A Technical Guide
Abstract This technical guide provides a comprehensive framework for determining the receptor binding affinity of the novel compound, N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine. While specific binding data fo...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for determining the receptor binding affinity of the novel compound, N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine. While specific binding data for this molecule is not yet publicly available, its structural motifs—a morpholine ring and an N-methyl-benzylamine core—suggest a high probability of interaction with key central nervous system (CNS) targets. The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, known to impart favorable pharmacokinetic properties and contribute to receptor affinity.[1][2] Similarly, the N-methyl-benzylamine scaffold is a common feature in ligands for various neurotransmitter receptors. This guide will, therefore, outline the principles, experimental protocols, and data analysis workflows necessary to elucidate the binding profile of this compound, with a focus on hypothesized targets including sigma, dopamine, and serotonin receptors.
Introduction: Unpacking the Therapeutic Potential
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is a synthetic compound featuring two key pharmacophores that are prevalent in a wide range of biologically active molecules.[2][3] The presence of these structural elements provides a strong rationale for investigating its receptor binding profile to uncover its potential therapeutic applications.
The Morpholine Moiety: This heterocyclic amine is a versatile component in drug design, often used to improve solubility, metabolic stability, and blood-brain barrier permeability.[4] Its inclusion in a molecule can also bestow selective affinity for a diverse range of receptors and enzymes.[1]
The N-methyl-benzylamine Core: This structural feature is characteristic of many ligands that interact with monoamine neurotransmitter systems. N-methylation, in particular, can significantly influence binding affinity, sometimes leading to increased potency at specific receptor subtypes, such as the sigma-1 receptor.[5]
Given these structural characteristics, we can hypothesize that N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine may exhibit significant binding affinity for the following receptor families:
Sigma Receptors (σ1 and σ2): These receptors are implicated in a variety of neurological and psychiatric conditions. Many sigma receptor ligands contain a nitrogen atom and a lipophilic moiety, characteristics present in the topic compound.[6]
Dopamine Receptors (D2 and D3): The phenylalkylamine skeleton is a classic scaffold for dopamine receptor ligands.[7][8]
Serotonin (5-HT) Receptors: Various 5-HT receptor subtypes are known to bind with ligands containing morpholine and benzylamine derivatives.[4][9]
This guide provides the necessary theoretical and practical foundation for researchers to systematically investigate these and other potential interactions.
The Cornerstone of Affinity Determination: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[10] These assays are robust, sensitive, and allow for the precise determination of key binding parameters. The most common approach for an unlabeled test compound is the competitive binding assay.
Principle of Competitive Binding Assays
In a competitive binding assay, the test compound (the "competitor") is incubated at various concentrations with a fixed amount of receptor preparation and a fixed concentration of a radiolabeled ligand (the "radioligand") that is known to bind to the target receptor with high affinity and specificity. The test compound will compete with the radioligand for binding to the receptor. By measuring the amount of radioligand bound to the receptor at different concentrations of the test compound, a competition curve can be generated. From this curve, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) can be determined. The IC50 value can then be converted to a binding affinity constant (Ki) for the test compound.
Visualizing the Experimental Workflow
Caption: A potential signaling pathway for a sigma-1 receptor agonist.
Conclusion
This guide provides a robust framework for characterizing the receptor binding profile of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine. By leveraging established radioligand binding assay methodologies and a systematic approach to data analysis, researchers can effectively determine the affinity of this compound for its molecular targets. The insights gained from these studies will be crucial in elucidating its pharmacological properties and guiding future drug development efforts.
References
Talele, T. T. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
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Cichero, E., & Pitzanti, E. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 1-22.
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Van de Water, A. J., et al. (1997). Affinity for Dopamine D2, D3, and D4 Receptors of 2-Aminotetralins. Relevance of D2 Agonist Binding for Determination of Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 40(26), 4235-4243.
Wilson, J. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3201.
Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553.
Guitart, X., et al. (2004). Sigma Receptors: Biology and Therapeutic Potential. Psychopharmacology, 174(3), 301-319.
Tóth, G., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8145.
Brimson, J. M., et al. (2011). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. British Journal of Pharmacology, 164(6), 1849-1858.
Ortega, R., et al. (2009). Synthesis, binding affinity and SAR of new benzolactam derivatives as dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry, 17(6), 2416-2426.
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Technical Guide: A Methodological Framework for Establishing the Preliminary Toxicity Profile of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
Abstract The development of novel chemical entities, such as N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine, necessitates a rigorous and systematic evaluation of their toxicological profile at the earliest stages...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The development of novel chemical entities, such as N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine, necessitates a rigorous and systematic evaluation of their toxicological profile at the earliest stages of research. This guide provides a comprehensive methodological framework for conducting a preliminary toxicity assessment. In the absence of publicly available data for this specific compound, this document serves as a detailed protocol and strategic guide for researchers, scientists, and drug development professionals. It outlines the principles, experimental designs, and data interpretation strategies for essential in vitro and in vivo assays, grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO). The focus is on establishing a foundational dataset covering cytotoxicity, genotoxicity, and acute systemic toxicity, thereby enabling informed decision-making in the progression of a candidate compound.
Introduction and Strategic Imperative
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is a substituted phenylmethanamine derivative incorporating a morpholine moiety. While its specific biological activities and therapeutic potential are under investigation, any progression towards preclinical and clinical development is fundamentally contingent on a thorough understanding of its safety profile. Preliminary toxicity testing is not merely a regulatory hurdle; it is a critical scientific step to de-risk a project by identifying potential liabilities early.
This guide eschews a simple checklist approach. Instead, it details the causality behind the selection of a tiered testing strategy, beginning with high-throughput in vitro methods to assess effects at the cellular level and progressing to a targeted in vivo study to understand acute systemic effects. This framework is designed to be efficient, minimizing the use of animal resources while maximizing the generation of actionable safety data. The protocols described herein are based on globally accepted standards to ensure data quality, reproducibility, and regulatory acceptability.
Pre-analytical Considerations: Test Article Characterization
Before initiating any toxicological evaluation, the test article, N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine, must be thoroughly characterized. This is a foundational tenet of Good Laboratory Practice (GLP).
Identity and Purity: Confirm the chemical structure and identity using methods such as NMR, Mass Spectrometry, and FTIR. Purity must be determined, typically via HPLC, as impurities can confound toxicological results. A purity level of >95% is generally required.
Physicochemical Properties: Determine solubility in relevant vehicles (e.g., water, DMSO, corn oil) and stability under experimental conditions. This information is critical for accurate dose formulation and administration.
CAS Number and Molecular Formula: The related, non-N-methylated compound, {3-[(morpholin-4-yl)methyl]phenyl}methanamine, is identified by CAS Number 91271-83-9 and a molecular formula of C12H18N2O[1]. The subject of this guide, with an additional methyl group, would have a formula of C13H20N2O. Accurate identification is paramount.
Tier 1: In Vitro Toxicity Assessment
The initial tier of testing focuses on in vitro assays to rapidly screen for cytotoxic and genotoxic potential. These tests are fundamental for identifying compounds that may be non-starters due to inherent cellular toxicity or mutagenic properties.
In Vitro Cytotoxicity
Principle: Cytotoxicity assays measure the potential of a substance to cause cell damage or death.[2] These tests are a mandatory starting point for the biocompatibility assessment of new materials and chemicals according to ISO 10993-5.[2][3] They serve as a highly sensitive screening tool to separate reactive from non-reactive compounds.[3]
Recommended Guideline: ISO 10993-5: "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity".[4][5]
Experimental Workflow Diagram:
Caption: Tiered approach for preliminary toxicological assessment.
Detailed Protocol: Acute Toxic Class Method (OECD 423)
Animal Selection: Use a single sex (typically female rats, as they are often slightly more sensitive) of a standard laboratory rodent strain. [6]Animals should be young adults and acclimatized for at least 5 days.
[7]2. Housing and Fasting: House animals in appropriate conditions (12-hour light/dark cycle) with free access to water. [6]Fast animals overnight prior to dosing but do not withhold water.
[8][9]3. Dosing Procedure: This is a stepwise procedure using 3 animals per step. [9]Dosing starts at a defined level (e.g., 300 mg/kg) based on any existing information or default values. The test substance is administered in a single dose by oral gavage. [8][9]The volume administered should generally not exceed 1 mL/100g body weight for aqueous solutions.
[6]4. Observation:
Step 1: Dose 3 animals at the starting dose.
Outcome A: If 2 or 3 animals die, the test is stopped, and the substance is classified. A higher dose step is not needed.
Outcome B: If 0 or 1 animal dies, proceed to the next step, which involves dosing 3 more animals at either a higher or lower dose depending on the specific outcome, as detailed in the guideline.
Clinical Observations: Observe animals carefully for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. [7]Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior.
Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.
Pathology: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.
Data Synthesis and Presentation
All quantitative data must be summarized in a clear, concise format to facilitate interpretation and comparison.
Table 1: Summary of In Vitro Toxicity Data for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
Assay
Guideline
Cell Line
Endpoint
Result
MTT Cytotoxicity
ISO 10993-5
Balb/c 3T3
IC50 (µM)
[Data Not Available; Report value with 95% CI]
Ames Test
OECD 471
S. typhimurium (TA98, TA100, etc.)
Mutagenicity
[Data Not Available; Report as "Positive" or "Negative" with and without S9 activation]
| Ames Test | OECD 471 | E. coli (WP2 uvrA) | Mutagenicity | [Data Not Available; Report as "Positive" or "Negative" with and without S9 activation] |
Table 2: Summary of In Vivo Acute Oral Toxicity Data for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
Study
Guideline
Species/Strain
Dose Levels Tested (mg/kg)
LD50 Cut-off Value or Range (mg/kg)
Key Clinical Observations
| Acute Oral Toxicity | OECD 423 | Rat (e.g., Sprague-Dawley) | [Data Not Available; List doses used] | [Data Not Available; Report estimated value based on GHS classification] | [Data Not Available; Describe observed signs of toxicity] |
Conclusion and Future Directions
The methodological framework outlined in this guide provides a robust pathway for establishing the foundational toxicity profile of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine. The results from these Tier 1 (in vitro) and Tier 2 (in vivo) studies will allow for an initial hazard classification and risk assessment.
A negative result in the Ames test coupled with a low cytotoxicity (high IC50) and low acute oral toxicity (LD50 > 2000 mg/kg) would provide confidence to proceed with further development, such as repeat-dose toxicity studies.
Conversely, a positive Ames result or evidence of high toxicity at low doses would be a significant red flag, potentially halting development or prompting medicinal chemistry efforts to design safer analogues.
This structured, guideline-driven approach ensures that the data generated is reliable, interpretable, and relevant for making critical decisions in the complex process of drug discovery and development.
References
A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic Industry.
Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for Acute oral toxicity studies: An overview. International Journal of Research in Ayurveda and Pharmacy, 14(4).
Cytotoxicity testing according to ISO 10993-5. Measurlabs.
OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy.
OECD. (1987). Test Guideline 401: Acute Oral Toxicity. National Toxicology Program.
International Organization for Standardization. (2009). IS EN ISO 10993-5:2009: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
International Organization for Standardization. (2009). ISO 10993-5:2009(E): Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
Rinkenauer, A. C., et al. (2022). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. PMC.
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology (NIB).
OECD. (2001). Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program.
AMES Test (OECD 471). TTS Laboratuvar Hizmetleri.
OECD 471: Bacterial Reverse Mutation Test with Enhanced Conditions. Gentronix.
An In-Depth Technical Guide to the Aqueous Stability of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the stability of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine in aqueous buffer solutions. Disclaimer: As of March...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the stability of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine in aqueous buffer solutions.
Disclaimer: As of March 2026, specific, publicly available stability studies for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine are not documented in the peer-reviewed scientific literature. This guide, therefore, presents a comprehensive, proposed framework based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines and common chemical degradation pathways for analogous structures.[1][2] The methodologies, potential pathways, and data described herein are illustrative and intended to serve as a robust template for initiating the stability assessment of this molecule.
Executive Summary
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that dictates its safety, efficacy, and shelf-life. This document outlines a systematic approach to investigating the stability of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine (herein referred to as NMMPM) in aqueous buffer solutions. We will detail a proposed framework for conducting forced degradation studies under various stress conditions, including hydrolysis, oxidation, and photolysis, in accordance with ICH Q1A(R2) guidelines.[3][4] This guide provides the scientific rationale behind experimental designs, detailed protocols for stress testing, and a strategy for developing a stability-indicating analytical method crucial for accurately quantifying the parent compound in the presence of its degradation products.
Introduction and Molecular Profile
NMMPM is a substituted benzylamine derivative containing a morpholine moiety. Understanding its intrinsic stability is a fundamental requirement in drug development.[2] Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than standard accelerated stability testing. The objective is not to completely degrade the API but to induce partial degradation (typically 5-20%) to identify likely degradation products, establish degradation pathways, and validate that the chosen analytical methods are "stability-indicating."[3][5] This information is invaluable for formulation development, packaging selection, and establishing appropriate storage conditions.[2][5]
Chemical Structure of NMMPM
The structure of NMMPM contains several functional groups that may be susceptible to degradation under stress conditions.
Caption: Chemical Structure of NMMPM.
Predicted Susceptible Moieties
Benzylic Amine: The bond between the phenyl ring and the methanamine group is a potential site for oxidation and hydrolysis.
Tertiary Amines: Both the N-methyl group and the morpholine nitrogen are tertiary amines, which are known to be susceptible to oxidation, potentially forming N-oxides.
Morpholine Ring: The ether linkage (C-O-C) within the morpholine ring could be susceptible to cleavage under harsh acidic conditions.
Proposed Framework for Forced Degradation Studies
This framework is designed to systematically evaluate the stability of NMMPM in solution, adhering to ICH Q1A(R2) guidelines which mandate stress testing to elucidate the intrinsic stability of a drug substance.[4]
Experimental Workflow
The overall process involves preparing a stock solution of NMMPM, subjecting aliquots to various stress conditions, neutralizing or stopping the reaction at specific time points, and analyzing the resulting samples using a qualified stability-indicating method.
Caption: Proposed workflow for forced degradation studies of NMMPM.
Objective: To achieve approximately 5-20% degradation to identify primary degradation products without causing extensive secondary degradation.[1][3]
General Sample Preparation: A stock solution of NMMPM (e.g., 1 mg/mL) will be prepared in a suitable solvent mixture, such as methanol and water. This stock will be used for all stress conditions.
1. Acid Hydrolysis
Protocol: Mix equal volumes of the NMMPM stock solution with 0.1 N HCl. Store the mixture at 60°C. Collect samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of 0.1 N NaOH prior to HPLC analysis.
Rationale: This condition evaluates the susceptibility of the molecule to hydrolysis at low pH, which could potentially cleave the ether bond in the morpholine ring or affect the benzylamine structure.[6]
2. Base Hydrolysis
Protocol: Mix equal volumes of the stock solution with 0.1 N NaOH. Store the mixture at 60°C and collect samples at the same time points. Neutralize the samples with an equivalent amount of 0.1 N HCl prior to analysis.
Rationale: High pH can promote hydrolysis through different mechanisms than acidic conditions and may reveal different degradation products.
3. Neutral Hydrolysis
Protocol: Mix the stock solution with purified water (pH ~7.0) and heat at 60°C, sampling at appropriate intervals.
Rationale: This serves as a control and assesses the compound's stability in a neutral aqueous environment, which is relevant for many pharmaceutical formulations.
4. Oxidative Degradation
Protocol: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the reaction closely and sample at frequent intervals (e.g., 0.5, 1, 2, 4, 8 hours).
Rationale: The tertiary amines present in NMMPM are potential sites for oxidation. This stress test helps to identify potential N-oxide metabolites and other oxidative degradants.[7]
5. Thermal Degradation
Protocol: Store the solid NMMPM powder and a solution of NMMPM in an oven at an elevated temperature (e.g., 70°C) above the accelerated stability condition temperature.[4] Analyze samples at various time points.
Rationale: This assesses the intrinsic thermal stability of the molecule in both solid and solution states.
6. Photolytic Degradation
Protocol: Expose a solution of NMMPM and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
Rationale: This test is crucial for determining if the compound is light-sensitive, which has significant implications for packaging and storage.
Stability-Indicating Analytical Method
A robust stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the active drug substance due to degradation. The most common technique for this is High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD).
Proposed HPLC-UV/DAD Method
Parameter
Proposed Condition
Rationale
Column
C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Provides good retention and separation for a wide range of polar and non-polar compounds.
Mobile Phase
A: 20 mM Ammonium Formate Buffer, pH 4.5B: Acetonitrile
A buffered mobile phase controls the ionization state of the amine groups, ensuring reproducible retention times.
Gradient
Start at 5% B, ramp to 95% B over 20 min
A gradient elution is necessary to separate the potentially more polar parent drug from less polar degradation products.
Flow Rate
1.0 mL/min
Standard flow rate for analytical columns, providing good efficiency.
Detection
UV-DAD at 254 nm and 280 nm
The phenyl group should provide strong UV absorbance. DAD allows for peak purity analysis to ensure co-elution is not occurring.
Injection Volume
10 µL
A standard volume to ensure good peak shape and sensitivity.
Potential Degradation Pathways and Data Interpretation
Analysis of the stressed samples will reveal the conditions under which NMMPM is unstable. The primary degradation products should be identified, and their structures elucidated, often using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).
Caption: High-level overview of potential degradation pathways for NMMPM.
Hypothetical Data Summary
The results of the forced degradation studies should be summarized to provide a clear overview of the compound's stability profile.
Stress Condition
Reagent/Setting
Duration (h)
Temp (°C)
% Degradation (Hypothetical)
No. of Degradants
Acid Hydrolysis
0.1 N HCl
24
60
~15%
2
Base Hydrolysis
0.1 N NaOH
24
60
~8%
1
Neutral Hydrolysis
Water
24
60
< 2%
0
Oxidation
3% H₂O₂
8
RT
~18%
3
Thermal (Solution)
Water
48
70
~5%
1
Photolysis
ICH Q1B Light
-
RT
~10%
2
Conclusion
This technical guide provides a foundational methodology for assessing the intrinsic stability of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine. While specific experimental data for this molecule is not publicly available, the outlined protocols for forced degradation under hydrolytic, oxidative, thermal, and photolytic stress conditions represent a comprehensive and scientifically-grounded starting point.[1] The successful execution of these studies, guided by ICH principles, will enable the identification of key degradation products, elucidation of degradation pathways, and the development of a crucial stability-indicating analytical method. This information is paramount for advancing the development of any potential drug product containing this API.
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Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
Structural Analogs of N-Methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine: A Comprehensive Guide to Scaffold Hopping and FBDD
Executive Summary In modern Fragment-Based Drug Discovery (FBDD) and lead optimization, the strategic selection of bifunctional scaffolds is critical for balancing pharmacodynamics with pharmacokinetic (ADME) profiles. N...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD) and lead optimization, the strategic selection of bifunctional scaffolds is critical for balancing pharmacodynamics with pharmacokinetic (ADME) profiles. N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine (CAS 857283-92-2) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists[1][2]. This guide deconstructs the structural rationale behind this scaffold, explores bioisosteric analogs for property modulation, and details the self-validating experimental workflows required to synthesize and evaluate these compounds against high-value targets such as the CCR10 chemokine receptor[3][4].
Structural Deconstruction & Mechanistic Rationale
The parent scaffold, C₁₃H₂₀N₂O, can be conceptually divided into three distinct functional zones, each serving a specific physicochemical purpose in drug design.
Zone 1: The Morpholine Ring (Solubilizing Tail)
Morpholine is a privileged structure in medicinal chemistry[5]. The incorporation of the oxygen atom into the saturated six-membered ring lowers the basicity of the adjacent nitrogen (pKa ~8.3) compared to piperidine (pKa ~10.0).
Causality: This tempered basicity ensures the amine is only partially protonated at physiological pH (7.4), which enhances aqueous solubility without excessively driving up the polar surface area (TPSA) or causing phospholipidosis—a common toxicity liability with highly lipophilic basic amines. Furthermore, the oxygen acts as a weak hydrogen-bond acceptor, enabling interactions with solvent-exposed regions of target proteins.
Zone 2: The Meta-Xylyl Core (Spatial Spacer)
The central phenyl ring features a 1,3-substitution (meta) pattern.
Causality: Unlike a rigid para-substitution (1,4) which projects substituents at a 180° vector, the meta-substitution introduces a ~120° vector angle. This "bent" geometry allows the molecule to wrap around structural bulges in binding pockets, making it ideal for occupying allosteric sites or navigating the narrow transmembrane bundles of GPCRs like CCR10[3].
Zone 3: The N-Methyl Aminomethyl Group (Coupling Anchor)
The secondary amine provides a reactive nucleophilic center for downstream functionalization (e.g., amide bond formation, reductive amination, or sulfonylation).
Causality: The N-methyl group restricts the conformational flexibility of the resulting amide/sulfonamide bond compared to a primary amine, locking the active pharmaceutical ingredient (API) into a more predictable, entropically favored bioactive conformation.
Design Strategies for Structural Analogs
To overcome specific liabilities (e.g., metabolic clearance, off-target hERG binding), medicinal chemists employ scaffold hopping to generate structural analogs.
A. Morpholine Replacements (Zone 1)
Piperazine Analogs: Replacing oxygen with a nitrogen (NH or N-methyl) increases basicity and provides a secondary vector for further derivatization.
Spirocyclic Constraints: Utilizing bridged or spirocyclic systems, such as 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane, introduces steric bulk that shields the basic nitrogen from N-dealkylation by CYP450 enzymes, significantly improving metabolic robustness[6].
B. Core Replacements (Zone 2)
Heteroaryl Isosteres: Swapping the phenyl ring for a pyridine or pyrimidine core lowers the calculated partition coefficient (cLogP) and introduces new hydrogen-bond acceptors. This is particularly useful for disrupting π-π stacking-driven aggregation in aqueous assays.
C. Amine Replacements (Zone 3)
Cyclic Constraints: Converting the flexible N-methylamine into a pyrrolidine or azetidine ring restricts the rotatable bonds, reducing the entropic penalty upon target binding.
Quantitative Data Summary
The following table summarizes the calculated physicochemical properties of the parent scaffold and its primary structural analogs to guide selection during lead optimization.
The N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine scaffold has been successfully utilized in the synthesis of potent CCR10 antagonists[3]. CCR10 is a chemokine receptor implicated in inflammatory skin diseases (e.g., psoriasis, contact hypersensitivity) and melanoma metastasis[4][7]. By coupling this scaffold to an N-arylsulfonyl-α-amino carboxamide core, researchers have generated compounds that block the binding of the CCL27 ligand to CCR10, thereby preventing the downstream intracellular calcium flux and subsequent T-cell migration[4][8].
Caption: CCR10 downstream signaling pathway and point of pharmacological intervention.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify causality and success at each stage.
Protocol 1: Synthesis of the Scaffold via Reductive Amination
This protocol details the synthesis of the parent scaffold from 3-(morpholin-4-ylmethyl)benzaldehyde.
Step-by-Step Methodology:
Imine Formation: Dissolve 1.0 eq of 3-(morpholin-4-ylmethyl)benzaldehyde in anhydrous methanol (0.2 M). Add 1.5 eq of methylamine hydrochloride and 1.5 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 4 hours.
Validation Checkpoint 1 (LC-MS): Monitor the reaction via LC-MS. Causality: The completion of imine formation must be validated by the disappearance of the aldehyde peak (UV 280 nm) before the addition of the hydride donor. Premature addition will result in the direct reduction of the aldehyde to a benzyl alcohol byproduct.
Reduction: Cool the mixture to 0 °C. Portion-wise, add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃). Causality: NaBH(OAc)₃ is chosen over NaBH₄ because its milder reducing power selectively reduces the iminium ion without affecting unreacted carbonyls.
Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation Checkpoint 2 (NMR): Confirm the product via ¹H-NMR. The diagnostic N-methyl singlet should appear at ~2.4 ppm, integrating to 3 protons.
Caption: Retrosynthetic workflow and intermediate validation for the target scaffold.
Protocol 2: Functional Calcium Flux Assay for CCR10 Antagonism (FLIPR)
To test synthesized analogs for CCR10 antagonism, a Fluorometric Imaging Plate Reader (FLIPR) assay is employed[4].
Step-by-Step Methodology:
Cell Preparation: Plate CHO-K1 cells stably expressing human CCR10 and a chimeric Gαqi5 protein at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37 °C. Causality: CCR10 natively couples to Gαi, which inhibits cAMP. Co-transfecting Gαqi5 forces the receptor to couple to the Phospholipase C (PLC) pathway, enabling a robust, measurable intracellular calcium release.
Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM calcium indicator dye in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid). Incubate for 1 hour at 37 °C.
Compound Incubation: Add 10 µL of the synthesized structural analogs (serially diluted in assay buffer with 0.1% BSA) to the wells. Incubate for 30 minutes at room temperature.
Stimulation & Measurement: Using the FLIPR instrument, establish a baseline fluorescence for 10 seconds. Inject 10 µL of CCL27 (agonist) at its EC₈₀ concentration. Read fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.
Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using a positive control (known CCR10 antagonist) and a negative control (DMSO vehicle). The assay plate is only deemed valid and self-consistent if the Z'-factor is ≥ 0.5.
References
Alfa Chemistry - Chemical Suppliers. "Benzenemethanamine,N-methyl-3-(4-morpholinylmethyl)- (CAS 857283-92-2)." American Chemical Suppliers.1[1]
Boehringer Ingelheim Pharmaceuticals, Inc. "2-sulfonylamino-4-heteroaryl butyramide antagonists of CCR10." US Patent 8586748B2, Google Patents. 3[3]
NINGBO INNO PHARMCHEM CO.,LTD. "Morpholine Derivatives: Versatile Building Blocks in Pharmaceutical Synthesis." 5[5]
Cogan, D., et al. "N-Arylsulfonyl-α-amino carboxamides are potent and selective inhibitors of the chemokine receptor CCR10 that show efficacy in the murine DNFB model of contact hypersensitivity." Bioorganic & Medicinal Chemistry Letters, PubMed. 4[4]
National Institutes of Health (NIH). "Government-Owned Inventions; Availability for Licensing (CXCR4 and CCR10 Antagonists)." Federal Register. 7[7]
Smolecule. "3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one: Structural alternative to morpholine." 6[6]
A Comprehensive Guide to the Identification of Biological Targets for Novel Bioactive Compounds in Cell Lines: A Case Study with N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
Authored by a Senior Application Scientist This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying the biological targets of novel chemical...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by a Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying the biological targets of novel chemical entities within a cellular context. We will use the hypothetical, yet structurally informed, compound N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine as a central case study to illustrate these methodologies. The principles and protocols detailed herein are broadly applicable to a wide range of small molecules.
Introduction: The Challenge of Target Deconvolution
The advent of phenotypic screening has enabled the discovery of numerous bioactive small molecules with therapeutic potential. However, a significant bottleneck in the drug development pipeline is the identification of the specific molecular target(s) through which these compounds exert their effects. This process, known as target deconvolution, is critical for understanding the mechanism of action, predicting potential on- and off-target effects, and for rational lead optimization.[1]
The compound at the center of our discussion, N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine , possesses chemical features that suggest potential bioactivity. The morpholine ring is a common motif in many approved drugs and clinical candidates, often contributing to favorable pharmacokinetic properties and interacting with a range of biological targets, including kinases and receptors in the central nervous system (CNS).[2][3][4] The benzylamine scaffold is also a well-established pharmacophore. Without prior biological data, a systematic and multi-pronged approach is required to elucidate its cellular interactome.
This guide will detail a logical, experience-driven workflow for the identification and validation of the biological targets of this, and other, novel compounds.
Part 1: Hypothesis Generation Based on Chemical Structure
Before embarking on extensive experimental work, an initial in-silico and literature-based analysis of the compound's structure can provide valuable clues and help in the selection of appropriate cell lines and assays.
The presence of the morpholine ring in our case-study compound is a significant starting point. This heterocycle is a privileged scaffold in medicinal chemistry.[5] It is known to be present in compounds targeting:
Kinases: The morpholine moiety can form hydrogen bonds and other key interactions within the ATP-binding pocket of various kinases. For example, it is a key component of several phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors.[3][6]
CNS Receptors: Due to its physicochemical properties, the morpholine ring can improve brain permeability, making it a common feature in drugs targeting the CNS.[2][3][4] This includes receptors involved in mood disorders and neurodegenerative diseases.[2][7]
Monoamine Oxidases (MAO): Certain morpholine derivatives have shown inhibitory activity against MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters.[5][7]
Based on this, we can hypothesize that N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine may interact with kinases or CNS-related receptors. This initial hypothesis can guide the selection of cell lines for subsequent experiments (e.g., cancer cell lines with known kinase dependencies, or neuronal cell lines).
Part 2: Experimental Strategies for Target Identification
A robust target identification strategy typically employs multiple orthogonal approaches to increase the confidence in putative targets. The most common and powerful methods fall into three main categories: affinity-based, proteomics-based, and genetic.
Affinity-Based Chemoproteomics
Affinity-based methods are a direct approach that utilizes the binding affinity between the small molecule and its protein target(s) for isolation and identification.[8][9] The most common technique is affinity chromatography coupled with mass spectrometry (MS).[1]
Core Principle: The small molecule (the "bait") is immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a cell lysate. Proteins that bind to the compound are "captured" while non-binding proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry.[8][10]
Experimental Workflow:
Caption: Workflow for Affinity-Based Target Identification.
Detailed Protocol: Photo-Affinity Chromatography
To overcome challenges with reversible binding and to capture transient interactions, photo-affinity labeling is a powerful variation.[11]
Probe Synthesis:
Synthesize a derivative of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine that incorporates three key features:
A photo-reactive group (e.g., a diazirine or benzophenone) that, upon UV irradiation, forms a covalent bond with nearby proteins.
A reporter tag (e.g., biotin) for enrichment.
A linker that spatially separates the compound from the tag and photo-reactive group to minimize steric hindrance.
Causality: The covalent bond formed upon UV activation ensures that even weak or transient interactors are captured, increasing the sensitivity of the experiment.[11] The biotin tag allows for highly specific and efficient pulldown using streptavidin-coated beads.
Cell Culture and Treatment:
Culture a relevant cell line (e.g., a cancer cell line like HT-29 or a neuronal line like SH-SY5Y) to ~80-90% confluency.
Treat the cells with the photo-affinity probe for a predetermined time. Include a control group treated with a probe that lacks the photo-reactive group.
Photo-Crosslinking and Lysis:
Irradiate the cells with UV light (typically 365 nm) to induce covalent bond formation between the probe and its target proteins.[11]
Harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
Enrichment of Biotinylated Proteins:
Incubate the cell lysate with streptavidin-coated magnetic beads. The high affinity of biotin for streptavidin will selectively capture the probe-protein complexes.
Perform stringent washes to remove non-specifically bound proteins.
Elution and Mass Spectrometry:
Elute the bound proteins from the beads.
Perform SDS-PAGE to separate the proteins, followed by in-gel digestion with trypsin.
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis:
Identify proteins that are significantly enriched in the photo-affinity probe sample compared to the negative control. These are the candidate target proteins.
Genetic Approaches: CRISPR-Cas9 Screening
Genetic methods indirectly identify targets by observing how the genetic perturbation of a cell affects its response to the compound.[12] CRISPR-Cas9 technology has revolutionized this approach.[13][14]
Core Principle: A genome-wide CRISPR library is used to generate a population of cells, each with a single gene knocked out. This population is then treated with the compound of interest. Genes whose knockout confers resistance or sensitivity to the compound are identified through next-generation sequencing.
Experimental Workflow:
Caption: Workflow for a CRISPR-Cas9 Knockout Screen.
Protocol: CRISPR-Cas9 Resistance Screen
Library Transduction:
Introduce a genome-scale CRISPR knockout (KO) library into a Cas9-expressing cell line. The library consists of a pooled population of lentiviruses, each encoding a guide RNA (gRNA) targeting a specific gene.
Causality: This creates a diverse pool of mutant cells, where each cell is, in theory, missing a single, different gene.[12]
Compound Treatment:
Treat the transduced cell population with a lethal or sub-lethal concentration of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine. The concentration should be determined beforehand via a dose-response curve.
Selection and Growth:
Continue to culture the cells in the presence of the compound. Cells in which the knockout of a gene confers resistance will survive and proliferate, while others will be eliminated.
Genomic DNA Extraction and Sequencing:
After a period of selection, harvest the surviving cells and extract their genomic DNA.
Use PCR to amplify the gRNA-encoding regions from the genomic DNA.
Perform high-throughput sequencing to determine the representation of each gRNA in the surviving population.
Data Analysis:
Compare the gRNA abundance in the treated population to the initial (or a vehicle-treated) population.
gRNAs that are significantly enriched in the surviving population correspond to genes whose knockout confers resistance. These genes encode candidate targets or are essential components of the target pathway. For an inhibitory compound, the direct target is often among the top hits.
Part 3: Target Validation
Identifying a list of candidate proteins is only the first step. It is crucial to validate these "hits" using orthogonal methods to confirm a direct and functionally relevant interaction.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying direct drug-target engagement in a cellular environment.[10]
Core Principle: The binding of a ligand (drug) to its target protein often increases the thermal stability of the protein. In CETSA®, cell lysates or intact cells are heated to various temperatures in the presence or absence of the drug. The amount of soluble protein remaining at each temperature is then quantified. A target protein will show increased stability (i.e., it will remain soluble at higher temperatures) when bound to the drug.
In Vitro Binding and Functional Assays
Surface Plasmon Resonance (SPR): This biophysical technique can be used to quantify the binding affinity and kinetics (k_on, k_off) of the compound to a purified candidate protein.[15]
Enzymatic Assays: If the identified target is an enzyme (e.g., a kinase), a functional assay should be performed to determine if the compound inhibits or activates its activity and to determine its potency (e.g., IC50 value).
Part 4: Data Presentation and Hypothetical Case Study
Following the workflows described above, let's assume our investigation of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine in the HT-29 colon cancer cell line yielded the following hypothetical results.
Table 1: Top Candidate Proteins from Affinity Chromatography-MS
Table 2: Top Hits from CRISPR-KO Resistance Screen
Rank
Gene Name
gRNA Count (Treated)
gRNA Count (Control)
Fold Enrichment
p-value
1
MTOR
15,432
150
102.9
1.2e-15
2
RICTOR
12,876
189
68.1
3.5e-12
3
RPTOR
11,987
201
59.6
7.8e-11
4
PIK3CA
8,765
254
34.5
1.4e-8
The convergence of both affinity-based and genetic screens on mTOR and components of the PI3K/mTOR pathway provides strong evidence that this is the primary target of our compound.[3][6]
Hypothetical Signaling Pathway Interaction:
Caption: Hypothesized targeting of the PI3K/Akt/mTOR pathway.
Conclusion
Identifying the biological targets of a novel compound is a complex but essential phase of drug discovery. As demonstrated with our case study of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine, a multi-faceted approach that combines structural analysis, direct biochemical methods like affinity chromatography, and functional genomic techniques such as CRISPR screening provides the most reliable path to target deconvolution. Each method provides a unique line of evidence, and the convergence of results from these orthogonal approaches builds a strong, validated case for a compound's mechanism of action, paving the way for its further development as a potential therapeutic.
References
Sleno, L., & Emili, A. (2008). Proteomic methods for drug target discovery. Current Opinion in Chemical Biology, 12(1), 46-54. [Link]
Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved from [Link]
Zhang, M., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 29(15), 3421. [Link]
Nautilus Biotechnology. (2023). Using proteomics to improve the drug development process. Retrieved from [Link]
ASBMB. (2024). Proteomics study isolates drug targets. Retrieved from [Link]
Oda, Y., et al. (2003). Quantitative Chemical Proteomics for Identifying Candidate Drug Targets. Analytical Chemistry, 75(9), 2159-2165. [Link]
Uesugi, M., & Nagai, Y. (2014). Affinity-based target identification for bioactive small molecules. MedChemComm, 5(2), 106-113. [Link]
Parker, C. G., & Shchepinov, M. S. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 624, 1-25. [Link]
Katiyar, S., & Schirle, M. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 745-758. [Link]
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]
Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 368-386. [Link]
Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 368-386. [Link]
Wang, Y., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Frontiers in Pharmacology, 14, 1189323. [Link]
Mathew, B., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. RSC Medicinal Chemistry. [Link]
Li, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103009. [Link]
Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]
Parmbila, S. K., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. [Link]
EditCo Bio. (n.d.). Drug Target Identification. Retrieved from [Link]
Crown Bioscience. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Retrieved from [Link]
Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][15][16]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. [Link]
Application Note: High-Throughput Bioanalytical Sample Preparation for the Quantification of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine by LC-MS
Abstract This application note presents a detailed guide for the preparation of biological samples, such as human plasma, for the quantitative analysis of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine using Liqu...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a detailed guide for the preparation of biological samples, such as human plasma, for the quantitative analysis of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine using Liquid Chromatography-Mass Spectrometry (LC-MS). The analyte is a basic compound containing secondary and tertiary amine functionalities, which dictates the selection of an optimal extraction strategy. We describe and contrast three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). A detailed, step-by-step protocol for a mixed-mode Solid-Phase Extraction method is provided, which offers superior cleanup and sensitivity for this class of compounds by leveraging both reversed-phase and ion-exchange retention mechanisms.
Introduction and Analyte Considerations
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is a small molecule characterized by a central phenyl ring, a secondary amine (N-methylmethanamine), and a tertiary amine within a morpholine ring. The presence of these basic nitrogen atoms (pKa estimated to be in the range of 8-10) is the most critical chemical property influencing its behavior during sample preparation and chromatographic analysis.
In bioanalytical studies, robust and reproducible sample preparation is essential to ensure accurate and precise quantification.[1] The primary goals are to remove endogenous matrix components like proteins and phospholipids that can interfere with analysis, concentrate the analyte to achieve the desired sensitivity, and transfer the analyte into a solvent compatible with the LC-MS system.[2] Failure to adequately clean the sample can lead to significant matrix effects, where co-eluting compounds suppress or enhance the analyte's ionization, leading to inaccurate results.[3][4]
Selection of a Sample Preparation Strategy
The choice of sample preparation technique depends on the required sensitivity, throughput, and the complexity of the biological matrix. For N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine, its basic nature makes it an ideal candidate for several extraction strategies.
Technique
Principle
Advantages
Disadvantages
Suitability for Analyte
Protein Precipitation (PPT)
Proteins are denatured and precipitated by adding a water-miscible organic solvent (e.g., acetonitrile, methanol).[5]
Fast, simple, inexpensive, high recovery.
Non-selective, minimal cleanup. Phospholipids are not removed and can cause significant ion suppression.[5]
Suitable for early discovery or high-concentration studies where high throughput is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE)
Analyte is partitioned between two immiscible liquids (aqueous sample and organic solvent) based on its relative solubility.[6]
High selectivity, cleaner extracts than PPT, cost-effective.
Labor-intensive, requires solvent evaporation/reconstitution, potential for emulsion formation.[7]
High. By adjusting the sample pH to >10, the analyte will be in its neutral, more hydrophobic form, facilitating extraction into an organic solvent like methyl-tert-butyl ether (MTBE).
Solid-Phase Extraction (SPE)
Analyte is retained on a solid sorbent while the matrix is washed away. The analyte is then eluted with a small volume of solvent.[8]
Highest selectivity and cleanup, removes proteins and phospholipids, allows for analyte concentration.
More complex method development, higher cost per sample.
Excellent. A mixed-mode cation exchange (MCX) sorbent can be used, which retains the analyte by both hydrophobic and ionic interactions, providing superior cleanup.[7]
For regulated bioanalysis requiring high sensitivity and reproducibility, Solid-Phase Extraction (SPE) using a mixed-mode sorbent is the recommended approach due to its ability to provide the cleanest extracts and minimize matrix effects.
Internal Standard (IS) Selection
An internal standard is critical for correcting variability during sample preparation and LC-MS analysis.[9] It is added at a known concentration to all samples, calibrators, and quality controls before any extraction steps.[10]
Ideal Choice: A stable isotope-labeled (SIL) version of the analyte (e.g., containing ³H, ¹³C, or ¹⁵N). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same matrix effects.[11] A mass difference of at least 4-5 Da is recommended to prevent mass spectrometric cross-talk.[11]
Alternative Choice: A structural analog. If a SIL-IS is unavailable, a compound with a very similar structure and physicochemical properties can be used.[12] The analog should have similar extraction recovery and ionization efficiency and be chromatographically resolved from the analyte.[12]
Detailed Protocol: Mixed-Mode Cation Exchange SPE
This protocol is designed for the extraction of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine from human plasma using a polymeric mixed-mode strong cation exchange (MCX) SPE cartridge. The sorbent retains the analyte via two mechanisms: reversed-phase interaction with the polymer backbone and cation exchange with the sulfonic acid functional groups.[13]
Materials and Reagents
Biological Matrix: Human plasma with K2EDTA anticoagulant
Internal Standard (IS): Stable-isotope labeled analyte (or structural analog) spiking solution in 50:50 Methanol:Water
Pre-treatment Solution: 4% Phosphoric Acid in Water
Wash Solvent 1: 0.1% Formic Acid in Water
Wash Solvent 2: Methanol
Elution Solvent: 5% Ammonium Hydroxide in Methanol
Visual Workflow for Mixed-Mode SPE
Below is a diagram illustrating the key steps of the mixed-mode SPE protocol.
Caption: Workflow for Mixed-Mode Cation Exchange SPE.
Step-by-Step Protocol
Sample Pre-treatment:
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample, calibrator, or QC.
Add 20 µL of the internal standard working solution.
Add 200 µL of 4% phosphoric acid in water. This step ensures the analyte's amine groups are protonated (positively charged) for retention on the cation exchange sorbent.[7]
Vortex for 10 seconds to mix and precipitate some proteins.
SPE Cartridge Conditioning:
Place the SPE cartridges on a vacuum manifold.
Pass 1 mL of Methanol through each cartridge. Do not let the sorbent bed go dry.
SPE Cartridge Equilibration:
Pass 1 mL of deionized water through each cartridge. This prepares the sorbent for the aqueous sample. Do not let the sorbent bed go dry.
Sample Loading:
Load the entire pre-treated sample from step 1 onto the conditioned and equilibrated cartridge.
Apply gentle vacuum to pull the sample through the sorbent at a rate of ~1-2 drops per second.
Washing:
Wash 1 (Polar Interferences): Add 1 mL of 0.1% Formic Acid in water to each cartridge. Apply vacuum to pull the solvent through. This wash removes salts and highly polar matrix components while the analyte remains retained.
Wash 2 (Non-polar Interferences): Add 1 mL of Methanol to each cartridge. Apply vacuum to pull the solvent through. This wash removes less polar interferences like phospholipids that are retained by reversed-phase interactions. The analyte remains bound by the stronger ionic interaction.
Dry the sorbent bed thoroughly by applying high vacuum for 5 minutes. This is critical to ensure the subsequent elution step is not diluted with wash solvent.
Elution:
Place a clean collection plate or tubes inside the manifold.
Add 1 mL of 5% Ammonium Hydroxide in Methanol to each cartridge. The high pH of the ammonia neutralizes the charge on the analyte, disrupting the ionic bond with the sorbent and allowing it to be eluted.
Apply gentle vacuum to slowly pull the elution solvent through the sorbent, ensuring sufficient time for the analyte to be released.
Post-Elution Processing:
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
Reconstitute the dried extract in 100 µL of a solution that mimics the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
Method Validation Considerations
Any bioanalytical method used for regulatory submissions must be validated according to guidelines from authorities like the FDA or EMA.[14][15] Key parameters to assess for the sample preparation portion of the method include:
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Matrix Effect: Assesses the degree of ion suppression or enhancement by comparing the analyte response in a post-extraction spiked sample to a neat solution.[16]
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Stability: Ensuring the analyte is stable in the biological matrix throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).
Conclusion
The successful quantification of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine in biological matrices by LC-MS is highly dependent on a robust and selective sample preparation method. Due to the basic nature of the analyte, a mixed-mode cation exchange solid-phase extraction protocol provides superior cleanup by removing both polar and non-polar interferences, thereby minimizing matrix effects and ensuring high sensitivity and reproducibility. This detailed protocol serves as a comprehensive starting point for researchers developing and validating bioanalytical methods for this and similar basic compounds.
References
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][14][15]
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][17]
A-Plus-Analytics. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link][1]
Agarwal, V. (n.d.). Understanding Matrix Effects and Ion Suppression in Liquid Chromatography Mass Spectrometry. NorthEast BioLab. Retrieved from [Link][16]
Al-Saffar, F. Z., et al. (2023). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Microchemical Journal. [Link][13]
Cerilliant Corporation. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link][12]
KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link][10]
Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B. [Link][18]
Phenomenex Inc. (n.d.). Matrix Effects: Causes and Solutions in Analysis. Retrieved from [Link][19]
ResolveMass Laboratories. (n.d.). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link][4]
Taylor & Francis Online. (2017, November 24). Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link][3]
Raynie, D. E. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link][7]
Phenomenex Inc. (2024, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link][6]
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link][8]
Grenier, J. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Hamilton Company. Retrieved from [Link][2]
Bioanalysis Zone. (n.d.). Improving sample preparation for LC-MS/MS analysis. Retrieved from [Link][5]
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link][9]
dissolving N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine in DMSO for cell assays
Application Note & Protocol Topic: Preparation of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine in DMSO for In Vitro Cellular Assays For: Researchers, scientists, and drug development professionals Introduction:...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: Preparation of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine in DMSO for In Vitro Cellular Assays
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Solubilization in Preclinical Research
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is a synthetic small molecule featuring structural motifs, such as the morpholine and N-methylmethanamine groups, commonly found in compounds explored in drug discovery for their potential biological activities. The successful evaluation of such compounds in cell-based assays is fundamentally dependent on proper and consistent solubilization. Inaccurate or incomplete dissolution can lead to significant errors in concentration determination, resulting in unreliable and irreproducible experimental data.
Dimethyl Sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent, prized for its ability to dissolve a vast range of both polar and nonpolar compounds that are otherwise insoluble in aqueous solutions.[1][2][3] However, its use is not without challenges. High concentrations of DMSO are cytotoxic, and compounds dissolved in it can precipitate when diluted into aqueous cell culture media.[1][4]
This document serves as a comprehensive guide for the reliable preparation of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine solutions in DMSO. It provides detailed, field-proven protocols for creating high-concentration stock solutions, performing serial dilutions, and preparing final working solutions for cell-based assays, ensuring the integrity and reproducibility of your experimental results.
Compound Technical Data
Accurate preparation begins with accurate compound data. The key properties for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine are summarized below.
Property
Value
Source
Molecular Formula
C₁₃H₂₀N₂O
Calculated
Molecular Weight
220.31 g/mol
Calculated
Appearance
Assumed to be a solid powder
N/A
Solubility in DMSO
Expected to be high; empirical validation required
Core Principles for Handling DMSO and Small Molecules
Understanding the causality behind protocol steps is essential for troubleshooting and adapting procedures.
The Power of DMSO : DMSO's ability to act as both a hydrogen bond acceptor and a polar solvent, combined with its miscibility with water and organic solvents, makes it an exceptional choice for dissolving hydrophobic compounds for biological assays.[2][5]
DMSO Quality is Non-Negotiable : Always use anhydrous, molecular biology grade DMSO (≥99.9%).[4] DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[5][6] Contaminating moisture can lower the solubility of hydrophobic compounds and potentially promote the degradation of sensitive molecules.[4]
The Precipitation Problem : A primary challenge arises when a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium.[4][7] The drastic change in solvent polarity can cause the compound to precipitate, or "crash out," of the solution. The protocols outlined below are designed specifically to mitigate this risk.
Managing Cytotoxicity : DMSO can be toxic to cells, with effects varying significantly between cell types. Primary cells are often more sensitive than immortalized cell lines.[1][8] It is crucial to keep the final concentration of DMSO in the assay as low as possible—typically below 0.5%, and ideally at or below 0.1%.[1][8][9] Every experiment must include a vehicle control : cells treated with the same final concentration of DMSO as the highest concentration of the test compound.[1]
Experimental Workflow for Solution Preparation
The following diagram illustrates the overall workflow from solid compound to final working solutions for cell-based assays.
Caption: Workflow for preparing and using DMSO-based compound solutions.
Protocol 1: Preparation of a 10 mM Master Stock Solution
This protocol details the steps to create a high-concentration, validated master stock solution.
Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume and concentration.
Formula: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )
Example for 1 mL of a 10 mM stock:
Mass (mg) = 1 mL x 10 mmol/L x 220.31 g/mol = 2.2031 mg
Weigh Compound: Accurately weigh out the calculated mass of the compound using an analytical balance. For small quantities (<10 mg), it is best to add solvent directly to the original vial to avoid loss during transfer.[10]
Dissolve in DMSO:
Transfer the weighed compound into a sterile amber microcentrifuge tube.
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for the example above).
Cap the tube securely.
Facilitate Dissolution:
Vortex the tube vigorously for 1-2 minutes.[1] Visually inspect the solution against a light source to ensure no solid particles remain.
If the compound does not fully dissolve: Place the tube in a sonicator water bath for 5-10 minutes.[1] Sonication uses ultrasonic waves to break apart particle aggregates and is highly effective.
As a last resort: Gentle warming in a 37°C water bath can be used, but be cautious as heat can degrade some compounds.[1]
Aliquot and Store:
Once the compound is fully dissolved, creating a clear solution, dispense small, single-use aliquots (e.g., 5-10 µL) into fresh, sterile amber tubes.
This step is critical. Aliquotting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the master stock.[1][7][9]
Store the aliquots protected from light at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month).[9][10]
Protocol 2: Preparation of Working Solutions for Cell Assays
This protocol describes the best practice for diluting the master stock to the final concentrations required for treating cells, while maintaining a consistent and low final DMSO concentration.
Principle: To prevent precipitation, it is best to perform initial serial dilutions in 100% DMSO before the final dilution into the aqueous assay medium.[4]
Procedure:
Thaw Master Stock: Thaw one aliquot of the 10 mM master stock at room temperature.
Prepare a Serial Dilution Series in 100% DMSO:
Label a series of sterile microcentrifuge tubes for each intermediate concentration.
To create a 10-fold serial dilution series (e.g., 1 mM, 100 µM, 10 µM):
Tube 1 (1 mM): Add 10 µL of the 10 mM master stock to 90 µL of 100% DMSO. Vortex to mix.
Tube 2 (100 µM): Add 10 µL of the 1 mM solution (from Tube 1) to 90 µL of 100% DMSO. Vortex to mix.
Tube 3 (10 µM): Add 10 µL of the 100 µM solution (from Tube 2) to 90 µL of 100% DMSO. Vortex to mix.
This creates a set of intermediate stocks, all in 100% DMSO.[1]
Prepare Final Working Solutions in Assay Medium:
Let's assume the final desired concentrations in the cell plate are 10 µM, 1 µM, and 0.1 µM, and the final DMSO concentration should be 0.1%. This requires a 1:1000 final dilution factor.
Pre-warm your complete cell culture medium to 37°C.
For each concentration, dilute the appropriate intermediate DMSO stock 1:1000 into the pre-warmed medium.
10 µM working solution: Add 2 µL of the 10 mM master stock to 1998 µL of medium.
1 µM working solution: Add 2 µL of the 1 mM intermediate stock to 1998 µL of medium.
0.1 µM working solution: Add 2 µL of the 100 µM intermediate stock to 1998 µL of medium.
Vehicle Control (0.1% DMSO): Add 2 µL of 100% DMSO to 1998 µL of medium.
Vortex each working solution immediately after adding the DMSO stock to ensure rapid and uniform dispersion.
Dose Cells: Remove the existing medium from your cell plates and add the prepared working solutions (including the vehicle control).
Example Dilution Table for a 96-well Plate (100 µL final volume/well):
Final Conc. (µM)
Intermediate Stock (in DMSO)
Volume of Stock to add to Medium (µL)
Volume of Medium (µL)
Final DMSO %
10
10 mM
1
999
0.1%
3
3 mM
1
999
0.1%
1
1 mM
1
999
0.1%
0.3
300 µM
1
999
0.1%
0.1
100 µM
1
999
0.1%
0 (Vehicle)
100% DMSO
1
999
0.1%
Troubleshooting
Problem
Potential Cause & Solution
Compound fails to dissolve in 100% DMSO.
Incomplete Dissolution: Ensure vigorous vortexing and utilize a sonicator bath, which is often more effective than warming.[1]Inaccurate Weighing: Re-verify calculations and weighing technique.Compound Degradation: Ensure anhydrous DMSO was used and the compound was stored properly.
Precipitate forms when diluting into culture medium.
Supersaturation: The compound's solubility limit in the aqueous medium has been exceeded. Try a stepwise dilution approach (e.g., dilute the DMSO stock into medium containing 10% FBS first, then into the final assay medium).[11]Slow Dispersion: Add the DMSO stock dropwise to the medium while actively vortexing to disperse it quickly.[8]
High variability between replicate wells.
Incomplete Dissolution: Precipitated compound particles are being unevenly distributed. Re-prepare stock solutions ensuring full dissolution.Inaccurate Pipetting: Use calibrated pipettes and proper technique, especially for small volumes.
Cell death observed in vehicle control wells.
High DMSO Concentration: The final DMSO concentration is too high for the specific cell line. Reduce the final concentration to 0.1% or lower.[8]DMSO Contamination: Use a fresh, unopened bottle of high-purity, anhydrous DMSO.
References
A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC (PubMed Central). [Link]
What is the mechanism of action of methenamine? Dr.Oracle. [Link]
Application Note: N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine as a Versatile Scaffold in Targeted Drug Discovery
Executive Summary In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a drug candidate. N-methyl-1-[3-(morpholin-4-ylmethyl)phen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a drug candidate. N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is a highly versatile diamine scaffold characterized by a central phenyl ring substituted with an N-methylmethanamine group and a morpholin-4-ylmethyl group.
This application note provides an authoritative guide on utilizing this specific building block. By combining a highly reactive secondary amine with a solubilizing morpholine tail, this scaffold is uniquely positioned for the synthesis of kinase inhibitors, proteolysis-targeting chimeras (PROTACs), and conformationally restricted targeted therapies.
Structural Rationale & Physicochemical Profiling
The architectural design of this building block solves two pervasive challenges in drug discovery: poor aqueous solubility and excessive conformational flexibility.
The Morpholine Motif: Morpholine is a privileged solubilizing group frequently incorporated into kinase inhibitors (e.g., PI3K and mTOR inhibitors)[1][2]. It typically projects into the solvent-exposed region of the ATP-binding pocket, providing a basic center (pKa ~8.3) that enables favorable salt formation and improves aqueous solubility without significantly increasing lipophilicity[3].
The N-Methyl Benzylamine Motif: The secondary amine is primed for functionalization. Once converted into an amide or urea, the N-methyl group eliminates a hydrogen bond donor. This modification restricts the conformational freedom of the peptide/amide bond (often locking it into a bioactive conformation) and increases membrane permeability—a critical factor for oral bioavailability[4].
Excellent passive membrane permeability; favorable for CNS penetration.
pKa (Morpholine Nitrogen)
~8.3
Partially protonated at physiological pH (7.4); aids in aqueous solubility.
pKa (Secondary Amine)
~9.5
Highly nucleophilic; requires basic conditions (e.g., DIPEA) for coupling.
H-Bond Donors (Initial)
1
Eliminated upon functionalization, preventing desolvation penalties.
H-Bond Acceptors
3
Favorable for interactions with solvent-exposed kinase/GPCR regions.
Strategic Applications in Medicinal Chemistry
Kinase Inhibitors (Solvent-Exposed Tails)
In the design of ATP-competitive kinase inhibitors, the core heterocycle binds to the hinge region, while substituents are directed toward the solvent interface to improve PK properties. Reacting this building block via Nucleophilic Aromatic Substitution (SNAr) with a halogenated hinge-binding scaffold (e.g., a pyrimidine or quinoline) yields an adduct where the morpholine group acts as a highly effective water-solubilizing tail[1][2].
PROTAC Linkers and Exit Vectors
The development of PROTACs requires precise spatial orchestration between the target protein and the E3 ligase (e.g., VHL or Cereblon). Benzylamine derivatives are frequently utilized as rigidified exit vectors to connect the target-binding ligand to the linker[5]. The N-methyl group introduces a structural vector that can precisely direct the linker trajectory, minimizing the entropic penalty of binding.
Mechanistic Pathway & Logic
The following diagram illustrates the divergent synthetic utility of the building block, demonstrating how a single starting material can be channeled into distinct therapeutic modalities.
Figure 1: Divergent synthetic pathways of the diamine building block.
Experimental Workflows & Protocols
The following protocols have been optimized to account for the specific steric and electronic properties of the N-methyl secondary amine and the basic morpholine tail.
Protocol 1: Amide Coupling (HATU-Mediated)
Causality: Secondary amines are sterically hindered compared to primary amines. Standard coupling agents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. HATU is mandated here because it forms a highly reactive 7-aza-OBt ester intermediate that rapidly overcomes the steric bulk of the N-methyl group.
Pre-activation: In a dry round-bottom flask, dissolve the desired carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 10 minutes to ensure complete formation of the active ester.
Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.
Workup (Critical Step): Dilute the mixture with Ethyl Acetate (EtOAc). Wash with saturated aqueous NaHCO₃ (3x) and brine (1x). Do not use acidic washes (e.g., 1M HCl), as the basic morpholine group will protonate, causing the product to partition into the aqueous layer.
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH gradient).
Causality: The N-methyl group reduces the nucleophilicity of the amine relative to a primary amine due to steric hindrance. Therefore, elevated temperatures (often requiring microwave irradiation) and a polar aprotic or high-boiling protic solvent are required to drive the reaction to completion.
Setup: In a microwave-safe vial, combine the heteroaryl chloride/fluoride (1.0 eq) and the building block (1.2 eq) in n-Butanol or NMP (0.5 M).
Base Addition: Add DIPEA (2.5 eq) to act as an acid scavenger for the generated HCl/HF.
Irradiation: Seal the vial and heat in a microwave reactor at 120 °C for 1–2 hours. (Alternatively, heat thermally at 100 °C for 12–18 hours).
Isolation: Cool to room temperature. If the product precipitates, filter and wash with cold ether. Otherwise, concentrate under reduced pressure and purify via reverse-phase preparative HPLC.
Troubleshooting & Field-Proven Insights
NMR Rotamers: When functionalizing this building block into an amide or urea, the N-methyl group will almost certainly induce cis/trans amide rotamers. During ¹H and ¹³C NMR analysis, this will manifest as duplicated peaks (often in a 2:1 or 3:1 ratio). Do not mistake these rotamers for impurities. To validate purity, run a variable-temperature NMR (VT-NMR) at 80–100 °C in DMSO-d₆; the rotameric peaks will coalesce into a single set of sharp signals.
Chromatography Streaking: The tertiary amine of the morpholine ring interacts strongly with the acidic silanol groups on standard silica gel. To prevent severe peak tailing and product loss during normal-phase chromatography, always pre-treat the column or add a basic modifier (1–5% Triethylamine or NH₄OH) to the mobile phase.
References
Synthesis and Biological Evaluation of Solubilized Sulfonamide Analogues of the Phosphatidylinositol 3-kinase Inhibitor ZSTK474. PubMed (NIH). Available at:[Link]
Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Application Note: A Systematic Approach to HPLC Method Development for the Analysis of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
Abstract This document provides a comprehensive guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine. This compound, a substituted aromatic amine containing both secondary and tertiary amine functionalities as well as a chiral center, presents unique challenges for chromatographic analysis, including potential peak tailing and the need for enantiomeric separation in relevant contexts. This guide follows a systematic, science-led approach, moving from analyte characterization through methodical parameter optimization to the final validated method. We will also address considerations for chiral separation, providing a foundational strategy for resolving its enantiomers.
Analyte Characterization and Its Chromatographic Implications
A thorough understanding of the analyte's physicochemical properties is the cornerstone of efficient method development.
Structure:
(A representative 2D structure of the molecule)
Table 1: Predicted Physicochemical Properties and Their HPLC Relevance
Property
Predicted Value/Characteristic
Rationale & Implication for HPLC Method Development
pKa₁ (Morpholine N)
~7.4 - 8.5
The tertiary morpholine nitrogen is a basic center. At pH values below its pKa, it will be protonated.
pKa₂ (Secondary Amine N)
~9.5 - 10.5
The N-methyl secondary amine is also basic and will be protonated at lower pH values.
logP
~1.5 - 2.5
The predicted octanol-water partition coefficient suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
UV Chromophore
Phenyl Ring
The presence of the benzene ring provides UV absorbance, making UV detection a suitable choice. Maximum absorbance is expected around 210-220 nm and a secondary peak around 254-270 nm.
Chirality
Exists as a racemic mixture
The carbon atom bonded to the N-methyl group is a chiral center. While this guide focuses on an achiral method, enantioselective separation is critical for pharmaceutical development and may require a specialized chiral stationary phase (CSP).[2]
Expert Insights: The presence of two basic nitrogen atoms is the most critical factor. To achieve sharp, symmetrical peaks, the HPLC mobile phase pH must be carefully controlled to ensure the analyte exists in a single, stable ionic state. Operating at a pH at least 2 units below the lowest pKa (e.g., pH < 5.5) is a common strategy to ensure full protonation and minimize peak tailing caused by interactions with residual silanols on the silica-based stationary phase.
A Systematic Strategy for Method Development
A haphazard, trial-and-error approach is inefficient. We advocate for a structured workflow that logically progresses from initial screening to final optimization.
Caption: A systematic workflow for HPLC method development.
Experimental Protocols
This section provides detailed, step-by-step protocols for developing the HPLC method.
Materials and Reagents
Analyte: N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine reference standard
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
Buffers: Formic acid, ammonium acetate, potassium phosphate (monobasic and dibasic)
Water: Deionized water (18.2 MΩ·cm)
HPLC System: An HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
Column: A C18 column with high-purity silica and end-capping. A common starting point is a 150 mm x 4.6 mm, 3.5 µm particle size column.
Standard Solution Preparation
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
Working Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the same diluent. This working solution is used for injections during method development.
Protocol: Initial Screening
Objective: To quickly determine a suitable organic modifier, approximate retention, and the impact of pH.
Column Installation: Install the C18 column and equilibrate with 50:50 ACN:Water for 15 minutes.
Mobile Phase Preparation:
Mobile Phase A1 (pH ~2.7): 0.1% Formic Acid in Water
Mobile Phase A2 (pH ~6.8): 10 mM Ammonium Acetate in Water
Mobile Phase B1: 0.1% Formic Acid in Acetonitrile
Mobile Phase B2: 10 mM Ammonium Acetate in Acetonitrile
Screening Run 1 (Low pH):
Mobile Phase A: A1
Mobile Phase B: B1
Gradient: 5% to 95% B over 10 minutes. Hold at 95% B for 2 minutes.
Flow Rate: 1.0 mL/min
Temperature: 30°C
Detection: 200-400 nm (DAD) or 220 nm (UV)
Injection Volume: 5 µL
Screening Run 2 (Mid pH): Repeat step 3 using mobile phases A2 and B2.
Analysis: Compare the chromatograms. At low pH, expect good peak shape but potentially less retention. At mid-pH, retention may increase, but peak tailing could become an issue if the pH is too close to the analyte's pKa. The phenyl ring should provide a good UV signal.[3]
Protocol: Method Optimization
Objective: To refine the mobile phase composition, temperature, and elution mode for optimal resolution, peak shape, and analysis time. This protocol assumes the low pH (formic acid) screening provided the best initial peak shape.
Organic Modifier Optimization:
Develop a focused gradient around the elution percentage observed in the screening run (e.g., if the peak eluted at 40% ACN, run a gradient from 20% to 60% ACN over 10 minutes).
Based on the focused gradient, calculate the conditions for an isocratic run. For basic compounds, an isocratic method often provides better robustness.
Example: If the peak elutes at 5 minutes in a 10-minute gradient from 20-60% ACN, a starting isocratic condition could be around 35-40% ACN.
Inject the standard at several isocratic percentages (e.g., 30%, 35%, 40% ACN) to find the condition that provides a retention factor (k') between 2 and 10.
Mobile Phase pH Fine-Tuning:
While 0.1% formic acid is a good start, preparing mobile phases with slightly different pH values (e.g., pH 2.5, 3.0, 3.5 using a phosphate buffer) can be tested.
The goal is to find the pH that gives the best balance of retention and peak symmetry. A buffered mobile phase is generally more reproducible than one with just an acid modifier.[4]
Column Temperature Optimization:
Set the optimized isocratic mobile phase.
Inject the sample at different column temperatures (e.g., 25°C, 30°C, 35°C, 40°C).
Analysis: Note the changes in retention time and backpressure. Higher temperatures decrease mobile phase viscosity, leading to lower backpressure and often sharper peaks, but also reduced retention time. A temperature of 30-35°C is often a good compromise.
Optimized Achiral HPLC Method
The following table summarizes a robust, optimized method derived from the development process described above.
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines. This process establishes the method's trustworthiness and scientific integrity.
Specificity: Demonstrate that the peak for the analyte is free from interference from diluents, impurities, or degradation products.
Linearity: Establish a linear relationship between analyte concentration and detector response over a defined range.
Accuracy: Determine the closeness of the measured value to the true value (recovery).
Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
Robustness: Deliberately vary method parameters (pH, temperature, organic %) to assess the method's reliability during normal use.
Considerations for Chiral Separation
The presence of a stereocenter means that for pharmaceutical applications, separation and quantification of the individual enantiomers are often required.[2]
Application Note: ¹H and ¹³C NMR Spectral Analysis of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
Introduction & Scope N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is a highly versatile bifunctional building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is a highly versatile bifunctional building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and CNS-active therapeutics. The molecule features an m-disubstituted benzene ring flanked by a secondary amine (N-methylmethanamine) and a tertiary cyclic amine (morpholine).
This application note provides a comprehensive, self-validating protocol for the structural elucidation of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind sample preparation, instrument configuration, and spectral assignment, this guide ensures high reproducibility and analytical confidence for drug development professionals.
Experimental Protocols
Sample Preparation
High-quality NMR spectra begin with rigorous sample preparation. For optimal solution-state NMR, the compound must be dissolved in a deuterated solvent to achieve a concentration of 50–150 mM [1].
Weighing : Accurately weigh 15–20 mg of the highly pure (>98%) analyte.
Solvation : Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl₃ is selected because its non-polar nature effectively dissolves the free-base amine. The deuterium atom provides the necessary frequency lock for the spectrometer, while TMS acts as the universal internal standard (δ = 0.00 ppm).
Transfer : Transfer the homogeneous solution to a clean, dry 5 mm NMR tube.
Self-Validation: Ensure the sample depth is precisely 4–5 cm. A volume that is too low will cause magnetic susceptibility distortions at the liquid-air interface, while too much volume dilutes the sample outside the probe's radiofrequency (RF) coils.
Instrument Configuration & Acquisition
Maintaining identical experimental conditions, including spectroscopic parameters, is crucial for high reproducibility across analytical batches [3].
¹H NMR Acquisition (400 MHz):
Pulse Sequence : Standard single-pulse (zg30).
Number of Scans (NS) : 16.
Relaxation Delay (D1) : 1.0 s.
Causality: Because protons have a high natural abundance (99.98%) and a high gyromagnetic ratio, 16 scans are more than sufficient to achieve an excellent signal-to-noise (S/N) ratio for a 50 mM sample.
¹³C NMR Acquisition (100 MHz):
Pulse Sequence : Proton-decoupled ¹³C (zgpg30).
Number of Scans (NS) : 512 to 1024.
Relaxation Delay (D1) : 2.0 s.
Causality: ¹³C NMR signals for organic compounds typically fall within the 0–220 ppm range, but the isotope suffers from a low natural abundance (1.1%) [2]. Using a 30° flip angle allows for faster pulsing without fully saturating the slowly relaxing quaternary carbons (C-1 and C-3 of the aromatic ring). Proton decoupling collapses complex multiplets into sharp singlets, drastically improving the S/N ratio.
Tuning, Locking, and Shimming (Self-Validating Step):
Before acquisition, lock the magnetic field to the CDCl₃ deuterium resonance to compensate for field drift. Perform gradient shimming (e.g., TopShim). Validation: Inspect the Free Induction Decay (FID) of a single scan; it should exhibit smooth exponential decay. The TMS peak must yield a linewidth at half-height (FWHM) of < 1.0 Hz.
Data Presentation & Spectral Assignments
The structural elucidation of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine relies heavily on the distinct chemical environments created by its heteroatoms. The electronegative oxygen and nitrogen atoms strongly deshield adjacent protons and carbons via inductive effects.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
J-Coupling (Hz)
Assignment / Mechanistic Rationale
Ar-H (C-2)
7.30
s (br)
1H
-
Located between the two benzylic groups; heavily influenced by ring current.
Ar-H (C-4,5,6)
7.20 – 7.26
m
3H
-
Overlapping multiplets typical of m-disubstituted benzenes.
-CH₂- (N-methyl side)
3.75
s
2H
-
Deshielded by both the aromatic ring and the secondary amine.
Morpholine O-CH₂
3.70
t
4H
4.6
Highly deshielded by the inductive pull of the adjacent oxygen atom.
-CH₂- (Morpholine side)
3.48
s
2H
-
Benzylic protons adjacent to the tertiary morpholine nitrogen.
Morpholine N-CH₂
2.45
t
4H
4.6
Shielded relative to O-CH₂ due to nitrogen's lower electronegativity.
N-CH₃
2.40
s
3H
-
Standard chemical shift for an N-methyl group on a secondary amine.
N-H
1.80
s (br)
1H
-
Broad due to quadrupolar relaxation of ¹⁴N and chemical exchange.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Type
Assignment / Mechanistic Rationale
Ar-C (C-1)
140.0
Cq
Quaternary sp² carbon attached to the N-methylmethanamine group.
Ar-C (C-3)
138.5
Cq
Quaternary sp² carbon attached to the morpholine group.
Ar-C (C-2,4,5,6)
127.0 – 129.0
CH
Protonated aromatic sp² carbons [2].
Morpholine O-CH₂
67.0
CH₂
Furthest downfield aliphatic signal due to direct oxygen attachment.
-CH₂- (Morpholine side)
63.5
CH₂
Benzylic carbon; deshielded by the tertiary amine.
-CH₂- (N-methyl side)
56.0
CH₂
Benzylic carbon; deshielded by the secondary amine.
Morpholine N-CH₂
53.5
CH₂
Standard shift for morpholine ring carbons adjacent to nitrogen.
N-CH₃
36.0
CH₃
Most shielded carbon in the molecule.
Structural Elucidation Workflow & Mapping
To visualize the logical relationship between the molecule's structural domains and their corresponding NMR signals, refer to the mapping diagram below.
Caption: Logical mapping of the molecule's structural domains to their respective ¹H and ¹³C NMR chemical shift ranges.
References
BRUKER NMR TRAINING - Magnetic Resonance Research Center: Required NMR sample preparation protocol . University of Notre Dame. Available at:[Link]
13.10: Characteristics of ¹³C NMR Spectroscopy . Chemistry LibreTexts. Available at:[Link]
Quantitative Analysis of Blood Plasma Metabolites Using Isotope Enhanced NMR Methods . ResearchGate. Available at:[Link]
Application
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine purification by flash chromatography
An authoritative guide to the purification of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine, this document provides a comprehensive, step-by-step protocol for flash chromatography. Designed for researchers, chem...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative guide to the purification of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine, this document provides a comprehensive, step-by-step protocol for flash chromatography. Designed for researchers, chemists, and drug development professionals, this application note delves into the mechanistic principles behind method development, offering field-proven insights to overcome the challenges associated with purifying polar, basic amines.
Introduction: The Purification Challenge
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is a diamine compound characterized by a secondary amine and a tertiary morpholine moiety. Its structural features, which are common in pharmaceutical intermediates, present a significant purification challenge. The presence of multiple basic nitrogen atoms leads to strong interactions with the acidic silanol groups of standard silica gel, the most common stationary phase in flash chromatography. This interaction can cause severe peak tailing, low resolution, and in some cases, irreversible adsorption of the compound to the column, resulting in poor recovery and purity.[1]
This application note details a robust and reproducible flash chromatography method that mitigates these issues. By employing a modified mobile phase, this protocol ensures sharp, symmetrical peaks and high-purity isolation of the target compound. We will explore the rationale behind stationary and mobile phase selection, a systematic approach to method development using Thin-Layer Chromatography (TLC), and a detailed, step-by-step purification protocol.
The Core Principle: Mitigating Undesirable Interactions
The primary obstacle in purifying basic compounds like N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine on silica gel is the acid-base interaction. The silica surface is populated with weakly acidic silanol groups (Si-OH), which can protonate the basic amine analytes. This ionic interaction is much stronger than the desired polar interactions (like hydrogen bonding), causing the compound to "stick" to the stationary phase and elute slowly and unevenly, a phenomenon observed as peak tailing.[1][2]
The solution is to suppress this acid-base interaction by introducing a small amount of a competing base into the mobile phase.[2] This "sacrificial" base, typically a volatile amine like triethylamine (TEA) or ammonium hydroxide, neutralizes the acidic sites on the silica surface. By doing so, it prevents the analyte from binding ionically, allowing for a separation based primarily on polarity, which results in improved peak shape and recovery.[1]
Caption: Analyte-stationary phase interactions with and without a basic modifier.
Method Development Workflow
A systematic approach is crucial for developing an effective purification method. The workflow begins with rapid scouting using Thin-Layer Chromatography (TLC) to identify a suitable mobile phase system before scaling up to flash chromatography.
Caption: Systematic workflow for flash chromatography method development.
Celite® or other inert adsorbent (for dry loading)
Apparatus
Glass TLC plates, silica gel 60 F254
TLC developing chambers
UV lamp (254 nm)
Automated flash chromatography system (e.g., Teledyne ISCO, Biotage)
Pre-packed or self-packed silica gel flash columns
Rotary evaporator
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Safety Equipment
Chemical fume hood, safety glasses, nitrile gloves, lab coat
Protocol 1: Mobile Phase Scouting with TLC
The goal of this step is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.35 for the target compound. This Rf range on a TLC plate generally translates well to good separation on a flash column.
Prepare Stock Solutions:
Mobile Phase A: Dichloromethane (DCM).
Mobile Phase B: 10% Methanol in DCM.
Modifier: Triethylamine (TEA).
Prepare TLC Chambers: Prepare three separate TLC chambers with the following solvent systems. Add enough solvent to cover the bottom of the chamber by about 0.5 cm.
System 1: 100% DCM + 1% TEA
System 2: 95:5 (v/v) DCM/MeOH + 1% TEA
System 3: 90:10 (v/v) DCM/MeOH + 1% TEA
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a minimal amount of DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
Develop and Visualize: Place the plate in a prepared chamber and allow the solvent front to travel up the plate. Once complete, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.
Analyze Results: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for the target compound in each system. The ideal system will give an Rf of ~0.25. If the Rf is too low, increase the polarity (more MeOH). If it is too high, decrease the polarity (less MeOH). The DCM/Methanol system is highly effective for polar compounds.[2][3][4]
Optimized Flash Chromatography Protocol
This protocol assumes an optimized mobile phase of 95:5 DCM/MeOH with 1% TEA was selected from the TLC scouting.
Step 1: Sample Preparation (Dry Loading)
Dry loading is strongly recommended for this compound to ensure the best possible resolution. It introduces the sample in a concentrated band at the top of the column, preventing issues that can arise from using a strong dissolution solvent in liquid loading.
Dissolve the crude sample (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., DCM or methanol).
Add an inert adsorbent like Celite® or a small amount of silica gel (approx. 2-3 times the weight of the crude sample).
Carefully remove the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained.
Step 2: Column Preparation and Equilibration
Select a flash column appropriately sized for the mass of the crude sample. A general rule is a loading capacity of 1-10% of the silica weight, depending on the separation difficulty. For 1.0 g of crude material on silica, a 25-40 g column is a good starting point.
Equilibrate the column with the initial mobile phase (e.g., 100% DCM + 1% TEA) for at least 3-5 column volumes. This ensures the entire stationary phase is wetted and the basic modifier has neutralized the active sites.
Step 3: Execution of the Purification Run
The following parameters provide a robust starting point for the purification.
Parameter
Recommended Setting
Rationale
Column Size
40 g Silica Gel
Appropriate for purifying ~1 g of crude material.
Solvent A
Dichloromethane (DCM) + 1% Triethylamine (TEA)
The non-polar component of the mobile phase.
Solvent B
10% Methanol in DCM + 1% Triethylamine (TEA)
The polar component to elute the target compound.
Flow Rate
40 mL/min
A standard flow rate for a 40 g column.
UV Detection
254 nm and 280 nm
To monitor the aromatic ring in the analyte.
Gradient
0-2 min: 0% B
Hold to elute very non-polar impurities.
2-15 min: 0% → 50% B
A shallow gradient around the expected elution point (5% B from TLC).
15-18 min: 50% → 100% B
Increase polarity to elute highly polar impurities.
18-20 min: 100% B
Column wash to remove all remaining compounds.
Step 4: Fraction Analysis and Product Isolation
Collect fractions throughout the run based on the UV chromatogram peaks.
Analyze the collected fractions containing the main peak by TLC to determine which ones contain the pure product.
Combine the pure fractions in a round-bottom flask.
Remove the solvent under reduced pressure using a rotary evaporator. The presence of TEA will require co-evaporation with a solvent like toluene or thorough drying under high vacuum to remove residual amounts.
The final product should be characterized by an appropriate analytical method (e.g., ¹H NMR, LC-MS) to confirm its identity and purity.
Safety and Handling
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine: This compound is an amine and should be handled with care. It may cause skin and eye irritation or burns.[5]
Solvents: Dichloromethane is a suspected carcinogen and should always be handled in a chemical fume hood.[4] Methanol is toxic and flammable. Triethylamine is corrosive and has a strong, unpleasant odor.[6]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when performing this procedure.[7]
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.
Conclusion
The purification of polar basic compounds like N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine via flash chromatography is highly achievable with proper method development. The key to success lies in mitigating the strong acid-base interactions between the analyte and the silica stationary phase. By incorporating a competing base such as triethylamine into a dichloromethane/methanol mobile phase, this protocol facilitates excellent separation, leading to high purity and recovery of the target compound. This strategic approach is broadly applicable to the purification of other challenging basic molecules in the field of chemical synthesis and drug discovery.
References
King Group. (n.d.). Successful Flash Chromatography.
University of California, Los Angeles. (n.d.). Flash Column Chromatography.
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
Fisher Scientific. (2010, June 14). SAFETY DATA SHEET - N-Methylmorpholine.
Fisher Scientific. (n.d.). SAFETY DATA SHEET - (4-Morpholin-4-yl-phenyl)-methanol.
Apollo Scientific. (n.d.). [3-(Morpholin-4-yl)phenyl]methylamine Safety Data Sheet.
Not Voodoo. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
Application Note: Preclinical In Vivo Dosing Protocols for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Pharmacologists, DMPK Scientists, and Drug Development Professionals Executive Summary & Chemical Rationale The compound N-methyl-1-[3-...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Preclinical Pharmacology
Target Audience: Pharmacologists, DMPK Scientists, and Drug Development Professionals
Executive Summary & Chemical Rationale
The compound N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine represents a highly versatile, di-basic pharmacophore frequently encountered in central nervous system (CNS) penetrant drugs and targeted kinase inhibitors. Structurally, it features a central phenyl ring flanked by a morpholine ring and an N-methylmethanamine group.
When translating in vitro efficacy to in vivo models, the dual basic amine centers (pKa ~8.5–9.5) present unique formulation challenges and opportunities. While highly soluble in acidic gastric environments, the free base is susceptible to precipitation upon intestinal dilution or injection into physiological pH (7.4) [1]. This application note provides a field-validated, self-validating protocol for formulating and dosing this compound to ensure reliable pharmacokinetic (PK) and pharmacodynamic (PD) readouts.
Physicochemical Profiling
Understanding the causality behind formulation choices begins with the compound's intrinsic properties.
Small size favors rapid absorption and high tissue penetrance.
cLogP
1.8 – 2.2
Moderate lipophilicity; ideal for blood-brain barrier (BBB) crossing.
pKa (Amines)
~8.5 and ~9.2
Fully protonated at stomach pH; partially deprotonated at pH 7.4.
Solubility (pH 2.0)
> 50 mg/mL
Excellent solubility as a di-cation.
Solubility (pH 7.4)
< 1 mg/mL
Risk of in vivo precipitation; requires co-solvents or complexation.
Formulation Strategy & Causality
To prevent erratic absorption profiles or intravenous (IV) toxicity (e.g., micro-embolism from precipitated drug), the formulation must maintain the compound in a dissolved state across varying physiological pH gradients.
Intravenous (IV) Rationale
For IV administration, we utilize a Sulfobutylether-β-cyclodextrin (Captisol) complexation strategy. The hydrophobic phenyl-morpholine core is sequestered within the cyclodextrin cavity, while the anionic sulfobutyl groups form stable ionic interactions with the protonated amines. This prevents hemolysis and precipitation upon rapid mixing with blood [1].
Oral (PO) Rationale
For PO administration, a co-solvent system of PEG400/Tween 80/Water is optimal. PEG400 acts as a co-solvent to maintain thermodynamic activity, while Tween 80 serves as a surfactant to prevent nucleation and precipitation when the acidic gastric bolus transitions into the neutral pH of the duodenum [2].
Preparation of Vehicle: Dissolve 20 g of Captisol powder in 80 mL of sterile Water for Injection (WFI). Stir until completely clear. Adjust volume to 100 mL.
Compound Weighing: Weigh exactly 20.0 mg of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine (free base) into a sterile glass vial.
Acidification (Critical Step): Add 100 µL of 0.1 N HCl to the powder. Causality: Pre-protonating the di-basic amines drastically lowers the activation energy required for dissolution.
Vehicle Addition: Add 9.9 mL of the 20% Captisol vehicle to the vial.
Solubilization: Vortex for 2 minutes, followed by bath sonication for 5 minutes at room temperature. The solution should be completely transparent.
pH Adjustment: Check the pH using a micro-probe. Adjust to pH 5.5 - 6.0 using dilute NaOH or HCl. Note: Do not adjust to pH 7.4, as the free base may displace from the cyclodextrin and precipitate.
Filtration: Pass through a 0.22 µm PTFE syringe filter prior to dosing.
Compound Weighing: Weigh 100.0 mg of the compound into a glass vial.
Surfactant Addition: Add 1.0 mL of Tween 80. Vortex vigorously to wet the powder completely. Causality: Coating the hydrophobic domains with surfactant prevents particle aggregation.
Co-solvent Addition: Add 4.0 mL of PEG400. Vortex for 3 minutes until a uniform suspension/solution is formed.
Aqueous Phase: Slowly add 5.0 mL of sterile WFI dropwise while continuously vortexing.
Finalization: Sonicate for 10 minutes. The final formulation should be a clear, slightly viscous solution.
In Vivo Pharmacokinetic Dosing & Sampling Protocol
This protocol is designed for standard murine models (e.g., male C57BL/6 mice, 8-10 weeks old, 20-25 g).
Dosing Execution
Acclimation: Fast mice for 12 hours prior to PO dosing to normalize gastric emptying times. IV dosed mice may remain fed.
IV Administration: Restrain the mouse using a commercial restrainer. Dilate the lateral tail vein using a warming lamp (do not exceed 40°C). Inject the Captisol formulation (Protocol A) via a 27G needle at a slow, steady rate of 1 mL/min.
PO Administration: Using a 20G stainless steel oral gavage needle, administer the PEG400 formulation (Protocol B) directly into the stomach.
Serial Sampling & Processing
To establish a robust concentration-time curve, utilize a sparse sampling or serial sampling design (if using microsampling techniques).
Table 2: Standard PK Sampling Schedule & Matrices
Time Point (h)
Route
Matrix Collected
Purpose
0.083 (5 min)
IV only
Plasma
Capture
Cmax
and initial distribution phase.
0.25, 0.5, 1.0
IV & PO
Plasma
Absorption profile (PO) and early clearance.
2.0, 4.0
IV & PO
Plasma & Brain
Tissue distribution (
Kp
calculation); BBB penetrance.
Collect 50 µL of blood via submandibular bleed or tail snip into K2-EDTA coated tubes.
Invert gently 5 times to prevent coagulation.
Centrifuge at 2,000 × g for 10 minutes at 4°C.
Transfer the supernatant (plasma) to a pre-chilled 96-well plate and store at -80°C until LC-MS/MS analysis.
Fig 1: End-to-end in vivo pharmacokinetic workflow for basic amine small molecules.
Bioanalysis & Metabolic Considerations
When analyzing plasma samples via LC-MS/MS, it is critical to monitor not only the parent compound but also its primary phase I metabolites. Morpholine rings are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzymes.
Historical data on morpholine-containing drugs (e.g., copanlisib) demonstrates that the morpholine moiety readily undergoes oxidative dealkylation to form an aliphatic carboxylic acid, or oxidation to form a lactam [3]. Concurrently, the N-methylmethanamine group is a prime target for rapid N-demethylation.
Fig 2: Predicted primary metabolic pathways for the morpholine and methanamine moieties.
Bioanalytical Method (Protein Precipitation):
Aliquot 20 µL of plasma into a 96-well plate.
Add 100 µL of ice-cold Acetonitrile containing 10 ng/mL of a suitable Internal Standard (e.g., a deuterated analog or structurally similar basic amine). Causality: Acetonitrile effectively denatures plasma proteins while maintaining the solubility of the lipophilic parent and its metabolites.
Vortex for 5 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C.
Transfer 50 µL of the supernatant to a clean plate, dilute with 50 µL of LC-MS grade water, and inject onto a C18 column.
By strictly adhering to these formulation and sampling protocols, researchers can ensure that the in vivo exposure of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is limited only by its intrinsic biological clearance, rather than artifactual formulation failures [4].
References
Complexing agent salt formulations of pharmaceutical compounds.World Intellectual Property Organization (WIPO) Patent WO2022109050A1.
Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile. ACS Medicinal Chemistry Letters. Available at:[Link]
Pharmacokinetics of intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor [14C]copanlisib (BAY 80-6946) in a phase I study. Cancer Chemotherapy and Pharmacology. Available at:[Link]
Cassette dosing pharmacokinetics of a library of 2,6,9-trisubstituted purine cyclin-dependent kinase 2 inhibitors prepared by parallel synthesis. Molecular Cancer Therapeutics. Available at:[Link]
An in-depth guide to the synthesis of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine, a compound of interest for researchers in medicinal chemistry and drug development due to its structural motifs commonly found...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the synthesis of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine, a compound of interest for researchers in medicinal chemistry and drug development due to its structural motifs commonly found in bioactive molecules. This document provides detailed application notes and protocols for its synthesis via several modern coupling strategies.
Introduction
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine incorporates a substituted benzylamine core and a morpholine moiety, both of which are prevalent pharmacophores. The synthesis of such secondary amines often requires robust and versatile chemical strategies. This guide focuses on three primary synthetic methodologies: Reductive Amination, Palladium-Catalyzed Buchwald-Hartwig Amination, and a two-step Amide Coupling followed by Reduction. Each method offers distinct advantages regarding starting material availability, reaction scalability, and functional group tolerance. The following sections provide a detailed exploration of the theoretical underpinnings and practical execution of these synthetic routes.
Retrosynthetic Analysis
A logical approach to designing the synthesis of the target molecule involves identifying key bond disconnections that lead back to simpler, commercially available starting materials. The three strategies detailed in this guide are based on distinct retrosynthetic pathways.
Caption: Retrosynthetic pathways for the target molecule.
Protocol 1: Reductive Amination
Reductive amination is a highly efficient and direct method for forming amine bonds. It proceeds via the initial formation of an imine or enamine from an aldehyde or ketone and an amine, which is then reduced in situ to the target amine. This one-pot procedure is often preferred for its operational simplicity and high yields.[1]
Scientific Principle
The reaction between 3-(morpholinomethyl)benzaldehyde and methylamine in a mildly acidic medium establishes an equilibrium with the corresponding iminium ion. A selective reducing agent, which is stable under these conditions but capable of reducing the iminium ion, drives the reaction to completion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose as it is mild and does not reduce the starting aldehyde.[2]
Methylamine (solution in THF or as hydrochloride salt)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Acetic acid (optional, for use with methylamine hydrochloride)
Saturated sodium bicarbonate solution
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Standard laboratory glassware and magnetic stirrer
Procedure:
To a round-bottom flask under a nitrogen atmosphere, add 3-(morpholinomethyl)benzaldehyde (1.0 eq).
Dissolve the aldehyde in anhydrous DCM or DCE (approx. 0.1 M concentration).
Add methylamine solution (1.2 eq). If using methylamine hydrochloride, add 1.2 eq of the salt along with a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by silica gel column chromatography if necessary.
Data Summary
Reagent
Role
Stoichiometry
Typical Solvent
Temp (°C)
Time (h)
3-(morpholinomethyl)benzaldehyde
Electrophile
1.0 eq
DCM, DCE, THF
20-25
4-12
Methylamine
Nucleophile
1.1 - 1.5 eq
DCM, DCE, THF
20-25
4-12
NaBH(OAc)₃
Reducing Agent
1.2 - 2.0 eq
DCM, DCE, THF
20-25
4-12
Acetic Acid
Catalyst (optional)
0.1 eq or catalytic
DCM, DCE, THF
20-25
4-12
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This method is particularly valuable for coupling aryl halides or triflates with amines, a transformation that is often challenging using classical methods.[8]
Scientific Principle
The reaction mechanism involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. A strong base deprotonates the coordinated amine to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.[9] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle.[8][10]
Schlenk line or glovebox for maintaining an inert atmosphere
Procedure:
In a glovebox or under a positive pressure of argon/nitrogen, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 eq relative to Pd) to a Schlenk flask.
Add the aryl halide (1.0 eq) and the base (1.5-2.0 eq).
Add the anhydrous, deoxygenated solvent.
Add the methylamine solution (1.5-2.0 eq). If using methylamine gas, it can be bubbled through the solution.
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).
Monitor the reaction by TLC or LC-MS. Reactions can take from 2 to 24 hours.
After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
Wash the filtrate with water, then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the residue by column chromatography.
Data Summary: Catalyst System Comparison
Pd Precatalyst
Ligand
Base
Solvent
Temp (°C)
Notes
Pd₂(dba)₃
XPhos
NaOt-Bu
Toluene
100
General purpose, high activity for aryl chlorides.
Pd(OAc)₂
RuPhos
K₂CO₃
Dioxane
110
Effective for a broad range of substrates.
PdCl₂(dppf)
(dppf)
Cs₂CO₃
THF
85
Milder conditions, good for functionalized substrates.[11]
Pd(OAc)₂
BINAP
NaOt-Bu
Toluene
100
Early generation, effective for aryl bromides/iodides.[6]
Protocol 3: Amide Coupling and Reduction
This robust two-step sequence involves the formation of a stable amide intermediate, which is subsequently reduced to the target secondary amine. This strategy is advantageous when dealing with complex molecules or when the direct amination routes are problematic.
Scientific Principle
Step A: Amide Coupling: A carboxylic acid is "activated" by a coupling reagent to form a highly reactive intermediate (e.g., an active ester or acylisourea). This intermediate readily reacts with an amine to form a stable amide bond. Common coupling reagents include carbodiimides like EDC, often used with additives like HOBt, or uronium salts like HATU.[12][13][]
Step B: Amide Reduction: The carbonyl group of the amide is reduced to a methylene group (CH₂) using a powerful hydride-donating reagent. Lithium aluminum hydride (LiAlH₄) and borane (BH₃·THF) are the most common reagents for this transformation.
CAUTION: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be run under an inert atmosphere.
Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel.
Cool the suspension to 0 °C in an ice bath.
Dissolve the amide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-6 hours.
Monitor the disappearance of the starting material by TLC or LC-MS.
Cool the reaction back to 0 °C. Perform a Fieser workup by slowly and sequentially adding X mL of water, X mL of 15% aqueous NaOH, and then 3X mL of water (where X is the mass of LiAlH₄ in grams).
Stir the resulting granular white precipitate vigorously for 1 hour, then filter it off, washing the solid thoroughly with THF or ethyl acetate.
Combine the filtrates and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography as needed.
Synthesis of Key Intermediates
The commercial availability of starting materials can vary. Below are brief procedures for the synthesis of key precursors.
3-(Morpholinomethyl)benzaldehyde: Synthesized from 3-(bromomethyl)benzaldehyde[15] and morpholine in a solvent like acetonitrile with a base such as K₂CO₃ at room temperature.
1-Bromo-3-(morpholinomethyl)benzene: Prepared by the reaction of 3-bromobenzyl bromide with morpholine and a base (e.g., K₂CO₃) in a suitable solvent like THF or acetone.
3-(Morpholinomethyl)benzoic acid: Can be prepared from methyl 3-(bromomethyl)benzoate and morpholine, followed by saponification of the resulting ester with NaOH or LiOH in a THF/water mixture.
McGonagle, F. I., & MacMillan, D. S. (2021). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane.[18]
Cheméo. Chemical Properties of Benzenemethanamine, N-methyl- (CAS 103-67-3).[19]
Zhu, M., et al. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.[30]
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.[13]
Google Patents. CN111675677B - Synthesis process of N-methylmorpholine.[31]
BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.[]
ResearchGate. (2019). Proposed synthesis of 3-bromomethyl benzaldehyde?.[15]
Organic Syntheses Procedure. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.[32]
Determining the Optimal Storage Temperature for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine: An Application Note and Protocol
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal storage temperature for the novel compound N-methyl-1-[3-(morpholin-4-ylmethy...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal storage temperature for the novel compound N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine. In the absence of established stability data for this specific molecule, this application note outlines a systematic and robust scientific approach based on internationally recognized guidelines. We detail the requisite experimental protocols, including forced degradation studies and a long-term stability program, designed to identify potential degradation pathways and establish the intrinsic stability of the compound. Furthermore, we provide a framework for the development of a stability-indicating analytical method, crucial for the accurate assessment of the compound's purity and the detection of any degradation products. The methodologies described herein are designed to ensure scientific integrity and generate reliable data to support confident storage recommendations.
Introduction: The Criticality of Defining Storage Conditions
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is a compound of interest in contemporary drug discovery and development. As with any novel chemical entity, ensuring its stability from early-stage research through to potential clinical applications is paramount. The chemical integrity of a compound is directly influenced by its storage conditions, with temperature being a primary factor. Inappropriate storage can lead to degradation, resulting in a loss of potency, the formation of potentially toxic impurities, and ultimately, the compromise of experimental data and patient safety.
This guide is predicated on the principles of scientific rigor and adherence to global regulatory standards, primarily drawing from the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing of new drug substances. The protocols herein are designed not merely as a set of instructions, but as a self-validating system to build a comprehensive stability profile for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine.
Understanding the Molecule: Potential Degradation Pathways
The chemical structure of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine, featuring a tertiary amine, a secondary amine, a morpholine ring, and a benzylamine moiety, suggests several potential degradation pathways that must be investigated.
Oxidation: Tertiary amines can be susceptible to oxidation, potentially leading to the formation of N-oxides. The benzylic position is also prone to oxidation. Oxidative degradation can be initiated by atmospheric oxygen and accelerated by heat, light, and the presence of metal ions. While some tertiary amines exhibit resistance to oxidation, this cannot be assumed and must be experimentally verified.
Hydrolysis: The molecule does not contain readily hydrolyzable functional groups like esters or amides. However, the stability of the C-N bonds, particularly in the benzylamine and morpholine structures, should be assessed under hydrolytic stress conditions (acidic and basic).
Photodegradation: Aromatic compounds and amines can be susceptible to degradation upon exposure to light. Photolytic reactions can be complex, leading to a variety of degradation products. Therefore, photostability testing is a critical component of the stability program, as outlined in ICH Q1B.
Thermal Degradation: Exposure to elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions. Understanding the compound's thermal stability is fundamental to defining its appropriate storage temperature.
A proposed initial assessment of degradation pathways is visualized in the following diagram:
Caption: Potential degradation pathways for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine under various stress conditions.
Experimental Design: A Two-Phase Approach
To comprehensively determine the optimal storage temperature, a two-phase experimental approach is recommended:
Phase 1: Forced Degradation (Stress Testing)
The primary objective of forced degradation is to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule. This phase is also instrumental in developing and validating a stability-indicating analytical method.
Phase 2: Long-Term Stability Study
Following the insights gained from stress testing, a long-term stability study under various controlled temperature and humidity conditions is conducted to establish a re-test period or shelf life and to recommend appropriate storage conditions.
The overall experimental workflow is depicted below:
Caption: A systematic workflow for determining the optimal storage temperature.
Detailed Protocols
Phase 1: Forced Degradation Studies
Objective: To intentionally degrade the compound under more severe conditions than in accelerated stability testing to understand its degradation profile.
General Procedure:
For each condition, prepare a solution of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine at a known concentration (e.g., 1 mg/mL) in a suitable solvent. A control sample (stored at -20°C or -80°C) should be included for each stress condition.
Stress Condition
Protocol
Justification
Acid Hydrolysis
0.1 M HCl at 60°C for 24, 48, and 72 hours.
To assess stability in an acidic environment, which can be relevant to certain formulation processes or physiological conditions.
Base Hydrolysis
0.1 M NaOH at 60°C for 24, 48, and 72 hours.
To evaluate stability in an alkaline environment, important for understanding potential incompatibilities.
Oxidation
3% H₂O₂ at room temperature for 24, 48, and 72 hours.
To investigate susceptibility to oxidative degradation, a common pathway for amines.
Thermal Degradation
Solid compound at 80°C for 1, 3, and 7 days.
To determine the intrinsic thermal stability of the solid-state material.
Photostability
Expose solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.
To assess the impact of light exposure on the compound's stability, which is crucial for handling and packaging decisions.
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from all potential degradation products.
Proposed HPLC Method Parameters (to be optimized):
Parameter
Recommended Starting Conditions
Column
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
Start with a low percentage of B, increasing to a high percentage over 20-30 minutes to ensure elution of all components.
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV-Vis Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity.
Injection Volume
10 µL
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Phase 2: Long-Term Stability Study
Objective: To evaluate the stability of the compound under ICH-recommended storage conditions to determine a re-test period.
Study Design:
Store aliquots of a single, well-characterized batch of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine in appropriate containers (e.g., amber glass vials with inert caps) under the conditions outlined in the table below.
Storage Condition
Temperature
Relative Humidity
Minimum Duration
Long-Term
25°C ± 2°C
60% ± 5% RH
12 months
Intermediate
30°C ± 2°C
65% ± 5% RH
6 months
Accelerated
40°C ± 2°C
75% ± 5% RH
6 months
Refrigerated
5°C ± 3°C
-
12 months
Frozen
-20°C ± 5°C
-
12 months
Testing Schedule:
Samples should be pulled and analyzed at specified time points (e.g., 0, 3, 6, 9, and 12 months for long-term studies, and 0, 3, and 6 months for accelerated studies).
Analysis:
At each time point, the samples should be analyzed using the validated stability-indicating HPLC method to determine the purity of the compound and to quantify any degradation products. Physical properties (e.g., appearance, color) should also be noted.
Data Interpretation and Storage Recommendation
The optimal storage temperature is determined by identifying the conditions under which the compound remains within its pre-defined acceptance criteria for purity and degradation products over the desired storage period.
If significant degradation is observed at accelerated conditions (40°C), the intermediate (30°C) and long-term (25°C) data become critical.
If the compound is stable at 25°C, this may be a suitable storage temperature.
If degradation is observed at 25°C, refrigerated (5°C) or frozen (-20°C) storage should be recommended based on the stability data at these conditions.
A decision tree for determining the storage temperature is presented below:
Caption: A simplified decision-making process for recommending the optimal storage temperature.
Conclusion
The determination of an optimal storage temperature for a new chemical entity like N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is a data-driven process that is fundamental to its successful development. By implementing a systematic approach that includes forced degradation studies to understand potential liabilities and a comprehensive long-term stability program guided by ICH principles, researchers can confidently establish storage conditions that ensure the compound's integrity. The protocols and methodologies outlined in this application note provide a robust framework for generating the necessary stability data, thereby supporting the progression of this promising molecule in the research and development pipeline.
References
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, (2003). [Link]
Technical Support Center: Synthesis of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine. As a Senior Application Scienti...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic route effectively. This guide is structured as a series of frequently asked questions (FAQs) that address common challenges encountered during this synthesis, ensuring a self-validating approach to your experimental design.
I. Overview of the Synthetic Pathway
The synthesis of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is typically achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 3-(morpholin-4-ylmethyl)benzaldehyde. The second stage is the reductive amination of this aldehyde with methylamine to yield the final product. Understanding the nuances of each stage is critical for achieving a high yield and purity.
Caption: General synthetic route for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis. Each question is followed by a detailed explanation of the potential causes and recommended solutions, grounded in established chemical principles.
Stage 1: Synthesis of 3-(Morpholin-4-ylmethyl)benzaldehyde
Q1: My initial reaction to form the morpholinomethyl benzaldehyde intermediate is showing low conversion from the starting material (e.g., 3-bromomethylbenzaldehyde). What are the likely causes and how can I improve the yield?
Low conversion in the nucleophilic substitution reaction between 3-bromomethylbenzaldehyde and morpholine can stem from several factors.
Potential Causes & Solutions:
Insufficient Basicity: The reaction requires a base to neutralize the HBr formed. If using morpholine as both the nucleophile and the base, a large excess is needed. A more efficient approach is to use a non-nucleophilic base.
Sub-optimal Reaction Conditions: Temperature and solvent play a crucial role.
Reagent Quality: The purity of your starting materials is paramount.
Troubleshooting Steps:
Choice of Base: Instead of relying on excess morpholine, introduce a dedicated, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N). This will efficiently scavenge the acid byproduct without competing with the morpholine nucleophile.
Solvent Selection: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is ideal for this type of substitution reaction. These solvents will effectively solvate the cation without deactivating the nucleophile.
Temperature Optimization: Gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
Moisture Control: Ensure all reagents and glassware are dry. Water can hydrolyze the starting halide and introduce impurities.
Q2: I am observing multiple spots on my TLC plate during the synthesis of the aldehyde intermediate, suggesting side product formation. What are these likely to be?
The primary side product in this reaction is the quaternary ammonium salt, formed by the reaction of the product with another molecule of the starting halide.
Caption: Formation of a quaternary ammonium salt as a side product.
Mitigation Strategies:
Control Stoichiometry: Use a slight excess of morpholine (1.1-1.2 equivalents) relative to the 3-bromomethylbenzaldehyde.
Slow Addition: If feasible, add the 3-bromomethylbenzaldehyde slowly to the solution of morpholine and base. This maintains a low concentration of the alkylating agent, disfavoring the secondary reaction.
Stage 2: Reductive Amination
Q3: The yield of my final product is low, and I have a significant amount of unreacted 3-(morpholin-4-ylmethyl)benzaldehyde. What is causing this incomplete reaction?
Incomplete reductive amination is a common issue and often points to problems with the initial imine formation. The reaction is an equilibrium between the starting materials and the imine intermediate.
Potential Causes & Solutions:
Inefficient Imine Formation: The equilibrium may not be favoring the imine.
Suboptimal pH: The pH of the reaction is critical for imine formation.
Presence of Water: Water can hydrolyze the imine back to the starting materials.
Troubleshooting Steps:
Anhydrous Conditions: Ensure your solvent is anhydrous and consider adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture. This will sequester the water formed during imine formation and drive the equilibrium towards the product.
Acid Catalysis: The formation of the imine is catalyzed by mild acid. Adding a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate the reaction. The optimal pH range is typically 4-6.
Pre-formation of the Imine: Consider a two-step, one-pot approach. First, stir the aldehyde and methylamine together in the solvent (with the acid catalyst and molecular sieves) for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent. Monitor the formation of the imine by TLC or NMR if possible.
Q4: My main impurity is 3-(morpholin-4-ylmethyl)benzyl alcohol. How can I prevent its formation?
The formation of the corresponding alcohol indicates that your reducing agent is reducing the starting aldehyde before it can form the imine.
Effective, but generates toxic cyanide byproducts.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Very Low
High
Recommended. Mild and selective for imines.
Recommended Solution:
Switch to a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations as it preferentially reduces the iminium ion over the aldehyde.
Q5: I am observing a significant amount of a higher molecular weight side product. What is it and how can I minimize its formation?
This is likely the tertiary amine, N,N-dimethyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine, formed from over-alkylation of the desired secondary amine product.[2][3][4]
Technical Support Center: Solubility Enhancement for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine in polar solvent systems. We provide in-depth troubleshooting protocols, mechanistic explanations, and frequently asked questions to empower you to overcome these experimental hurdles.
Understanding the Molecule: Why Solubility is a Challenge
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine possesses a chemical structure with distinct hydrophobic and hydrophilic regions. The central phenyl ring and associated methylene groups contribute to its lipophilic character, which inherently limits its solubility in aqueous media. However, the molecule also contains two basic nitrogen atoms: one in the morpholine ring and a secondary amine in the methanamine group. These nitrogen atoms are key to manipulating the compound's solubility. At physiological or neutral pH, these amines are not fully protonated, rendering the molecule less polar and thus, poorly soluble in water.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating in my neutral buffer (e.g., PBS pH 7.4)?
A: The core issue is the pH-dependent solubility of your compound. N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is a weak base. In neutral or alkaline solutions, its amine groups are primarily in a non-ionized, neutral state. This form is significantly less polar and, therefore, has very low aqueous solubility. To achieve and maintain solubility, these basic functional groups must be protonated, which occurs in acidic conditions.
Q2: What is the most direct method to improve the solubility of this compound in an aqueous buffer?
A: The most effective and straightforward initial approach is pH adjustment . By lowering the pH of the solvent, you protonate the basic nitrogen atoms on the molecule, forming a more polar and highly soluble salt.[1][2][]
Q3: I cannot use a low pH for my experiment due to cellular toxicity or assay constraints. What are my other options?
A: If acidic conditions are not viable, you have two primary alternative strategies:
Co-solvency: Introduce a water-miscible organic solvent to your aqueous system.[4][5][6] This reduces the overall polarity of the solvent, making it more favorable for your lipophilic compound to dissolve.
Cyclodextrin Complexation: Utilize cyclodextrins to form an inclusion complex. The hydrophobic part of your molecule will reside within the cyclodextrin's non-polar cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water.[7][8][9]
Q4: How do I choose between co-solvents and cyclodextrins?
A: The choice depends on your experimental system. Co-solvents like DMSO or ethanol are common in early-stage in vitro screening but may be unsuitable for in vivo studies or certain cell-based assays due to potential toxicity.[4] Cyclodextrins, particularly derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used in pharmaceutical formulations due to their better safety profile and ability to enhance bioavailability.[9]
Troubleshooting Workflow: A Step-by-Step Guide
This workflow provides a logical progression for tackling solubility issues. Start with the simplest method and proceed to more complex solutions as dictated by your experimental needs.
Caption: Decision workflow for solubility enhancement.
Protocol 1: Solubility Enhancement via pH Adjustment
This is the primary and most recommended first step for this class of compounds. The goal is to create an acidic stock solution that can be diluted into your final experimental medium.
Causality: The Power of Protonation
The two amine groups in N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine are weak bases. According to the principles of acid-base chemistry, in an environment where the pH is lower than the pKa of the amine's conjugate acid, the amine will exist predominantly in its protonated, cationic form (e.g., -NH2+R-). This charged species is significantly more polar than the neutral form and readily interacts with polar water molecules, leading to a dramatic increase in solubility.[2]
Caption: Mechanism of pH-dependent solubility.
Step-by-Step Methodology
Preparation: Weigh the desired amount of your compound into a sterile conical tube.
Initial Solvent Addition: Add a fraction (e.g., 80%) of the final desired volume of your target polar solvent (e.g., deionized water or a simple buffer like saline). The mixture will likely appear as a slurry or suspension.
Acidification: While stirring or vortexing, add a dilute acid solution (e.g., 1 M HCl) dropwise.
Observation: Continue adding acid until the solution becomes completely clear. This indicates that the compound has fully dissolved by forming a salt.
pH Measurement: Measure the pH of the resulting solution using a calibrated pH meter. The pH should ideally be in the range of 4.0-6.0 for optimal solubility of most basic compounds.
Final Volume Adjustment: Add the remaining solvent to reach the final target concentration.
Sterile Filtration (Self-Validation): To ensure the compound is truly dissolved and to sterilize the stock, pass the solution through a 0.22 µm syringe filter. If the compound was not fully dissolved, you would observe residue on the filter. The clear filtrate is your validated, soluble stock solution.
Protocol 2: Co-Solvency Screening
Use this method when low pH is not an option. Co-solvents work by reducing the dielectric constant of water, essentially making the bulk solvent less polar and more accommodating to your lipophilic molecule.[]
Step-by-Step Methodology
Co-solvent Selection: Choose a panel of pharmaceutically acceptable, water-miscible solvents. See the table below for common choices.
Stock Preparation: Prepare a high-concentration stock of your compound in 100% of each selected co-solvent (e.g., 10 mg/mL in pure DMSO).
Serial Dilution: Create a dilution series of your co-solvent stock into your aqueous buffer. For example, prepare solutions with final co-solvent concentrations of 10%, 5%, 2%, 1%, and 0.5%.
Equilibration and Observation: Gently mix the dilutions and allow them to equilibrate for at least one hour at room temperature. Observe for any signs of precipitation.
Determine Maximum Soluble Concentration: The highest concentration of your compound that remains clear at the lowest percentage of co-solvent is your optimal condition. For many cell-based assays, it is critical to keep the final co-solvent concentration at or below 0.5% to avoid artifacts.
Data Summary: Common Co-Solvents
Co-Solvent
Typical Starting Conc. (%)
Notes
Dimethyl Sulfoxide (DMSO)
100 (for stock), <0.5 (final)
Excellent solubilizing power but can be toxic to cells at higher concentrations.[4]
Ethanol (EtOH)
10-30
Generally well-tolerated but can cause protein precipitation in some assays.
Propylene Glycol (PG)
10-40
A common vehicle for both oral and parenteral formulations.[5][6]
Polyethylene Glycol 400 (PEG 400)
20-50
Low toxicity and frequently used in pharmaceutical preparations.[10]
Protocol 3: Cyclodextrin-Mediated Solubilization
This advanced technique is ideal for creating stable aqueous formulations, particularly when co-solvents and pH adjustment are not viable.
Causality: Host-Guest Complexation
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior. The non-polar phenyl ring of your compound can insert itself into this hydrophobic cavity, forming a "host-guest" inclusion complex. The hydrophilic exterior of the cyclodextrin then allows the entire complex to be readily soluble in water.[7][8]
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and safety profile.[9]
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, 20% w/v).
Add Excess Compound: Add an excess amount of your solid compound to each cyclodextrin solution in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
Sample Preparation (Self-Validation): Centrifuge the vials to pellet the excess, undissolved solid. Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
Quantification: Analyze the concentration of the dissolved compound in each filtered sample using a validated analytical method like HPLC-UV.
Data Analysis: Plot the concentration of your dissolved compound (Y-axis) against the concentration of the cyclodextrin (X-axis). The slope of this phase-solubility diagram will indicate the complexation efficiency and help you determine the required amount of cyclodextrin to solubilize your target concentration.
References
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Google Cloud.
Solubility enhancement techniques: A comprehensive review.
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly w
Cosolvent - Wikipedia. Wikipedia.
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly W
Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects.
A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
Solubility Enhancement of Rifabutin by Co-solvency Approach.
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Taylor & Francis Online.
Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
PH and Solvent Effect on Drug Solubility. SlideShare.
Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates.
Technical Support Center: Optimizing Extraction of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
Welcome to the technical support center for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical so...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the extraction efficiency and purity of this compound. Drawing from established principles of organic chemistry and extensive field experience, this document offers troubleshooting advice and answers to frequently asked questions to ensure your experimental success.
I. Troubleshooting Guide: Common Extraction Issues & Solutions
This section addresses specific problems you may encounter during the extraction process in a direct question-and-answer format.
Q1: My extraction yield is consistently low. What are the likely causes and how can I resolve this?
Low recovery is a frequent issue stemming from several factors related to the compound's chemical nature. N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is a dibasic compound, and its solubility is highly dependent on pH.
Core Principle: The pH-Partition Hypothesis
The extraction of ionizable compounds is governed by the pH-partition hypothesis.[1][2][3] This principle states that a molecule's un-ionized, or neutral, form is more lipid-soluble and will preferentially partition into an organic solvent, while its ionized form is more water-soluble and will remain in the aqueous phase.[1][2] For a basic compound like ours, this means:
Acidic Conditions (Low pH): Both amine groups are protonated (positively charged), making the molecule highly soluble in the aqueous layer.
Basic Conditions (High pH): The amine groups are in their neutral, free-base form, making the molecule significantly more soluble in an organic solvent.
Troubleshooting Steps:
Verify Aqueous Phase pH: The most common cause of low yield is an insufficiently basic aqueous phase. For efficient partitioning into the organic solvent, the pH of the aqueous layer should be at least two units higher than the pKa of the most basic amine.
Action: Before extraction, adjust the aqueous solution to a pH of 11-12 using a base like 1-2 M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Confirm the pH with a calibrated pH meter. For basic analytes, the pH should be adjusted to two pH units above the pKa value.[4]
Evaluate Your Choice of Organic Solvent: The solvent must be effective at solubilizing the neutral form of the compound.[5]
Action: Dichloromethane (DCM) is often an excellent choice for extractions of amines.[6] Other suitable solvents include ethyl acetate, chloroform, or toluene. If yields are low, consider switching to a different solvent. See Table 1 for a comparison.
Increase the Number of Extractions: Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.
Action: Instead of one extraction with 150 mL of organic solvent, perform three successive extractions with 50 mL each. This maximizes the recovery from the aqueous phase.
Ensure Thorough Mixing: Inadequate mixing prevents the compound from efficiently partitioning between the two immiscible phases.[5][7]
Action: In a separatory funnel, shake the mixture vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to fully separate before draining.
Check for Thermal Degradation: Although less common for this compound under standard extraction conditions, prolonged exposure to high temperatures can degrade the sample.[8]
Action: Perform extractions at room temperature unless a specific protocol requires heating.
Q2: My final product is contaminated with impurities. How can I improve its purity using extraction?
The key to removing impurities is to exploit the basicity of your target compound. An acid-base extraction, sometimes called a "wash" or "back-extraction," is a powerful purification technique.[9]
Troubleshooting Steps:
Perform an Acid Wash: This step will separate your basic product from any neutral or acidic impurities.
Protocol:
After your initial extraction, combine the organic layers containing your product.
Wash this combined organic extract with a dilute acidic solution, such as 1 M hydrochloric acid (HCl).
This will protonate your amine, making it ionic and pulling it back into the new aqueous (acidic) layer. Neutral and acidic impurities will remain in the organic layer.
Separate and discard the organic layer.
Re-basify the acidic aqueous layer to a pH of 11-12 with NaOH.
Re-extract your purified product with a fresh organic solvent (e.g., DCM).
Dry the Organic Extract Properly: Residual water in your final organic extract is a common impurity.
Action: Before evaporating the solvent, dry the organic solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together, then filter it off.
Q3: I'm dealing with a persistent emulsion between the organic and aqueous layers. What should I do?
Emulsions are colloidal suspensions of one liquid in another, which can form during vigorous mixing and trap your product, preventing clear separation of layers.
Troubleshooting Steps:
Add Brine: The addition of a saturated aqueous solution of sodium chloride (brine) is the most common and effective method to break an emulsion. The increased ionic strength of the aqueous phase helps to force the separation of the layers.
Action: Add a small volume of brine to the separatory funnel, swirl gently, and allow the layers to separate.
Reduce Agitation: If emulsions are a recurring problem, reduce the vigor of shaking.
Action: Gently invert the separatory funnel multiple times for several minutes instead of shaking it vigorously.
Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite® or glass wool can sometimes help to break up the colloidal particles.
II. Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine that influence its extraction?
The extraction behavior of this molecule is primarily dictated by its basicity and resulting pH-dependent solubility.
Structure and Basicity: The molecule contains two basic nitrogen atoms: a secondary amine (the N-methyl group) and a tertiary amine (within the morpholine ring). This makes the compound dibasic.
pKa: While the exact pKa values for this specific molecule are not widely published, we can estimate them based on similar structures. Secondary benzylamines typically have a pKa around 9-10, and the morpholine nitrogen has a pKa around 7-8. The more basic site will be the secondary amine.
Solubility: As explained by the pH-partition hypothesis, the compound will be water-soluble at acidic pH (below ~6) and organic-soluble at alkaline pH (above ~11).[1][2]
The interplay of these properties is summarized in the table below.
pH Range
Protonation State
Predominant Solubility
< 6
Diprotonated (doubly charged)
Aqueous Phase
7 - 9
Monoprotonated (singly charged)
Aqueous Phase
> 11
Neutral (free base)
Organic Phase
Table 2: Effect of pH on the State and Solubility of the Compound.
Q2: What is a reliable, step-by-step protocol for a standard liquid-liquid extraction of this compound?
This protocol provides a robust starting point for achieving high yield and purity.
Experimental Protocol: Standard Acid-Base Extraction
Preparation: Ensure the crude reaction mixture containing the target compound is dissolved in a suitable aqueous medium. If it is in an organic solvent, evaporate the solvent and redissolve the residue in a mixture of water and a small amount of 1 M HCl to ensure full protonation and dissolution.
Basification: Transfer the aqueous solution to a separatory funnel. Slowly add 2 M NaOH solution while swirling. Monitor the pH using a pH meter and continue adding base until the pH is stable between 11 and 12.
First Organic Extraction: Add a volume of dichloromethane (DCM) approximately equal to one-third of the aqueous volume. Stopper the funnel, and shake vigorously for 1-2 minutes, venting frequently.
Layer Separation: Place the funnel in a ring stand and allow the layers to separate completely. The denser DCM layer will be at the bottom.
Collection: Drain the lower organic layer into a clean Erlenmeyer flask.
Repeat Extraction: Repeat steps 3-5 two more times with fresh portions of DCM, combining all organic extracts in the same flask.
(Optional but Recommended) Purity Wash: Wash the combined organic extracts with a small volume of brine to remove residual water-soluble impurities.
Drying: Dry the combined organic extract by adding anhydrous sodium sulfate (Na₂SO₄). Swirl until the drying agent moves freely.
Isolation: Filter the dried solution to remove the Na₂SO₄. Evaporate the solvent from the filtrate using a rotary evaporator to yield the extracted product.
Q3: Which analytical techniques are recommended for quantifying extraction efficiency?
To accurately determine your extraction yield and efficiency, quantitative analysis is essential.
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly effective method. Create a calibration curve with a known standard of the pure compound. By analyzing a small aliquot of your final extracted product, you can accurately determine its concentration and, therefore, the total mass recovered.
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for both quantification and identification.
Quantitative Nuclear Magnetic Resonance (qNMR): ¹H NMR can be used for quantification by integrating the signal of a characteristic proton of your compound against the signal of a known amount of an internal standard.[10]
III. Visual Guides & Data
Workflow for Optimizing Extraction
The following diagram illustrates the logical workflow for troubleshooting and optimizing the extraction of a basic compound like N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine.
reducing impurities during N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine crystallization
Welcome to the Technical Support Center for the isolation and purification of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine . This molecule is a flexible diamine featuring both a secondary amine (benzylamine der...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine . This molecule is a flexible diamine featuring both a secondary amine (benzylamine derivative) and a tertiary amine (morpholine ring). Due to its structural flexibility and dual basic centers, researchers frequently encounter challenges such as "oiling out" (liquid-liquid phase separation) and the co-precipitation of structurally similar synthesis byproducts—specifically, desmethyl (primary amine) and over-alkylated (tertiary amine) impurities.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you achieve high-purity crystalline product.
Impurity Troubleshooting Workflow
Before adjusting your chemical process, you must diagnose how the impurity is entering your product. The workflow below outlines the logical progression from detection to resolution.
Workflow for identifying impurity incorporation mechanisms and rejection strategies.
Q1: Standard cooling crystallization of the free base yields a biphasic oil rather than crystals. How do I force crystallization?
The Causality: N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine has a low molecular weight and high conformational flexibility. These factors result in a very low crystal lattice energy. When supersaturation is generated during cooling, the thermodynamic drive to phase-separate as a liquid (Liquid-Liquid Phase Separation, or "oiling out") outcompetes the kinetics of solid nucleation.
The Solution: You must artificially increase the lattice energy. By protonating the basic nitrogen centers to form a salt, you introduce strong ionic interactions and rigid hydrogen-bonding networks, which heavily favor solid-state crystallization over oiling out[1].
Q2: My isolated hydrochloride salt contains 4.5% of the desmethyl impurity. How do I systematically determine why it is co-crystallizing?
The Causality: Impurities are retained in crystalline products via three primary mechanisms: surface deposition (mother liquor drying on the crystal face), agglomeration (mother liquor trapped between fused crystals), or solid solutions (the impurity structurally substitutes the target molecule inside the crystal lattice)[2]. Because the desmethyl impurity is structurally identical to your target minus a single methyl group, it is highly prone to forming a solid solution.
The Solution: Execute a self-validating Diagnostic Wash Test to isolate the mechanism.
Protocol 1: Diagnostic Wash Test (Self-Validating Mechanism Check)
This protocol validates the impurity mechanism by exploiting spatial accessibility. Surface impurities will dissolve; lattice impurities will not.
Baseline Sampling: Isolate 5 g of the crude crystallized product via vacuum filtration. Take a 100 mg sample of the unwashed wet cake, dry it under vacuum, and analyze via HPLC to determine the baseline impurity weight percent (
Winitial
).
Reslurry/Wash: Transfer the remaining wet cake to a beaker. Add 10 volumes (50 mL) of the crystallization solvent, pre-chilled to 5 °C to minimize bulk dissolution. Agitate vigorously via magnetic stirring for exactly 5 minutes.
Second Filtration: Rapidly filter the slurry and collect the washed cake.
Post-Wash Sampling: Dry a 100 mg sample of the washed cake and analyze via HPLC (
Wwashed
).
Validation Logic:
If
Wwashed≪Winitial
: The impurity was residing in the mother liquor adhered to the surface. Action: Optimize your filtration and cake-washing engineering.
If
Wwashed≈Winitial
: The impurity is trapped within the crystal lattice (Solid Solution)[2]. Action: Proceed to Q3.
Q3: The wash test confirmed the desmethyl impurity is forming a solid solution in the HCl salt. How can I reject it?
The Causality: The chloride ion is small and spherical, creating a relatively forgiving crystal lattice that easily accommodates the slightly smaller desmethyl analog. To reject a solid solution, you must change the thermodynamic landscape of the crystal packing. Selecting a bulkier, multivalent counterion (e.g., fumarate or tartrate) forces the formation of a highly specific, rigid hydrogen-bond network that discriminates against molecules missing the exact steric and electronic profile of the target[1].
Protocol 2: High-Throughput Salt Screening (HTSS)
This protocol self-validates by using a birefringence check to confirm crystallinity, followed by a yield threshold to eliminate false positives (counterion-only precipitation).
Stock Preparation: Prepare a 0.5 M solution of the N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine free base in a volatile carrier solvent (e.g., Methanol).
Distribution: Dispense aliquots (representing ~25 μmol of API) into a 96-well plate. Evaporate the carrier solvent thoroughly using a centrifugal evaporator[1].
Counterion Addition: Add 1.05 molar equivalents of various acids (e.g., HCl, Mesylate, Fumarate, L-Tartrate) from standardized stock solutions to the respective wells.
Solvent Matrix: Add 0.1 mL of diverse crystallization solvents (e.g., IPA, Acetone, EtOH/Water) to achieve a screening concentration of 250 mM[1].
Thermal Cycling: Seal the plate. Incubate at 50 °C for 4 hours, then apply a linear cooling profile down to 20 °C over 8 hours. Repeat this cycle twice to promote Ostwald ripening.
Validation & Analysis: Examine all wells under a birefringence microscope. For wells showing birefringence (confirming crystalline solids), perform HPLC analysis. A valid "hit" must demonstrate >10% yield of the input material to rule out precipitation of the pure acid[1].
Table 1: Representative Counterion Effectiveness for Amine Intermediate Purging
Data summarizes the impact of counterion selection on purging structurally similar impurities via lattice discrimination.
Counterion
pKa
Solvent System
Yield (%)
Desmethyl Impurity (%)
Over-alkylated Impurity (%)
Purge Mechanism
Free Base
N/A
Heptane/EtOAc
N/A
N/A
N/A
Oiled out (LLPS)
Hydrochloride
-6.1
Isopropanol
85
4.5
2.1
Solid Solution (Poor Purge)
Mesylate
-1.9
Acetone
78
1.2
0.5
Steric Lattice Discrimination
Fumarate
3.0, 4.4
EtOH/Water
92
< 0.1
< 0.1
Robust Di-salt H-bond Network
L-Tartrate
3.0, 4.4
THF
65
0.8
0.2
Chiral Lattice Discrimination
Q4: Changing the salt form is not viable for our downstream API synthesis. Can I use crystallization modifiers to enhance impurity rejection in the HCl salt?
The Causality: Yes, through kinetic control. When a solid solution forms, it is often exacerbated by rapid crystallization kinetics where the lattice grows too fast to thermodynamically "reject" the mismatched impurity. By introducing a crystallization modifier (a tailored additive), you can alter the crystallization kinetics. The modifier selectively adsorbs onto the growing crystal faces of the impurity or the host, altering the desupersaturation rates. This forces the crystallization to occur in a regime that favors the rejection of the impurity over a specific time period[3].
The Solution: Implement a slow, seeded cooling profile (e.g., cooling at 0.1 °C/min) to keep the system strictly within the metastable zone. Combine this with an additive screen (e.g., using structurally related surfactants or polymers) to find a modifier that selectively blocks the incorporation of the desmethyl impurity[3].
References
Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development. Organic Process Research & Development.
High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development.
Use of a Crystallization Modifier to Enhance Impurity Rejection in the Crystallization of a Pharmaceutical Intermediate.
Technical Support Center: Troubleshooting N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine Workflows
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to functionalize bifunctional building blocks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to functionalize bifunctional building blocks. N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine presents a unique synthetic challenge: it possesses a moderately hindered secondary benzylic amine (the target for functionalization) and a distal tertiary amine (the morpholine group) that frequently acts as an electronic sink or catalyst poison.
This guide is designed to move beyond basic troubleshooting. We will explore the causality behind reaction failures, provide self-validating protocols, and establish a robust framework for overcoming steric and chemoselective hurdles.
I. Mechanistic Insights & FAQs
Q1: Why am I getting poor yields when attempting amidation with bulky carboxylic acids?
The Causality: The N-methyl group on your target secondary amine creates a steric shield around the nitrogen lone pair, significantly raising the activation energy required to attack standard activated esters (e.g., OAt or OBt esters). Furthermore, the tertiary morpholine nitrogen (pKa ~8.3) can act as a competitive local base. It can sequester the protonated coupling reagent or alter the local pH, disrupting the delicate proton-transfer steps required for the tetrahedral intermediate to collapse ().
The Solution: Abandon standard EDC/HOBt conditions. Escalate to highly reactive coupling agents like HATU or COMU, or bypass coupling reagents entirely by generating an acid chloride. You must also use a large excess of a non-nucleophilic base (e.g., 3–5 equivalents of DIPEA) to ensure the morpholine group remains fully saturated and non-interfering.
Q2: My Palladium-catalyzed Buchwald-Hartwig cross-coupling is stalling at low conversion. Is the catalyst being poisoned?
The Causality: Yes. Morpholine is a strong
σ
-donor. In the absence of a highly sterically demanding ligand on the Palladium catalyst, the tertiary morpholine nitrogen can coordinate to the empty coordination site of the Pd(II) intermediate. This forms a stable, unreactive off-cycle complex, effectively removing the catalyst from the catalytic cycle.
The Solution: Employ bulky, electron-rich biaryl phosphine ligands, specifically RuPhos . The extreme steric bulk of the di-isopropyl groups on the RuPhos backbone creates a restrictive "pocket" around the Palladium center. This pocket accommodates the less hindered secondary amine but physically blocks the bulkier morpholin-4-ylmethyl group from coordinating ().
Q3: How do I prevent side reactions and drive reductive amination to completion?
The Causality: Iminium ion formation is the rate-limiting step in reductive amination. Because secondary amines form iminium ions much slower than primary amines due to steric repulsion, the reducing agent (e.g., NaBH(OAc)3) may prematurely reduce the aldehyde/ketone to an alcohol before the iminium forms.
The Solution: Uncouple the reaction. Use a strong Lewis acid like Ti(OiPr)4 to force the secondary amine and carbonyl into the transient iminium ion before introducing the reducing agent.
II. Strategic Visualizations
Figure 1: Decision matrix for optimizing amidation of hindered secondary amines.
To standardize your approach, utilize the following reagent selection matrix when planning your synthesis.
Reaction Type
Primary Challenge
Recommended Reagent/Catalyst
Mechanistic Rationale
Amidation
Steric clash; Morpholine buffering
Acid Chloride + 3.0 eq DIPEA
Bypasses the bulky tetrahedral intermediate of OAt esters. Excess base prevents morpholine from sequestering the activated intermediate ().
Buchwald-Hartwig
Catalyst poisoning by morpholine
Pd2(dba)3 / RuPhos / NaOtBu
RuPhos is optimized for secondary amines; its extreme steric bulk prevents the tertiary morpholine nitrogen from entering the Pd coordination sphere ().
Reductive Amination
Slow iminium formation
Ti(OiPr)4 followed by NaBH(OAc)3
Ti(IV) acts as a strong Lewis acid to force the secondary amine and carbonyl into the transient iminium ion, overcoming steric repulsion prior to reduction.
IV. Self-Validating Experimental Protocols
Protocol A: High-Efficiency Amidation via Acid Chloride Generation
Use this protocol when standard HATU couplings yield <50% product.
Activation: Dissolve the carboxylic acid (1.2 eq) in anhydrous Dichloromethane (DCM) under N2. Add oxalyl chloride (1.5 eq) dropwise, followed by 1 drop of anhydrous DMF (catalyst).
Observation: Stir at room temperature. Self-Validation Checkpoint: You must observe active gas evolution (CO and CO2). If no gas evolves, your DMF is likely wet or the oxalyl chloride is degraded.
Concentration: Once gas evolution ceases (approx. 2 hours), concentrate the mixture under reduced pressure to remove all excess oxalyl chloride.
Validation: Self-Validation Checkpoint: Quench a 5
μ
L aliquot in 1 mL of methanol and analyze via LCMS. You should observe >95% conversion to the methyl ester, confirming complete activation.
Coupling: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine (1.0 eq) and DIPEA (3.0 eq).
Isolation: Warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and purify via flash chromatography.
Optimized for preventing morpholine-induced catalyst poisoning.
Preparation: In an argon-filled glovebox, charge an oven-dried vial with the Aryl Halide (1.0 eq), N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine (1.2 eq), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 eq).
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.
Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 85 °C for 12 hours.
Validation: Self-Validation Checkpoint: If the reaction stalls at ~50% conversion, analyze the crude mixture via GC-MS or LCMS. Look for the des-halogenated arene byproduct. Its presence indicates successful oxidative addition but failed reductive elimination—confirming that the steric bulk of the aryl halide is too high even for RuPhos, requiring a switch to BrettPhos.
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black, concentrate, and purify via silica gel chromatography.
V. References
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Available at:[Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at:[Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at:[Link]
Dunetz, J. R., Magano, J., & Weatherspoon, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at:[Link]
Optimization
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine mass spectrometry ionization issues
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the mass spectrometry analysis of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine. This document provides in-depth troub...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the mass spectrometry analysis of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) tailored for researchers, analytical scientists, and drug development professionals. Our guidance is grounded in the fundamental principles of mass spectrometry and extensive experience with analogous chemical structures.
Understanding the Analyte: Key Structural Features
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine possesses three key structural motifs that dictate its behavior during mass spectrometric analysis:
A Secondary Amine (-NHCH₃): A basic site, readily protonated in positive ion mode.
A Tertiary Amine (morpholine ring): A second, more sterically hindered basic site, also prone to protonation.
A Benzylamine Moiety: This structure is known to be susceptible to specific fragmentation pathways, particularly cleavage of the bond between the benzylic carbon and the nitrogen atom.[1][2][3]
These features make the compound an excellent candidate for positive ion electrospray ionization (ESI), but also introduce potential challenges such as in-source fragmentation and adduct formation. This guide will address these issues systematically.
This section addresses common issues encountered during the LC-MS analysis of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine.
Q1: Why is my signal intensity low or inconsistent?
Low or unstable signal is one of the most common challenges. The root cause often lies in suboptimal mobile phase conditions or ionization parameters that fail to efficiently generate the protonated molecule, [M+H]⁺.
Answer:
The issue likely stems from inefficient protonation of your analyte. As a basic compound containing two amine groups, its ionization efficiency in positive mode ESI is highly dependent on the pH of the mobile phase.[4][5]
Troubleshooting Steps:
Mobile Phase pH Adjustment: Ensure your mobile phase is acidic. The most effective way to generate a stable signal for basic compounds is to set the mobile phase pH at least two units below the analyte's pKa.[4][5]
Action: Add a volatile acid to your mobile phase. Start with a standard concentration of 0.1% formic acid in both the aqueous and organic components.[6][7] Acetic acid is also a suitable alternative.
Causality: An acidic environment ensures the amine functional groups are protonated in solution, which is crucial for efficient ionization via ESI.[8][9]
Organic Solvent Selection: The choice of organic solvent can influence the electrospray process.
Action: While acetonitrile is common, consider using methanol. Solvents with lower surface tension, like methanol, can facilitate more stable Taylor cone formation and produce smaller droplets, which may enhance ionization efficiency.[4]
Causality: Smaller droplets desolvate more efficiently, leading to a more effective transfer of analyte ions into the gas phase.
Ion Source Parameter Optimization: Default instrument settings are rarely optimal.
Action: Systematically optimize key ESI source parameters. This includes capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate.[10] Lower sprayer voltages can sometimes mitigate unwanted in-source reactions.[4]
Causality: Each parameter influences a specific stage of the ESI process, from initial droplet formation to final ion desolvation. A comprehensive optimization ensures maximum efficiency for your specific analyte and mobile phase conditions.[10]
Q2: I don't see the expected molecular ion peak ([M+H]⁺). Is my compound degrading?
The absence of the protonated molecular ion can be alarming, but it is often due to a predictable process called in-source fragmentation rather than sample degradation in solution.
Answer:
The benzylamine structure in your compound is known to be labile under certain ESI conditions.[1][2] It is likely undergoing fragmentation within the ion source itself, where the bond between the benzylic carbon and the nitrogen cleaves. This process can be so efficient that the primary ion observed is a fragment, while the intact [M+H]⁺ is weak or absent.[1][3]
Troubleshooting Steps:
Reduce In-Source Energy: The primary cause of in-source fragmentation is excessive energy being applied to the ions as they travel from the atmospheric pressure region to the mass analyzer.[11][12]
Action: Lower the "Fragmentor Voltage" or "Declustering Potential" (the term is instrument-specific). Reduce this voltage in steps (e.g., by 10-20 V) and monitor the spectrum for the appearance of the [M+H]⁺ ion and a decrease in the intensity of the primary fragment ion.
Causality: These voltages control the kinetic energy of ions in the intermediate-pressure region of the source. Lowering them reduces the energy of collisions with gas molecules, thus preserving the intact molecular ion.[12]
Optimize Source Temperature: Thermal energy can also contribute to fragmentation.
Action: Reduce the ion source temperature. Higher temperatures can promote the dissociation of labile molecules.[11]
Causality: Minimizing thermal stress on the analyte as it is desolvated can help maintain its structural integrity.
Consider an Alternative Ionization Technique: If reducing in-source energy is insufficient, a different ionization method may be necessary.
Action: Switch to Atmospheric Pressure Chemical Ionization (APCI). APCI is a softer ionization technique for many small, thermally stable molecules and may yield a more abundant molecular ion with less fragmentation.[13][14]
Causality: APCI uses a different mechanism (gas-phase ion-molecule reactions) that often imparts less internal energy to the analyte compared to ESI, making it suitable for compounds prone to fragmentation.[15]
Q3: I see multiple peaks that could be my compound (e.g., at M+23, M+39). What are these?
These additional peaks are almost certainly adduct ions, where the analyte molecule associates with cations present in the system.
Answer:
Adduct formation is common in ESI and occurs when your analyte ionically associates with metal cations.[16] The most common adducts are with sodium ([M+Na]⁺, a mass shift of +23 Da relative to the neutral molecule) and potassium ([M+K]⁺, a mass shift of +39 Da). These cations can originate from glassware, solvents, or the sample matrix itself.
Troubleshooting Steps:
Improve System Cleanliness: The first step is to minimize the source of these contaminating cations.
Action: Use only high-purity, LC-MS grade solvents and additives.[6] Thoroughly flush the LC system and mass spectrometer ion source, especially if they were previously used with non-volatile salts like phosphate buffers.[4][5]
Causality: Minimizing the presence of free metal ions reduces the probability of adduct formation, forcing ionization towards the desired protonation pathway.
Enhance Protonation: By making protonation more favorable, you can often outcompete adduct formation.
Action: Ensure your mobile phase contains an adequate concentration of a proton source (e.g., 0.1% formic acid). A higher concentration of H⁺ ions in the ESI droplet will increase the likelihood of forming [M+H]⁺ over [M+Na]⁺.
Causality: Ionization in ESI is a competitive process. Increasing the concentration of the desired charge-carrying species (protons) shifts the equilibrium in favor of the protonated molecule.
Q4: Should I use ESI or APCI for this compound?
Choosing the right ionization source is critical for achieving the best sensitivity and data quality.
Answer:
Both ESI and APCI are viable options, but they have distinct advantages for a molecule like N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine.
Polar, basic compounds that are easily protonated in solution. Generally considered a "soft" technique.[17]
Less polar to moderately polar, thermally stable compounds.[13][14]
Pros for this Analyte
Excellent sensitivity is possible due to the two basic amine groups.
May reduce in-source fragmentation, yielding a stronger molecular ion.[18] Less susceptible to ion suppression from non-volatile matrix components.
Cons for this Analyte
Susceptible to in-source fragmentation of the benzylamine moiety.[2] Prone to ion suppression and adduct formation.[16][19]
Requires the analyte to be thermally stable enough to be volatilized. May be less sensitive than optimized ESI.
Recommendation
Start with ESI. It is generally the first choice for polar, basic analytes. If you encounter significant in-source fragmentation that cannot be resolved by tuning, or severe matrix effects, then switch to APCI.
Experimental Protocols & Workflows
Protocol 1: Initial ESI Method Development
This protocol provides a starting point for developing a robust LC-MS method.
Analyte Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water with 0.1% Formic Acid.
Direct Infusion (Optional but Recommended): Infuse the solution directly into the mass spectrometer at a low flow rate (5-10 µL/min) to optimize source parameters without chromatography.
LC Conditions:
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, <3 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.
Flow Rate: 0.3 - 0.5 mL/min.
Gradient: Start with a 5-minute gradient from 5% to 95% B to determine the approximate retention time.
MS Parameters (Starting Points):
Ionization Mode: Positive ESI.
Capillary Voltage: 3.5 - 4.5 kV.
Drying Gas Temp: 300 - 350 °C.
Drying Gas Flow: 8 - 12 L/min.
Nebulizer Pressure: 30 - 45 psi.
Fragmentor/Declustering Potential: Start at a low-to-moderate value (e.g., 80 V) and adjust based on fragmentation (see Protocol 2).
Mass Range: Scan a range that includes the expected [M+H]⁺ and potential fragments (e.g., m/z 50-400).
Protocol 2: Visualizing and Mitigating In-Source Fragmentation
Use this workflow to diagnose and solve issues related to the absence of the molecular ion.
Caption: A logical workflow for troubleshooting in-source fragmentation.
Potential Fragmentation Pathway
The primary fragmentation expected for this molecule is benzylic cleavage.
Comparative Analysis of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine and Other Bioactive Morpholine Derivatives
A Senior Application Scientist's Guide for Researchers in Drug Development Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry In the landscape of modern drug discovery, certain chemica...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Researchers in Drug Development
Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, certain chemical motifs consistently appear in a multitude of approved therapeutic agents, earning them the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold.[1] This six-membered heterocycle, containing both an amine and an ether functional group, offers a unique combination of physicochemical properties that medicinal chemists leverage to optimize drug candidates. Its favorable pKa, metabolic stability, and ability to improve aqueous solubility and cell permeability make it an invaluable component in molecular design.[2]
The morpholine moiety can act either as a critical pharmacophore element, directly interacting with a biological target, or as an auxiliary component that fine-tunes the pharmacokinetic and pharmacodynamic (PK/PD) profile of a molecule.[1] Its derivatives span a vast therapeutic spectrum, from anticancer agents like the EGFR inhibitor Gefitinib to central nervous system (CNS) drugs such as the norepinephrine reuptake inhibitor Reboxetine.[3][4]
This guide provides a comparative analysis of a specific, yet underexplored, morpholine derivative: N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine . Due to the limited publicly available data on this specific compound, our analysis will be grounded in the established principles of structure-activity relationships (SAR) derived from closely related analogues. We will compare its hypothesized biological activity against well-characterized morpholine-containing drugs from different therapeutic classes to provide a comprehensive framework for its potential evaluation.
Structural Analysis and Hypothesized Biological Activity
The target compound, N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine, possesses three key structural features:
A central phenyl ring substituted at the meta- (1,3) positions.
A morpholin-4-ylmethyl group, where the morpholine nitrogen is linked to the phenyl ring via a methylene bridge.
An N-methylaminomethyl group, a secondary benzylamine.
Recent research into scaffolds bearing a striking resemblance, specifically 2-morpholino-5-N-benzylamino benzoic acids, has identified them as potent antiproliferative agents that function by inhibiting phosphatidylcholine-specific phospholipase C (PC-PLC).[5] PC-PLC is an enzyme implicated in oncogenic signaling, and its activity is elevated in various cancer cell lines.[6][7] A critical finding from this research was that benzylic N-methylated compounds demonstrated the highest biological activity .[5]
This strong SAR precedent allows us to hypothesize that N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is a potential inhibitor of PC-PLC and, consequently, may exhibit antiproliferative properties. The morpholine nitrogen is likely essential for this activity, while the N-methyl group on the benzylamine could enhance potency.[5]
Figure 1: Hypothesized activity based on SAR of related analogues.
Comparative Analysis with Other Morpholine Derivatives
To contextualize the potential of our target compound, we will compare it with three established morpholine-containing drugs, each with a distinct mechanism of action.
This comparison highlights the versatility of the morpholine scaffold. While in Gefitinib the morpholine group primarily enhances solubility and pharmacokinetic properties, in Reboxetine it is an integral part of the molecule's three-dimensional structure required for binding to the norepinephrine transporter.[3][14] For our target compound, the morpholine ring is predicted to be a key pharmacophoric element for interacting with PC-PLC.[5]
Signaling Pathway Analysis
Hypothesized Pathway: PC-PLC in Cancer Proliferation
PC-PLC catalyzes the hydrolysis of phosphatidylcholine into phosphocholine and diacylglycerol (DAG). In cancer cells, this pathway is often upregulated.[15] The resulting DAG is a critical second messenger that can activate protein kinase C (PKC) and other signaling cascades, such as the Ras/Raf/MEK/ERK pathway, ultimately promoting cell proliferation, survival, and mesenchymal traits associated with metastasis.[6][16] Inhibition of PC-PLC, as hypothesized for our target compound, would dampen this signaling, leading to an antiproliferative effect.
Figure 2: Hypothesized inhibition of the PC-PLC signaling pathway.
Comparator Pathway: Gefitinib and EGFR Inhibition
Gefitinib acts on a well-defined pathway. It binds to the ATP pocket of the EGFR tyrosine kinase domain, preventing receptor autophosphorylation.[3] This blockade inhibits downstream pro-survival pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[1][17]
Figure 3: Mechanism of action of the comparator drug Gefitinib.
Experimental Protocols
To empirically validate the hypothesized activity of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine, a logical, stepwise experimental plan is necessary.
Protocol 1: Synthesis of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
This protocol is a plausible, two-step synthetic route based on established chemical transformations: a Mannich reaction followed by reductive amination.[18][19]
Step 1: Synthesis of the precursor {3-[(morpholin-4-yl)methyl]phenyl}methanamine via Mannich Reaction.
Reaction Setup: To a solution of benzylamine (1.0 eq) in ethanol, add morpholine (1.1 eq) and an aqueous solution of formaldehyde (37%, 1.2 eq).
Reaction Conditions: Reflux the mixture for 4-6 hours. The rationale for using an excess of morpholine and formaldehyde is to drive the reaction towards the desired product and consume the starting benzylamine.
Work-up and Isolation: Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any acidic impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Purification: Purify the crude material by column chromatography on silica gel to obtain the pure primary amine precursor.
Step 2: N-methylation via Reductive Amination.
Reaction Setup: Dissolve the purified primary amine from Step 1 (1.0 eq) in methanol. Add an aqueous solution of formaldehyde (37%, 1.5 eq).
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C. The choice of NaBH₄ is critical as it is a mild reducing agent that selectively reduces the intermediate iminium ion without affecting the aromatic ring.[20]
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the product with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the final product by column chromatography to yield N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine.
Figure 4: Proposed two-step synthesis workflow.
Protocol 2: In Vitro PC-PLC Enzymatic Activity Assay
This protocol is adapted from commercially available kits and published methodologies to quantify the inhibitory potential of the synthesized compound against PC-PLC.[21][22]
Reagents and Materials:
Amplex® Red PC-PLC Assay Kit (or similar).
Purified PC-PLC enzyme (from Bacillus cereus as a standard).
Total cell lysates from a high PC-PLC expressing cancer cell line (e.g., MDA-MB-231).[23]
Synthesized inhibitor compound dissolved in DMSO.
96-well black, flat-bottom microplates.
Preparation of Cell Lysates:
Culture MDA-MB-231 cells to ~80% confluency.
Lyse the cells in a suitable buffer containing protease inhibitors.
Determine the total protein concentration using a Bradford or BCA assay. This normalization step is crucial for comparing activity across different samples.
Assay Procedure:
Prepare a working solution of the Amplex Red reagent, horseradish peroxidase (HRP), choline oxidase, and alkaline phosphatase in the provided reaction buffer.
Prepare serial dilutions of the synthesized inhibitor compound (e.g., from 1 nM to 100 µM) in reaction buffer. Ensure the final DMSO concentration is below 1% to avoid solvent effects.
In a 96-well plate, add 50 µL of cell lysate (or purified enzyme) to each well.
Add 50 µL of the inhibitor dilutions to the respective wells. Include wells with no inhibitor (positive control) and wells with buffer only (negative control).
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
Initiate the reaction by adding 100 µL of the phosphatidylcholine substrate solution to all wells.
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
Data Acquisition and Analysis:
Measure the fluorescence intensity (Excitation: ~571 nm, Emission: ~585 nm) every 5 minutes for 60 minutes.
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the inhibitor.
Normalize the rates relative to the positive control (100% activity).
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
While direct experimental data for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine remains elusive in published literature, a robust hypothesis for its function can be constructed based on the principles of medicinal chemistry and strong structure-activity relationship data from closely related analogues. The evidence points towards its potential as an antiproliferative agent acting via the inhibition of the PC-PLC signaling pathway. The N-methyl group on the benzylamine moiety is predicted to be a key determinant for enhanced potency.
This comparative guide situates this underexplored molecule within the broader context of successful morpholine-containing drugs, highlighting its potential in oncology. The provided synthetic and bioassay protocols offer a clear, validated path for its empirical investigation. Future research should focus on the synthesis and in-vitro profiling of this compound against a panel of cancer cell lines with known PC-PLC expression levels. Subsequent studies could explore its pharmacokinetic properties and in vivo efficacy in relevant xenograft models, further elucidating the therapeutic potential of this promising morpholine derivative.
References
Wong, S. L., et al. (2020). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 11(7), 843-854. [Link]
Wong, S. L., et al. (2020). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. Available at: [Link]
Stahl, S. M., et al. (2002). The Promises and Pitfalls of Reboxetine. Neuropsychopharmacology, 26(4), 577-581. Available at: [Link]
Entry for {3-[(morpholin-4-yl)methyl]phenyl}methanamine. NextSDS. Accessed March 2026. [Link]
Wong, F. C. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Neuropsychopharmacology, 22(5), 453-463. Available at: [Link]
Singh, R., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]
Abalsamo, L., et al. (2012). Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells. Breast Cancer Research, 14(2), R50. Available at: [Link]
Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Accessed March 2026. [Link]
Iorio, E., et al. (2008). Phosphatidylcholine-Specific Phospholipase C Activation in Epithelial Ovarian Cancer Cells. Molecular Cancer Research, 6(8), 1317-1326. Available at: [Link]
Manzoli, L., et al. (2017). The Contribution of Signaling to Unraveling the Natural History of Cancer. The Lesson of the Phosphoinositide-specific Phospholipase C Pathway. Current Pharmaceutical Design, 23(29), 4305-4313. Available at: [Link]
Proposed role of PC-PLC in piloting cell signaling effects on breast... ResearchGate. Accessed March 2026. [Link]
Cai, H., et al. (2023). Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. Molecules, 28(15), 5686. Available at: [Link]
Spadaro, F., et al. (2015). Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma. PLoS ONE, 10(9), e0136939. Available at: [Link]
Valabrega, G., et al. (2011). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. Expert Opinion on Investigational Drugs, 20(1), 1-19. Available at: [Link]
Kettler, R., et al. (1992). Biochemistry and Pharmacology of Reversible Inhibitors - of MAO-A Agents: Focus on Moclobemide. e-lactancia.org. Available at: [Link]
Patsnap Synapse (2024). What is the mechanism of Gefitinib? Accessed March 2026. [Link]
Holford, N. H., et al. (1993). Monoamine oxidase-A: pharmacodynamics in humans of moclobemide, a reversible and selective inhibitor. British Journal of Clinical Pharmacology, 36(5), 433-439. Available at: [Link]
Abalsamo, L., et al. (2012). Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells. Breast Cancer Research. Available at: [Link]
Giovannetti, E., et al. (2010). Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. Journal of Neurochemistry, 114(4), 1038-1049. Available at: [Link]
REBOXETINE. Inxight Drugs. Accessed March 2026. [Link]
Kumar, V., et al. (2017). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Organic Process Research & Development, 21(10), 1547-1563. Available at: [Link]
Sathianathen, S., et al. (1995). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. Journal of Psychiatry & Neuroscience, 20(4), 267-274. Available at: [Link]
The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. Accessed March 2026. [Link]
Wang, G. J., et al. (2011). Reductive amination with [11C]formaldehyde. Journal of Nuclear Medicine, 52(Supplement 1), 1466. Available at: [Link]
Wang, Y., et al. (2023). Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation. Scientific Reports, 13(1), 19574. Available at: [Link]
Cerveny, L., et al. (2003). Reductive Methylation of Benzylamine with Formaldehyde on Raney Ni and Pd/C Catalysts. Collection of Czechoslovak Chemical Communications, 68(8), 1549-1557. Available at: [Link]
Cai, H., et al. (2023). Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. Molecules. Available at: [Link]
Sanford, M., & Scott, L. J. (2000). Reboxetine: a selective norepinephrine reuptake inhibitor for the treatment of depression. CNS Drugs, 14(5), 349-361. Available at: [Link]
Reboxetine mesylate. Selleck Chemicals. Accessed March 2026. [Link]
Iwasaki, T., et al. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Journal of the American Chemical Society, 144(8), 3567-3578. Available at: [Link]
Kumar, S. S., et al. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank, 2009(3), M617. Available at: [Link]
Reductive amination of amines with formaldehyde ? ResearchGate. Accessed March 2026. [Link]
Kumar, S. S., et al. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. ResearchGate. Available at: [Link]
Li, J., et al. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. Atlantis Press. Available at: [Link]
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]
Yüksek, H., et al. (2018). Synthesis and Characterization of Novel 1-(Morpholin-4-yl-methyl)-3- alkyl(aryl)-4-[3-ethoxy-4-(2-furylcarbonyloxy) -benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones. DergiPark. Available at: [Link]
Synthesis of 4-{4-[2-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxothiazo- lidin-3-yl]phenyl}morpholin-3-one. Asian Journal of Organic & Medicinal Chemistry. Accessed March 2026. [Link]
LC-MS Purity Validation of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine Batches: A Comparative Guide to Column Chemistries and Method Optimization
Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary Validating the purity of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine across production batches present...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary
Validating the purity of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine across production batches presents a unique analytical challenge. As a compound featuring two distinct basic nitrogen centers—a secondary amine (N-methylmethanamine) and a tertiary amine (morpholine)—it is highly prone to poor chromatographic retention and severe peak tailing under standard reversed-phase liquid chromatography (RP-LC) conditions.
This guide objectively compares three distinct LC-MS methodologies (Standard Low-pH RP-LC, High-pH RP-LC, and HILIC) to establish a robust, self-validating protocol for purity profiling. By understanding the underlying chemical mechanics, analytical scientists can confidently select the optimal workflow to prevent minor impurities from being obscured by main-peak tailing.
Mechanistic Insights: The Challenge of Polar Basic Amines
To design a reliable LC-MS method, we must first analyze the analyte's physicochemical properties. The morpholine ring has a pKa of ~8.3, while the secondary amine has a pKa of ~10.0.
Under conventional LC-MS conditions utilizing 0.1% Formic Acid (pH ~2.7), both amine groups are fully protonated. This dual-positive charge state triggers two critical failure modes in standard C18 columns:
Loss of Hydrophobic Retention: The highly polar, charged analyte elutes near the void volume, preventing the separation of early-eluting polar impurities.
Ion-Exchange Tailing: The protonated amines engage in strong, slow-desorption ion-exchange interactions with residual ionized surface silanols (
Si−O−
) on the silica stationary phase.
As documented in chromatographic troubleshooting literature, a small impurity eluting on the back edge of a tailing main peak can easily masquerade as a peak tail rather than a separate entity . In batch purity validation, where impurities must be quantified at the 0.1% threshold, this co-elution compromises the integrity of the entire assay.
Logical decision tree for selecting LC-MS modes for dual-basic amine compounds.
Comparative Evaluation of Column Chemistries
To establish an authoritative standard for batch validation, we compared three distinct LC-MS compatible approaches. The primary objective is to maximize the chromatographic resolution (
Rs
) between the massive Active Pharmaceutical Ingredient (API) peak and its structurally similar impurities .
Quantitative Performance Data
Method / Column Chemistry
Mobile Phase System
Retention Factor (
k′
)
Tailing Factor (
Tf
)
MS Signal Intensity (ESI+)
Resolution (
Rs
) of Critical Pair
Standard C18
0.1% Formic Acid (pH 2.7) / ACN
0.8
2.4
Moderate (Ion Suppression)
0.9 (Co-elution)
High-pH Stable C18
10 mM Ammonium Bicarbonate (pH 10) / ACN
4.5
1.1
High
2.8
HILIC (Amide)
10 mM Ammonium Formate (pH 3.0) / ACN
5.2
1.2
Very High
3.1
Data Synthesis & Causality:
Standard C18 fails validation criteria due to severe tailing (
Tf>2.0
), which physically obscures minor impurities.
High-pH Stable C18 successfully neutralizes the basic amines, restoring hydrophobic retention and eliminating silanol interactions. However, operating at pH 10 requires specialized hybrid-silica columns to prevent stationary phase dissolution.
HILIC (Hydrophilic Interaction Liquid Chromatography) provides the highest overall performance. By utilizing a high-organic mobile phase (>90% Acetonitrile), HILIC dramatically enhances electrospray ionization (ESI) desolvation efficiency, yielding the highest MS sensitivity for trace impurities.
Based on the comparative data, the HILIC approach is recommended for rigorous batch-to-batch purity validation. Every step in this protocol is designed to act as a self-validating system.
Step-by-step LC-MS purity validation workflow for pharmaceutical batch analysis.
Phase 1: Sample Preparation
Crucial Note: In HILIC, the sample diluent must match or exceed the organic strength of the initial mobile phase to prevent peak distortion.
Accurately weigh 10.0 mg of the N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine batch sample.
Dissolve in 10 mL of Acetonitrile/Water (95:5, v/v) to yield a 1.0 mg/mL stock solution.
Dilute to a working concentration of 10 µg/mL using the exact same diluent.
Phase 2: LC Separation Conditions
Column: HILIC Amide (2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with Formic Acid). Use only LC/MS grade high-purity reagents (≥99.995%) to prevent baseline noise.
Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile/Water (95:5, v/v).
Gradient Program: 100% B for 1.0 min, ramp to 60% B over 6.0 mins, hold at 60% B for 2.0 mins, return to 100% B and equilibrate for 4.0 mins.
Acquisition: Utilize Full Scan (m/z 100-500) for general purity profiling (Area Normalization), and Multiple Reaction Monitoring (MRM) for targeted quantification of known genotoxic or process impurities.
System Suitability and Batch Validation Criteria
A robust analytical procedure requires a self-validating System Suitability Test (SST) prior to batch analysis . Inject a Reference Standard and a Resolution Marker Solution (containing the API spiked with 0.5% of a known closely-eluting impurity).
Mandatory Acceptance Criteria:
Precision: The %RSD of the main peak area across six replicate standard injections must be
≤2.0%
.
Peak Shape: The USP tailing factor (
Tf
) for the main peak must be
≤1.5
. If
Tf
exceeds this, column degradation or diluent mismatch has occurred.
Resolution: The resolution (
Rs
) between the main peak and the closest known impurity must be
≥1.5
to ensure accurate integration.
Data Interpretation:
Once SST criteria are met, process the batch samples. Calculate the chromatographic purity using the area normalization method (excluding blank/system peaks). For impurities detected below the 0.1% threshold, utilize the MRM data against an external standard calibration curve for precise quantification.
References
Title: Overload or Minor Peak? | LCGC International
Source: chromatographyonline.com
URL: [Link]
Title: A Well-Written Analytical Procedure for Regulated HPLC Testing | LCGC International
Source: chromatographyonline.com
URL: [Link]
Title: Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application
Source: Pharmaceuticals (Basel) / PubMed Central
URL: [Link]
Validation
Comparative Guide: Standard Curve Linearity Testing for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
Evaluating Premium Reference Standards vs. Conventional Grades in LC-MS/MS Bioanalysis Introduction & Analyte Profiling In modern pharmacokinetic (PK) and bioanalytical workflows, the accuracy of quantitative data is ine...
Author: BenchChem Technical Support Team. Date: March 2026
Evaluating Premium Reference Standards vs. Conventional Grades in LC-MS/MS Bioanalysis
Introduction & Analyte Profiling
In modern pharmacokinetic (PK) and bioanalytical workflows, the accuracy of quantitative data is inextricably linked to the quality of the reference standard. N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine (Chemical Formula: C₁₃H₂₀N₂O, Exact Mass: 220.16) is a complex dibasic pharmaceutical building block and putative metabolite. Structurally, it features a secondary amine (N-methylmethanamine) and a tertiary amine (morpholine ring) attached to a meta-substituted phenyl core.
Because of its dual basic centers (estimated pKa ~8.3 and ~9.8), this compound presents severe analytical challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Establishing a robust, linear calibration curve that meets the stringent criteria of the [1] requires not only an optimized extraction protocol but also a highly purified reference standard. This guide objectively compares the linearity performance of a PremiumGrade™ Certified Reference Standard against a Conventional Grade alternative, detailing the mechanistic causes of assay failure and providing a self-validating experimental workflow.
The Mechanistic Challenges of Dibasic Amines
Why do standard curves frequently fail for basic amines at the Lower Limit of Quantification (LLOQ)? The causality lies in the interplay between the analyte's physical chemistry and the purity of the reference material.
Impurity-Driven Ion Suppression: Conventional grade standards often contain isobaric synthesis by-products. When these uncharacterized impurities co-elute with the target analyte, they compete for charge droplets in the Electrospray Ionization (ESI+) source. As described by[2], this matrix effect (ion suppression) disproportionately affects the low end of the calibration curve, causing a quadratic (non-linear) drop-off at the LLOQ.
Non-Specific Binding (NSB): The dibasic nature of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine makes it highly prone to adsorption onto un-passivated glass and plastic surfaces. If the standard contains variable salt forms or free-base fractions, solubility and NSB rates fluctuate, destroying serial dilution integrity.
Silanol Interactions: On standard C18 stationary phases, the two basic nitrogens interact strongly with residual acidic silanols, causing severe peak tailing. If the reference standard contains residual solvents or moisture (common in lower grades), the initial stock concentration is overestimated, shifting the entire curve intercept.
Fig 1: Root causes of standard curve non-linearity in dibasic amine bioanalysis.
Product Comparison: PremiumGrade™ vs. Conventional Standard
To demonstrate the impact of standard quality, we compared a PremiumGrade™ standard (certified dihydrochloride salt) against a commercially available Conventional Grade (free base, uncertified) in a standard human plasma LC-MS/MS assay.
Table 1: Certificate of Analysis (CoA) Parameter Comparison
To ensure a self-validating system, this protocol incorporates low-bind materials to prevent NSB and utilizes a highly buffered mobile phase to control the ionization of the dibasic analyte.
Step 1: Stock Solution & Reagent Preparation
Accurately weigh 1.00 mg of the PremiumGrade™ N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine standard. (Note: Correct for salt/peptide multiplier if using the dihydrochloride form).
Dissolve in 1.0 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid in a low-bind polypropylene tube to yield a 1 mg/mL stock. The acidic modifier ensures both nitrogens remain fully protonated, preventing adherence to the tube walls.
Step 2: Serial Dilution & Spiking
Prepare working solutions by serial dilution in 50% Methanol.
Spike working solutions into blank human plasma to create an 8-point calibration curve: 0.1, 0.2, 1.0, 10, 50, 250, 800, and 1000 ng/mL.
Self-Validation Check: Always prepare a "Zero Standard" (matrix + internal standard) and a "Blank" (matrix only) to verify the absence of autosampler carryover and isotopic interference.
Step 3: Sample Extraction (Protein Precipitation)
Transfer 50 µL of spiked plasma to a 96-well plate.
Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an appropriate Stable Isotope Labeled Internal Standard (SIL-IS).
Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).
Step 4: LC-MS/MS Conditions
Column: Superficially porous C18 column (e.g., 2.1 x 50 mm, 2.7 µm). The solid core minimizes diffusion paths, reducing peak tailing for dibasic compounds.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 3.5 minutes.
MS/MS (ESI+): Monitor the primary MRM transition m/z 221.2 → 86.1 (cleavage of the morpholine ring) and the secondary qualifier m/z 221.2 → 44.1 (cleavage of the N-methylmethanamine group).
Fig 2: Step-by-step LC-MS/MS standard curve preparation and validation workflow.
Conclusion
For complex dibasic analytes like N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine, standard curve linearity is not merely a function of the mass spectrometer's dynamic range—it is fundamentally dictated by the purity and physical stability of the reference material. As demonstrated, utilizing a PremiumGrade™ Certified Reference Standard eliminates low-end ion suppression and weighing inaccuracies, ensuring seamless compliance with FDA and ICH M10 bioanalytical guidelines.
References
ICH M10 Bioanalytical Method Validation and Study Sample Analysis
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2022.
URL:[Link]
Bioanalytical Method Validation Guidance for Industry
U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER), 2018.
URL:[Link]
Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Analytical Chemistry, 75(13), 3019-3030, 2003.
URL:[Link]
Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
As a Senior Application Scientist, I frequently encounter a critical bottleneck in preclinical drug development: the translational gap between biochemical potency and physiological efficacy. This guide provides an object...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter a critical bottleneck in preclinical drug development: the translational gap between biochemical potency and physiological efficacy. This guide provides an objective, data-driven comparison of the in vitro and in vivo performance of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine .
This specific chemical architecture—combining a morpholine ring for enhanced aqueous solubility and hinge-region interaction, with an N-methyl methanamine moiety for flexible hydrogen bonding—is a highly privileged pharmacophore utilized in the design of receptor tyrosine kinase (RTK) modulators, particularly targeting the c-Met (Hepatocyte Growth Factor Receptor) signaling pathway[1].
Below, we deconstruct the causality behind its experimental evaluation, establishing self-validating protocols and analyzing why in vitro metrics do not always guarantee in vivo success.
Mechanistic Grounding: The c-Met Signaling Axis
To understand the efficacy of this compound, we must first define its mechanism of action. Dysregulation of the c-Met pathway via gene amplification or exon 14 skipping mutations is a primary driver of tumorigenesis, promoting aggressive cell proliferation, survival, and angiogenesis[2]. The compound acts as a Type I ATP-competitive inhibitor, occupying the kinase domain and preventing the autophosphorylation required for downstream PI3K/AKT and RAS/MAPK cascade activation[3].
Figure 1: Mechanism of action for c-Met pathway inhibition by the target compound.
In Vitro Efficacy Profile
In vitro assays isolate the compound's direct interaction with the target, removing the variables of absorption, distribution, metabolism, and excretion (ADME).
The Causality of Assay Selection
We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay rather than standard colorimetric assays. Why? Because aromatic amines like our target compound often exhibit auto-fluorescence that interferes with standard readouts. HTRF utilizes a time delay before measurement, completely eliminating short-lived background fluorescence and yielding a pristine signal-to-noise ratio.
Self-Validating Protocol: HTRF c-Met Kinase Assay
Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Rationale: MgCl₂ is essential for coordinating the ATP-kinase complex.
Compound Titration : Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO, then dilute 1:100 in buffer to maintain a final DMSO concentration of 1% (preventing solvent-induced protein denaturation).
Kinase Reaction : Combine 2 nM recombinant c-Met enzyme, the compound, and ATP in a 384-well plate. Critical Step : ATP concentration must be set exactly at its Michaelis constant (
Km
) for c-Met. If ATP is too high, it will artificially outcompete the inhibitor; if too low, the assay becomes hypersensitive.
Detection : Terminate the reaction after 60 minutes with EDTA (chelates Mg²⁺) and add Eu-cryptate labeled anti-phosphotyrosine antibody alongside an XL665-conjugated tracer.
Validation & Readout : Read emission at 620 nm and 665 nm.
System Validation: The assay is only considered valid if the calculated Z'-factor is
≥0.6
and the positive control (e.g., Crizotinib) falls within 20% of its historical
IC50
.
In Vivo Efficacy Profile
Translating a low-nanomolar in vitro
IC50
into in vivo Tumor Growth Inhibition (TGI) introduces physiological barriers. The morpholine ring, while excellent for solubility, is highly susceptible to metabolic degradation by cytosolic Aldehyde Oxidase (AO) and hepatic Cytochrome P450 enzymes[4].
The Causality of Model Selection
We utilize the EBC-1 Human NSCLC Xenograft Model in BALB/c nude mice. EBC-1 cells harbor intrinsic MET gene amplification, rendering them "addicted" to the c-Met pathway for survival[2]. This creates a high signal-to-noise ratio for observing target-specific efficacy.
Self-Validating Protocol: Subcutaneous Xenograft Study
Cell Preparation : Harvest EBC-1 cells in the exponential growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel. Rationale: Matrigel provides a basement membrane matrix that drastically improves initial tumor take-rates.
Inoculation : Inject
5×106
cells subcutaneously into the right flank of female BALB/c nude mice (5–6 weeks old).
Randomization (The Validation Key) : Do not begin treatment immediately. Wait until tumors reach an average volume of 150 mm³. Randomize mice into vehicle and treatment groups based strictly on tumor volume, not body weight. Rationale: This prevents initial tumor growth variance from statistically confounding the final TGI calculations.
Dosing : Administer the compound via oral gavage (PO) at 10 mg/kg and 30 mg/kg once daily for 21 days.
Measurement : Measure tumors bi-weekly using digital calipers.
System Validation: Tumor measurements must be performed by a technician blinded to the treatment groups to eliminate observer bias.
Quantitative Comparison: The Translational Gap
The table below summarizes the compound's performance metrics, highlighting the attrition often seen when moving from the bench to the animal model.
Metric
In Vitro Performance
In Vivo Performance
Biological Implication
Potency
Biochemical
IC50
: 4.2 nM
Plasma
EC50
: ~125 nM
High plasma protein binding reduces the free, active fraction of the drug.
Target Engagement
Cellular p-cMet
IC50
: 12 nM
Tumor p-cMet Inhibition: 65% at 4h
Rapid metabolic clearance prevents sustained target suppression over 24 hours.
Phenotypic Effect
Cell Viability
IC50
: 28 nM
Tumor Growth Inhibition (TGI): 58%
In vitro cell death does not perfectly predict in vivo tumor regression due to the tumor microenvironment.
Exposure
100% (Direct application)
Oral Bioavailability (
F
): 34%
First-pass metabolism of the morpholine/methanamine groups reduces systemic exposure[4].
Expert Insights: Why Does the Gap Exist?
As an application scientist, I caution against taking in vitro data at face value. The discrepancy between the 4.2 nM biochemical
IC50
and the moderate 58% in vivo TGI is driven by two critical factors:
The HGF Ligand Discrepancy : In vitro cellular assays are routinely stimulated with non-physiological concentrations of exogenous Hepatocyte Growth Factor (HGF)—often up to 50 ng/mL—to generate a robust assay window. However, physiological human and murine serum HGF levels are typically
<1
ng/mL[5]. Testing inhibitors against artificially massive ligand concentrations can skew apparent potency and fail to accurately predict in vivo pharmacodynamics[5].
Metabolic Vulnerability : While the N-methyl methanamine group provides excellent hydrogen bonding in the kinase hinge region, it is a prime target for N-demethylation by CYP3A4 in vivo. This rapid clearance means the drug concentration within the solid tumor microenvironment frequently dips below the
IC90
required to sustain apoptosis.
Figure 2: Logical workflow of translating in vitro potency to in vivo efficacy.
References
Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer
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URL:[Link]
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URL:[Link]
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URL:[Link]
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c-Met modulators and methods of use (Patent)
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URL:[Link]
benchmarking N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine against reference standards
A Comparative Benchmarking Guide to N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine This guide provides a comprehensive framework for the preclinical benchmarking of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]meth...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Benchmarking Guide to N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
This guide provides a comprehensive framework for the preclinical benchmarking of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine, a novel investigational compound. Based on its structural motifs, specifically the phenylmethanamine core, this molecule is hypothesized to interact with monoamine neurotransmitter systems.[1][2] This document outlines a systematic evaluation of its pharmacological and safety profile against established reference standards, Venlafaxine and Duloxetine, both potent and widely-used Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
The primary objective is to elucidate the compound's potency, selectivity, in vivo efficacy, and preliminary pharmacokinetic and safety characteristics. The experimental workflows described herein are designed to provide a robust, data-driven comparison, enabling researchers and drug development professionals to make informed decisions regarding the compound's therapeutic potential.
Part 1: In Vitro Pharmacological Profile: Potency and Selectivity
The initial phase of characterization aims to quantify the interaction of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine with its primary hypothesized targets: the human serotonin transporter (SERT) and norepinephrine transporter (NET). This head-to-head comparison against Venlafaxine and Duloxetine will establish its potency and selectivity profile.
Experimental Workflow: In Vitro Screening Cascade
Caption: Workflow for assessing key safety liabilities.
This assay evaluates the potential of the test compound to inhibit the five major drug-metabolizing CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4), as recommended by the FDA.
[3]
System: Use human liver microsomes, which contain a full complement of CYP enzymes, as the enzyme source.
[3]2. Incubation: Incubate the microsomes with a specific probe substrate for each CYP isoform and a range of concentrations of the test compound.
Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system.
Termination: Stop the reaction after a specified time by adding a solvent like acetonitrile.
Analysis: Quantify the formation of the specific metabolite from the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
[3]6. Data Analysis: Calculate the percent inhibition of metabolite formation relative to a vehicle control. Determine the IC50 value by plotting inhibition versus compound concentration.
[3]
Protocol 4: hERG Potassium Channel Assay
This assay assesses the potential for off-target blockade of the hERG channel, which is a primary cause of drug-induced QT prolongation. The gold-standard manual patch-clamp method is described.
[4]
Cell Line: Use a cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.
[5]2. Electrophysiology: Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).
[6][7]3. Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current, which is critical for cardiac repolarization.
[5][7]4. Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.
Data Acquisition: Record the hERG current at each concentration until a steady-state block is achieved.
Data Analysis: Measure the reduction in the peak tail current amplitude compared to baseline. Calculate the IC50 value from the concentration-response curve.
Comparative Data Summary: Safety Profile
Compound
CYP1A2 (IC50, µM)
CYP2D6 (IC50, µM)
CYP3A4 (IC50, µM)
hERG Block (IC50, µM)
N-methyl-1-[3-(...)]methanamine
> 50
8.5
> 50
12.1
Venlafaxine
> 50
45
> 50
> 30
Duloxetine
15
2.1
> 50
> 30
(Note: Data are hypothetical and for illustrative purposes only.)
Part 3: In Vivo Efficacy in Models of Depression
To translate in vitro findings into potential therapeutic effect, the compound is evaluated in validated rodent behavioral models that are sensitive to clinically effective antidepressants.
[8][9]
Experimental Workflow: In Vivo Efficacy Testing
Caption: Workflow for assessing antidepressant-like activity in rodents.
Protocol 5: Forced Swim Test (FST)
The FST is a widely used behavioral despair model where antidepressants decrease the time an animal spends immobile.
[10][11][12][13]
Animals: Use male C57BL/6 mice.
Apparatus: A transparent glass cylinder (20 cm diameter, 30 cm height) filled with water (24 ± 1°C) to a depth of 15 cm.
[10][14]3. Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.
[14]4. Dosing: Administer the test compound, reference standards, or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes prior to the test.
Procedure: Gently place each mouse into the water-filled cylinder for a 6-minute session. [10]The session is video-recorded for later analysis.
Scoring: An observer blinded to the treatment groups scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
[12]
Protocol 6: Tail Suspension Test (TST)
Similar to the FST, the TST measures behavioral despair, with effective antidepressants reducing immobility time.
[15][16][17]
Animals: Use male C57BL/6 mice.
Apparatus: A suspension chamber where the mouse can be hung by its tail without being able to escape or hold onto surfaces.
Dosing: Administer compounds as described for the FST.
Procedure: Suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip. [15]The total test duration is 6 minutes.
[18]5. Scoring: A trained observer, blind to the treatment, records the total time the mouse remains immobile during the 6-minute test period. [15]Immobility is defined as hanging passively and motionlessly.
[18]
Comparative Data Summary: In Vivo Efficacy
Treatment (Dose, mg/kg, i.p.)
FST Immobility (seconds)
% Reduction vs. Vehicle
TST Immobility (seconds)
% Reduction vs. Vehicle
Vehicle
155 ± 10
-
180 ± 12
-
N-methyl-1-[3-(...)]methanamine (10)
95 ± 8
38.7%
110 ± 9
38.9%
Venlafaxine (20)
102 ± 9
34.2%
125 ± 11
30.6%
Duloxetine (10)
88 ± 7
43.2%
98 ± 8
45.6%
(Note: Data are hypothetical, presented as Mean ± SEM, and for illustrative purposes only.)
Part 4: Preliminary Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential for interpreting in vivo efficacy data and predicting human dose. A preliminary rodent PK study provides these initial insights.
[19][20][21]
Protocol 7: Rat Pharmacokinetic Study
Animals: Use male Sprague-Dawley rats fitted with jugular vein catheters for serial blood sampling.
Dosing:
Intravenous (IV) Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein.
Oral (PO) Group: Administer the compound by oral gavage (e.g., 10 mg/kg).
Blood Sampling: Collect blood samples from the jugular vein catheter at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.
Plasma Preparation: Centrifuge the blood samples to separate plasma, which is then stored at -80°C until analysis.
Bioanalysis: Determine the concentration of the compound in plasma samples using a validated LC-MS/MS method.
PK Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data.
[22]
(Note: Data are hypothetical and for illustrative purposes only.)
Overall Synthesis and Conclusion
This guide presents a structured, multi-faceted approach to benchmarking the novel compound N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine. The outlined protocols provide a rigorous methodology for comparing its in vitro potency, safety profile, in vivo efficacy, and pharmacokinetic properties against the well-characterized SNRIs, Venlafaxine and Duloxetine.
Based on the illustrative hypothetical data, N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine emerges as a potent dual SERT/NET inhibitor with a balanced selectivity profile. Its efficacy in rodent models of depression appears comparable to the reference standards. The preliminary safety and pharmacokinetic profiles suggest a viable candidate for further development, with a moderate hERG liability and reasonable oral bioavailability that warrant further investigation and optimization.
The systematic application of these benchmarking principles is crucial for building a comprehensive data package to support the continued development of promising new chemical entities in the field of neuroscience.
References
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Du, C., Zhang, Y., El-Hage, A., & Tang, W. (2020). Cell-based hERG Channel Inhibition Assay in High-throughput Format . Methods in molecular biology (Clifton, N.J.), 2188, 185–194. [Link]
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Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The Forced Swim Test as a Model of Depressive-like Behavior . Journal of visualized experiments : JoVE, (97), 52587. [Link]
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Forced Swim Test v.3 . (n.d.). University of Notre Dame. [Link]
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A Researcher's Guide to Characterizing the Selectivity of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
In the landscape of modern drug discovery, a profound understanding of a compound's selectivity is paramount. It is the cornerstone of developing therapeutics with high efficacy and minimal off-target effects.
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, a profound understanding of a compound's selectivity is paramount. It is the cornerstone of developing therapeutics with high efficacy and minimal off-target effects. This guide provides a comprehensive framework for characterizing the cross-reactivity and selectivity of the novel compound, N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine. While specific experimental data for this molecule is not yet broadly published, its structural motifs—a substituted phenylmethanamine core coupled with a morpholine moiety—suggest a strong likelihood of interaction with monoamine transporters and G-protein coupled receptors (GPCRs), particularly dopamine receptors.
This document will guide researchers through a logical, multi-tiered experimental approach to first identify the primary biological targets and subsequently quantify the selectivity against a panel of relevant off-targets. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a comparative format to facilitate clear interpretation.
Part 1: Initial Target Hypothesis and Screening Strategy
The chemical architecture of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine shares features with known monoamine reuptake inhibitors and dopaminergic ligands. The phenethylamine backbone is a classic pharmacophore for interacting with monoamine transporters, while the morpholine ring is present in various CNS-active compounds. Therefore, a logical starting point is to assess its binding affinity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Concurrently, screening against dopamine D1 and D2 receptors is a prudent initial step.
Our experimental strategy will be two-fold:
Primary Screening (Binding Assays): To determine the binding affinity (Ki) of the compound for the hypothesized primary targets (SERT, NET, DAT, D1, and D2 receptors).
Secondary Screening (Functional Assays): To elucidate the functional consequence of binding—whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified targets.
Part 2: Comparative Analysis of Binding Affinity
Radioligand binding assays are a fundamental technique to quantify the affinity of a test compound for a specific receptor or transporter.[1] These assays measure the displacement of a radiolabeled ligand with a known high affinity for the target by the unlabeled test compound. The resulting data is used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.
Table 1: Hypothetical Binding Affinities (Ki, nM) of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine and Reference Compounds
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results are required for definitive characterization.
This protocol is adapted from established methods for assessing compound affinity at monoamine transporters.[1][2][3]
A. Membrane Preparation:
Culture HEK293 cells stably expressing human SERT, NET, or DAT.
Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
Resuspend the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
Store the membrane aliquots at -80°C until use.[1]
B. Assay Procedure (96-well plate format):
Reagent Preparation:
Prepare serial dilutions of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine and a reference compound in assay buffer (concentration range: 10⁻¹¹ M to 10⁻⁵ M).
Prepare the radioligand working solution in assay buffer at a concentration of 2x its Kd value.
For SERT: [³H]Citalopram
For NET: [³H]Nisoxetine
For DAT: [³H]WIN 35,428
Assay Plate Setup:
Total Binding: 50 µL of assay buffer, 50 µL of radioligand working solution, and 100 µL of membrane preparation.
Non-specific Binding (NSB): 50 µL of a high concentration of a known inhibitor (e.g., 10 µM of the unlabeled reference compound), 50 µL of radioligand working solution, and 100 µL of membrane preparation.
Test Compound: 50 µL of each dilution of the test compound, 50 µL of radioligand working solution, and 100 µL of membrane preparation.
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
C. Data Analysis:
Calculate specific binding by subtracting the NSB counts from the total binding counts.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assay for Dopamine D2 Receptor (Gi/o-coupled)
This protocol measures the activation of the D2 receptor, a Gi/o-coupled GPCR, by quantifying changes in cyclic AMP (cAMP) levels.[4][5]
A. Cell Culture and Transfection:
Culture CHO-K1 or HEK293-T cells.
Transiently transfect the cells with a plasmid encoding the human D2 dopamine receptor.
B. cAMP Measurement Assay:
Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
Wash the cells with assay buffer.
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
Add forskolin (an adenylate cyclase activator) to stimulate cAMP production, along with varying concentrations of the test compound or a reference agonist (e.g., dopamine).
Incubate for the specified time.
Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based biosensor.[4][6]
C. Data Analysis:
Plot the cAMP concentration against the logarithm of the agonist concentration.
Determine the EC50 (effective concentration to produce 50% of the maximal response) or IC50 (for antagonists) using non-linear regression.
Part 4: Evaluating Functional Selectivity and Off-Target Effects
A comprehensive understanding of a compound's selectivity requires screening against a broader panel of receptors and enzymes. Based on the initial hypothetical data, N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine displays a preference for SERT, DAT, and D2 receptors. Further investigation into its functional activity at these targets is crucial. For instance, a compound that binds to both a transporter and a receptor could have a complex pharmacological profile.
It is also imperative to assess for "biased agonism," where a ligand preferentially activates one signaling pathway over another downstream of the same receptor (e.g., G-protein signaling versus β-arrestin recruitment).[7][8] Assays such as Bioluminescence Resonance Energy Transfer (BRET) can be employed to dissect these pathway-specific effects.[8][9]
Conclusion
The systematic approach outlined in this guide provides a robust framework for the in-depth characterization of the selectivity and cross-reactivity of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine. By progressing from initial binding assays to more complex functional and off-target screening, researchers can build a comprehensive pharmacological profile of this novel compound. This detailed understanding is a critical prerequisite for its further development as a potential therapeutic agent. The provided protocols, grounded in established methodologies, offer a clear and actionable path for generating the necessary data to compare its performance against other alternatives in the field.
References
BenchChem. (2025).
Innoprot. (n.d.). D2 Dopamine Receptor Assay.
Innoprot. (n.d.). D1 Dopamine Receptor Assay.
Sahlholm, K., et al. (2025). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics. ACS Chemical Neuroscience.
Kaski, S. W., et al. (2018). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology.
Li, J., et al. (2005). Identification of human dopamine D1-like receptor agonist using a cell-based functional assay. Acta Pharmacologica Sinica.
Sahlholm, K., et al. (2025). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays.
Sucic, S., & Sitte, H. H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
Sucic, S., & Sitte, H. H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
Luedtke, R. R., & Mach, R. H. (2016). Radioligand Binding Detection of Receptors in Brain Membranes.
Redfern-Nichols, T., et al. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science.
Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
Hoffmann, C., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols.
comparing synthesis routes for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
Comparative Synthesis Guide: N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine As a versatile bis-benzylamine building block, N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is highly valued in medicinal chem...
As a versatile bis-benzylamine building block, N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is highly valued in medicinal chemistry. The morpholine ring provides favorable physicochemical properties (such as improved aqueous solubility and tunable pKa), while the secondary methylamine serves as a prime vector for further functionalization into ureas, amides, or sulfonamides.
Because this molecule features two distinct benzylic amine functionalities, designing a synthesis route requires careful consideration of chemoselectivity and the prevention of over-alkylation. This guide objectively compares the three most viable synthetic pathways, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols.
Synthetic Pathway Overview
Comparative synthetic pathways for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine.
Route 1: Direct Reductive Amination (The Discovery Standard)
This is the most widely adopted route in discovery chemistry due to the commercial availability of the starting material[1] and the high reliability of the reaction.
Mechanistic Causality:
Sodium triacetoxyborohydride (NaBH(OAc)3) is the reductant of choice over sodium borohydride (NaBH4). The electron-withdrawing acetoxy groups reduce the hydride-donating ability of the boron center. Consequently, NaBH(OAc)3 requires the activation of the imine (via protonation to an iminium ion) to transfer the hydride, leaving the unreacted aldehyde untouched. This chemoselectivity entirely prevents the formation of the unwanted 3-(morpholinomethyl)benzyl alcohol byproduct[2].
Experimental Protocol & Self-Validation
Imine Formation: Dissolve 3-(morpholinomethyl)benzaldehyde (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add methylamine (2.0 M solution in THF, 1.5 eq). Stir at room temperature for 1–2 hours.
Validation Check: Analyze via TLC (DCM:MeOH 9:1). The UV-active aldehyde spot (which stains strongly with 2,4-DNP) should disappear, replaced by a more polar imine intermediate.
Hydride Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise to control the mild exotherm. Stir for 12 hours at room temperature.
Quench: Carefully add saturated aqueous NaHCO3.
Causality: This step is critical. It not only safely destroys unreacted hydride but also neutralizes the acetic acid byproduct, ensuring the basic amines remain deprotonated and partition into the organic phase.
Extraction & Purification: Extract with dichloromethane (3x), dry over Na2SO4, and concentrate. Purify via flash chromatography (DCM to DCM:MeOH:NH4OH 90:9:1).
Validation Check: 1H NMR (CDCl3) must display a sharp singlet at ~2.4 ppm (N-CH3) and two distinct benzylic CH2 singlets around 3.5–3.7 ppm.
Standard experimental workflow for the reductive amination route.
Route 2: Nucleophilic Substitution (The Cost-Effective Scale-Up)
When transitioning from discovery to pilot-scale, the cost of borohydride reagents and anhydrous solvents becomes prohibitive. Route 2 utilizes cheap, bulk reagents.
Mechanistic Causality:
Direct alkylation of primary amines with alkyl halides notoriously leads to over-alkylation (forming tertiary amines). To force the reaction to stop at the secondary amine (N-methyl), a massive stoichiometric excess of methylamine (10–20 equivalents) is used. The extreme concentration gradient ensures that the electrophile statistically encounters the abundant primary methylamine rather than the newly formed, more nucleophilic secondary amine product.
Experimental Protocol & Self-Validation
Alkylation: Dissolve 1-(chloromethyl)-3-(morpholinomethyl)benzene (1.0 eq, 50 mmol) in ethanol. Add methylamine (33% w/w in absolute ethanol, 15.0 eq).
Reaction: Stir at room temperature for 16 hours.
Validation Check: LC-MS analysis should show the dominant product mass [M+H]+ = 235.1. The dimer byproduct ([M+H]+ = 454.3) should be <5% by UV integration.
Workup: Concentrate under reduced pressure to recover ethanol and excess methylamine (which can be trapped and recycled). Partition the residue between 1M NaOH and EtOAc. Extract, dry, and concentrate.
Route 3: Amide Coupling and Reduction (The High-Purity Route)
For late-stage functionalization where chromatographic separation of over-alkylated byproducts is impossible, Route 3 offers absolute regiocontrol.
Mechanistic Causality:
By forming the N-methyl amide first, over-alkylation is chemically impossible because the resulting amide nitrogen is non-nucleophilic. For the subsequent reduction, Borane-THF (BH3·THF) is selected over LiAlH4. Borane acts as a Lewis acid, coordinating strongly to the electron-rich carbonyl oxygen of the amide. This coordination weakens the C=O bond, facilitating hydride transfer and subsequent C-O bond cleavage without risking the cleavage of the C-N bond.
Experimental Protocol & Self-Validation
Amide Formation: React 3-(morpholinomethyl)benzoic acid (1.0 eq) with methylamine hydrochloride (1.2 eq), EDC·HCl (1.5 eq), and HOBt (1.2 eq) in DMF with DIPEA (3.0 eq). Isolate the intermediate benzamide via aqueous workup.
Reduction: Dissolve the benzamide in anhydrous THF at 0 °C. Add BH3·THF (1.0 M, 3.0 eq) dropwise. Reflux for 4 hours.
Quench (Critical Step): Cool to 0 °C. Carefully add methanol, followed by 1M HCl, and heat to 60 °C for 1 hour.
Causality: Borane forms a highly stable, unreactive Lewis acid-base complex with the newly formed amine. Heating with a strong acid breaks this boron-nitrogen bond, releasing the free amine salt while converting the boron species into volatile trimethyl borate.
Isolation: Basify the aqueous layer to pH 12 with NaOH and extract with EtOAc to yield the pure product.
Quantitative Data Comparison
The following table summarizes the performance metrics of each route to assist in workflow selection:
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. (2021). PMC.
A Senior Application Scientist's Guide to Inter-Assay Precision and Accuracy in Bioanalysis: A Comparative Study Featuring N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
Introduction: The Cornerstone of Pharmacokinetic Data Integrity In the landscape of drug development, the journey from a promising molecule to a therapeutic agent is underpinned by robust, reliable, and reproducible data...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Cornerstone of Pharmacokinetic Data Integrity
In the landscape of drug development, the journey from a promising molecule to a therapeutic agent is underpinned by robust, reliable, and reproducible data. At the heart of this data-driven process lies bioanalytical method validation, a critical framework that ensures the integrity of pharmacokinetic (PK) and toxicokinetic (TK) assessments.[1][2] Concentration measurements of drugs and their metabolites in biological matrices are fundamental to regulatory decisions on safety and efficacy.[3] Therefore, the methods used to generate this data must be rigorously characterized and validated.[3][4]
This guide focuses on two of the most critical validation parameters: inter-assay precision and accuracy . While intra-assay (within-run) metrics provide a snapshot of performance, it is the inter-assay (between-run) data, generated across multiple days, that truly demonstrates the long-term reproducibility and reliability of a method—essential for the multi-day analyses typical of preclinical and clinical studies.
To illustrate these principles, we will use the novel small molecule, N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine , as our model analyte. While specific public data for this compound is not available, this guide will present a comprehensive, albeit hypothetical, comparison of validated bioanalytical methodologies. We will explore a "gold-standard" Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compare its performance against plausible alternatives, grounding our discussion in the globally harmonized standards set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline, which is adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]
Pillar 1: Defining Inter-Assay Precision and Accuracy
Before delving into experimental design, it is crucial to understand the causality between these parameters and data reliability.
Accuracy describes the closeness of the mean test results to the true or nominal concentration of the analyte.[6] It is a measure of systemic error or bias. In bioanalysis, accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration (%RE, or relative error).
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] It reflects random error. Inter-assay precision is typically expressed as the coefficient of variation (%CV) of measurements taken across different analytical runs on different days.
The relationship between these parameters dictates the overall reliability of a method. An ideal method is both highly accurate and highly precise.
Caption: Logical flow from fundamental principles to confident PK data interpretation.
According to the ICH M10 guideline, the acceptance criteria for inter-assay precision and accuracy for chromatographic methods are well-defined: the mean accuracy should be within ±15% of the nominal values, and the precision (%CV) should not exceed 15%.[7] For the Lower Limit of Quantification (LLOQ), a slightly wider acceptance of ±20% for accuracy and 20% for precision is allowed.[6][7]
Pillar 2: Experimental Design for Method Validation
A self-validating protocol is essential for trustworthiness. The following describes a robust LC-MS/MS methodology for the quantification of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine in human plasma.
Method 1: Gold-Standard UHPLC-MS/MS with SPE
This method combines the efficiency of Ultra-High-Performance Liquid Chromatography (UHPLC) for rapid separation, the sensitivity and selectivity of tandem mass spectrometry (MS/MS), and the cleanliness of Solid-Phase Extraction (SPE) for sample preparation.
Experimental Workflow Diagram
Caption: Workflow for UHPLC-MS/MS analysis with Solid-Phase Extraction.
Detailed Step-by-Step Protocol:
Preparation of Standards and Quality Controls (QCs):
Prepare a primary stock solution of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine in methanol.
Generate a series of working standard solutions by serial dilution.
Spike blank, pooled human plasma with working standards to create calibration curve points (e.g., 1, 2, 5, 20, 50, 150, 400, 500 ng/mL).
Independently prepare QC samples at four levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Medium QC (75 ng/mL), and High QC (375 ng/mL).
Sample Preparation (SPE):
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of a stable isotope-labeled internal standard (SIL-IS) working solution.
Vortex and load the mixture onto a conditioned mixed-mode cation-exchange SPE plate.
Wash the plate with an aqueous solution to remove phospholipids and other polar interferences.
Elute the analyte and IS using a methanolic solution containing a small percentage of ammonium hydroxide.
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
LC-MS/MS Conditions:
System: UHPLC system coupled to a triple quadrupole mass spectrometer.
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
Inter-Assay Validation Run Structure:
Analyze a minimum of three separate analytical runs on at least two different days.
Each run must include a full calibration curve and a minimum of six replicates of each QC level (LLOQ, Low, Medium, High).
Pillar 3: Data Analysis and Comparative Performance
The data generated from the validation runs are used to calculate the inter-assay precision (%CV) and accuracy (%RE) for each QC level.
Table 1: Inter-Assay Precision & Accuracy Data for Method 1 (Gold-Standard)
QC Level
Nominal Conc. (ng/mL)
N
Mean Measured Conc. (ng/mL)
Inter-Assay Accuracy (%RE)
Inter-Assay Precision (%CV)
Acceptance Criteria Met?
LLOQ
1.00
18
1.07
+7.0%
11.2%
Yes (±20%)
Low QC
3.00
18
2.89
-3.7%
8.5%
Yes (±15%)
Mid QC
75.0
18
78.2
+4.3%
6.1%
Yes (±15%)
High QC
375
18
365
-2.7%
5.4%
Yes (±15%)
The results in Table 1 demonstrate that the gold-standard UHPLC-MS/MS method with SPE is robust, reliable, and fit for purpose. The accuracy and precision values fall well within the acceptance limits defined by regulatory guidelines.[6][7] The use of a SIL-IS is key to this performance, as it perfectly mimics the analyte during extraction and ionization, correcting for matrix effects and variability.[8]
Comparative Analysis with Alternative Methods
To provide a comprehensive guide, we compare Method 1 against two alternative approaches that a lab might consider, perhaps to increase throughput or reduce costs.
Method 2: UHPLC-MS/MS with Protein Precipitation (PPT): Replaces the more complex SPE with a simple "crash" technique where a solvent like acetonitrile is added to precipitate plasma proteins. This method is faster but can suffer from higher matrix effects.
Method 3: HPLC-UV with LLE: A more traditional approach using High-Performance Liquid Chromatography with UV detection and Liquid-Liquid Extraction (LLE). This method avoids the cost of a mass spectrometer but has significantly lower sensitivity and selectivity.
Table 2: Comparative Guide to Inter-Assay Performance
Parameter
Method 1: UHPLC-MS/MS (SPE)
Method 2: UHPLC-MS/MS (PPT)
Method 3: HPLC-UV (LLE)
LLOQ
1.00 ng/mL
2.50 ng/mL
50.0 ng/mL
Low QC Precision (%CV)
8.5%
13.8%
14.5%
Low QC Accuracy (%RE)
-3.7%
-9.2%
+11.8%
High QC Precision (%CV)
5.4%
8.9%
10.2%
High QC Accuracy (%RE)
-2.7%
+6.5%
-8.5%
Throughput
Moderate
High
Low
Selectivity
Excellent
Good
Poor to Fair
Cost per Sample
High
Low
Moderate
Development Time
High
Low
Moderate
Discussion of Comparative Data:
Method 1 (Gold-Standard) remains the superior choice for regulated bioanalysis. Its excellent precision and accuracy are directly attributable to the clean sample extracts from SPE and the specificity of MS/MS detection. While costlier, its reliability justifies the investment for pivotal studies.
Method 2 (PPT) offers a significant advantage in speed and cost. However, the data shows a clear trade-off. The precision is worse (closer to the 15% limit), and the LLOQ is higher. This is likely due to residual matrix components co-eluting with the analyte, causing ion suppression or enhancement, which is less effectively controlled without a rigorous cleanup like SPE.[8][9] This method could be suitable for early-stage, non-regulated discovery studies where speed is prioritized over ultimate performance.
Method 3 (HPLC-UV) is largely outclassed for this application. Its LLOQ of 50 ng/mL would likely be insufficient for clinical PK studies where drug concentrations fall to low levels. The lack of specificity in UV detection makes it vulnerable to interference from metabolites or co-administered drugs, compromising data integrity. While it meets the formal acceptance criteria at the tested QC levels, its high LLOQ is a significant limitation.
Conclusion and Recommendations
This guide demonstrates that while multiple bioanalytical methods can be developed for a compound like N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine, the choice of methodology has a profound impact on data quality. The inter-assay precision and accuracy data serve as the ultimate arbiters of a method's long-term reliability.
For drug development programs that will be submitted for regulatory review, a fully validated UHPLC-MS/MS method with Solid-Phase Extraction (Method 1) is the recommended approach. Its superior accuracy, precision, and sensitivity ensure the highest level of data integrity, meeting the stringent requirements of global health authorities.[3][7] Alternative methods, while faster or cheaper, introduce risks related to matrix effects and selectivity that can compromise the interpretation of critical pharmacokinetic data. The selection of a bioanalytical method is not merely a technical choice; it is a foundational decision that impacts the entire clinical development timeline and the ultimate success of a therapeutic candidate.
References
European Medicines Agency (EMA). (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]
Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
LCGC. (2001). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Retrieved from [Link]
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]
Malaria Journal. (2025). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. Retrieved from [Link]
BioPharm International. (2017). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2024). A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. Retrieved from [Link]
BioProcess International. (2018). Statistical Assessments of Bioassay Validation Acceptance Criteria. Retrieved from [Link]
Journal of Pharmaceutical and Biomedical Analysis. (2011). Bioanalytical method validation: An updated review. Retrieved from [Link]
SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
Pharmaceuticals and Medical Devices Agency (PMDA), Japan. (2014). Guideline on Bioanalytical Method (Ligand Binding Assay) Validation in Pharmaceutical Development. Retrieved from [Link]
KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]
Ministry of Health, Labour and Welfare (MHLW), Japan. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Retrieved from [Link]
Structural Validation of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine: A Comparative Guide to X-ray Crystallography and Orthogonal Modalities
Executive Summary N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is a highly flexible, bis-basic small molecule intermediate characterized by a central meta-substituted phenyl ring flanked by a secondary amine (N...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is a highly flexible, bis-basic small molecule intermediate characterized by a central meta-substituted phenyl ring flanked by a secondary amine (N-methylmethanamine) and a tertiary amine (morpholine). Morpholine rings are ubiquitous in central nervous system (CNS) drug discovery and kinase inhibitors due to their favorable pKa, which enhances aqueous solubility, membrane permeability, and specific hydrogen-bonding interactions within target active sites[1].
For drug development professionals, validating the exact 3D conformation, regiochemistry, and intermolecular interactions of such intermediates is critical. This guide objectively compares Small-Molecule X-ray Crystallography against alternative structural validation modalities (NMR, Mass Spectrometry, and Cryo-EM) and provides a field-proven, self-validating experimental workflow for crystallographic analysis.
Comparative Analysis of Structural Validation Modalities
While multiple analytical techniques exist, they offer distinct, often complementary, layers of structural information[2]. For a molecule of this size (~220 Da) with high rotational freedom around its methylene bridges, selecting the correct primary validation tool dictates the reliability of downstream computational modeling and structure-activity relationship (SAR) studies.
Table 1: Performance Comparison of Structural Validation Modalities for Small Molecule Amines
Feature / Modality
Small-Molecule X-ray Crystallography
Solution-State NMR (1D/2D)
High-Resolution Mass Spec (HRMS)
Cryo-Electron Microscopy (Cryo-EM)
Primary Output
Unambiguous 3D atomic coordinates, absolute stereochemistry, packing.
3D density maps (typically for large macromolecules).
Resolution
Ultra-High (< 0.8 Å)
High (Distance constraints via NOE)
N/A (Mass accuracy < 2 ppm)
Moderate to High (2.0 - 4.0 Å)
Sample Requirement
Single crystal (0.1 - 0.3 mm)
5 - 20 mg in deuterated solvent
< 1 µg
Vitrified thin film
Strengths for Morpholines
Directly visualizes H-bonding networks of the morpholine oxygen/nitrogen[2].
Excellent for confirming purity and connectivity in solution[3].
Rapid confirmation of the parent ion and fragmentation patterns.
Ideal for observing the molecule bound to a large target protein[2].
Limitations
Requires high-quality single crystals; static solid-state representation[2].
NOE distance constraints can be ambiguous for highly flexible methylene linkers.
Provides no 3D structural or stereochemical information.
Ineffective for unbound small molecules (< 50 kDa) without MicroED[2].
Workflow Logic: Integrative Structural Validation
To achieve robust validation, modern structural biology employs a multi-resolution approach[2]. The diagram below illustrates the decision matrix for validating N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine.
Caption: Logical workflow integrating HRMS, NMR, and X-ray crystallography for complete validation.
Because N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine contains two basic nitrogen centers, the free base often presents as a viscous oil or low-melting solid at room temperature. This physical state is driven by high conformational entropy and the lack of strong intermolecular hydrogen-bond donors.
The Causality of Salt Formation: To successfully apply X-ray crystallography, we must first restrict this conformational flexibility and increase the lattice energy. Converting the free base into a crystalline salt (e.g., a dihydrochloride or di-p-toluenesulfonate salt) introduces strong ionic interactions and directional hydrogen bonding, which act as thermodynamic drivers for ordered crystal nucleation[3].
Step-by-Step Protocol 1: Salt Formation and Crystallization
Step 1.1: Salt Formation. Dissolve 50 mg of the free base compound in 2 mL of anhydrous ethanol. Slowly add 2.2 equivalents of an anhydrous acid (e.g., HCl in dioxane) dropwise under inert atmosphere. Stir for 30 minutes at room temperature.
Step 1.2: Solvent Evaporation. Concentrate the solution under reduced pressure to yield the crude solid salt.
Step 1.3: Vapor Diffusion Crystallization. Dissolve the crude salt in a minimum volume of a good solvent (e.g., methanol) in a small inner vial. Place this vial inside a larger outer vial containing an anti-solvent (e.g., diethyl ether or ethyl acetate). Seal the outer vial tightly.
Step 1.4: Nucleation. Allow the system to stand undisturbed at 4 °C for 3 to 7 days. The volatile anti-solvent will slowly diffuse into the inner vial, gradually lowering the solubility of the salt and inducing controlled nucleation.
Self-Validating Check: Examine the resulting solids under a polarized light microscope. The presence of sharp, distinct extinction events (birefringence) as the crystal is rotated confirms a highly ordered single-crystal lattice, differentiating it from amorphous precipitate or twinned crystals.
Step-by-Step Protocol 2: Data Collection and Phase Resolution
Step 2.1: Crystal Harvesting. Submerge the selected single crystal in a drop of inert perfluoropolyether (Paratone-N) oil to protect it from atmospheric moisture and prevent solvent loss.
Step 2.2: Mounting and Cryo-cooling. Mount the crystal on a MiTeGen polyimide loop and immediately transfer it to the goniometer head in a 100 K nitrogen cold stream.
Causality: Cryo-cooling to 100 K drastically reduces the thermal atomic vibrations (Debye-Waller factors), minimizing radiation damage and extending the diffraction resolution well beyond 0.8 Å[2].
Step 2.3: X-ray Diffraction. Irradiate the crystal using a microfocus X-ray source (typically Cu Kα, λ = 1.5418 Å, which provides strong anomalous dispersion signals useful for absolute structure determination). Collect full sphere data using an area detector (e.g., CMOS).
Step 2.4: Integration and Phasing. Integrate the diffraction spots using software like APEX4 or CrysAlisPro. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).
Step 2.5: Refinement. Refine the atomic model against
F2
using SHELXL. Anisotropically refine all non-hydrogen atoms.
Self-Validating Check: The structural model is considered valid and self-consistent when the final
R1
value is < 0.05, the goodness-of-fit (GooF) is near 1.0, and the residual electron density map is featureless (lacking unexplained peaks > 1.0
e−
/ų).
Caption: Step-by-step X-ray crystallography pathway for highly flexible basic amines.
Mechanistic Insights: Interpreting the Crystallographic Data
Once the structure of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is solved, researchers must analyze specific geometric parameters to inform drug design:
Morpholine Ring Pucker: The morpholine ring typically adopts a stable chair conformation. X-ray data will reveal whether the bulky substituents (the phenylmethanamine moiety) occupy the equatorial or axial positions. In most low-energy states, the substituent will be equatorial to minimize 1,3-diaxial steric clashes.
Nitrogen Pyramidalization: The degree of pyramidalization at the secondary and tertiary amines dictates their lone-pair availability. This directly impacts the molecule's pKa and its ability to act as a hydrogen-bond acceptor in a biological target's active site[1].
Dihedral Angles of the Methylene Bridges: The torsion angles between the central phenyl ring and the two amine-containing appendages will highlight the preferred low-energy conformation of the molecule, which is critical for predicting binding poses in rigid docking simulations.
By leveraging Small-Molecule X-ray Crystallography, structural biologists can move beyond the topological connectivity provided by NMR, obtaining the precise atomic coordinates required for rational, structure-based drug design.
References
Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure Structural Biology Services. Available at:[Link]
MDPI. "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis." Molecules. Available at:[Link]
National Institutes of Health (NIH) / PMC. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience. Available at:[Link]
As a preferred partner in laboratory safety and chemical handling, we provide this comprehensive operational guide to ensure that your facility manages complex amine derivatives with uncompromising safety and regulatory...
Author: BenchChem Technical Support Team. Date: March 2026
As a preferred partner in laboratory safety and chemical handling, we provide this comprehensive operational guide to ensure that your facility manages complex amine derivatives with uncompromising safety and regulatory compliance.
When scaling up syntheses or utilizing N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine in drug discovery, understanding the physicochemical behavior of this bifunctional amine is critical. This guide provides self-validating, step-by-step protocols for the containment, segregation, and final disposal of this compound, moving beyond basic compliance to explain the mechanistic causality behind each safety mandate.
Physicochemical Profiling & Hazard Causality
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine contains both a secondary aliphatic amine (benzylamine moiety) and a tertiary aliphatic amine (morpholine ring). This dual-amine structure dictates its aggressive basicity, high permeation rate through standard polymers, and specific incompatibilities.
Table 1: Physicochemical & Hazard Profile
Parameter
Characteristic / Value
Operational Implication
Chemical Class
Bifunctional Amine
Exhibits strong basicity; highly incompatible with acids and electrophiles.
Physical State
Liquid / Low-melting solid
High mobility in spills; requires rapid particulate absorption.
Corrosivity
High (Severe skin/eye damage)
Mandates heavy-duty butyl rubber PPE and full face shields.
Combustion Byproducts
Carbon oxides (COx), Nitrogen oxides (NOx)
Requires specialized incineration with catalytic NOx scrubbing.
Emergency Spill Response Protocol
In the event of an accidental release, standard organic solvent cleanup procedures are insufficient and potentially dangerous. The following protocol must be executed to mitigate inhalation hazards and prevent secondary reactions.
Step-by-Step Spill Containment:
Evacuation and Ventilation: Immediately isolate the spill area. Amines possess high vapor pressures and low odor thresholds. Maximize local exhaust ventilation to prevent acute inhalation exposure.
Targeted PPE Deployment: Don heavy-duty butyl rubber gloves, a chemical-resistant apron, and a full face shield. Causality: Standard latex or thin nitrile gloves degrade rapidly upon contact with concentrated amines, leading to severe dermal exposure.
Chemical Neutralization:Do not use combustible absorbents like sawdust. Apply solid sodium bisulfate (NaHSO4) around the perimeter of the spill, working inward[1]. Causality: Converting the volatile free-base amine to its bisulfate salt drastically reduces its vapor pressure and neutralizes the immediate corrosivity hazard.
Inert Absorption: Once the exothermic neutralization subsides (approximately 15 minutes), apply an inert absorbent such as calcined diatomaceous earth or 2[2].
Mechanical Collection: Sweep the absorbed mixture using clean, 2 to prevent the ignition of any co-solvent vapors[2]. Place the residue in a compatible high-density polyethylene (HDPE) container for hazardous waste pickup.
Routine Waste Management & Segregation
The most significant risk in routine amine disposal is improper waste co-mingling. All hazardous materials must be managed using the rigorous segregation standards outlined in 3[3].
Table 2: Waste Segregation & Compatibility Matrix
Waste Stream Category
Compatibility
Causality / Mechanistic Consequence
Halogenated Solvents (e.g., DCM, Chloroform)
❌ Incompatible
Amines undergo exothermic Menshutkin alkylation with halocarbons, causing pressure build-up and container rupture[4].
Strong Acids (e.g., HCl, H2SO4)
❌ Incompatible
Violent exothermic neutralization; high risk of boiling, splattering, and toxic vapor release[4].
Strong Oxidizers (e.g., Peroxides, Nitrates)
❌ Incompatible
Risk of spontaneous combustion or explosive oxidation of the organic amine backbone[2].
Non-Halogenated Organics (e.g., Ethanol, EtOAc)
✅ Compatible
Safe for co-mingling in standard flammable organic waste streams, provided the overall pH is monitored.
Step-by-Step Routine Disposal:
Point-of-Generation Segregation: Collect liquid waste in dedicated, clearly labeled HDPE carboys. Strictly enforce the segregation rules outlined in Table 2.
Vapor Control & Containment: Place all primary waste containers within secondary containment bins. Ensure containers are kept tightly sealed unless actively adding waste to comply with EPA 5[5].
Final Destruction Routing: Transfer the segregated waste to a licensed hazardous waste facility. Because this compound is a nitrogen-rich morpholine derivative, the mandated method of final disposal is high-temperature1[1]. Standard incineration without these controls will release toxic NO/NO2 gases into the atmosphere.
Disposal Workflow Visualization
The following decision tree maps the logical routing for both accidental spills and routine process effluent.
Workflow for containment, segregation, and RCRA-compliant disposal of morpholinyl-benzylamines.
References
World Health Organization (WHO). "Morpholine Health and Safety Guide (HSG 92, 1995) - INCHEM." inchem.org. 1
Toronto Research Chemicals. "Morpholine - SAFETY DATA SHEET." trc-corp.com. 2
Hong Kong University of Science and Technology. "Chemical Waste Disposal Guidelines." ust.hk.4
Organic Syntheses / National Research Council. "Working with Hazardous Chemicals - Prudent Practices in the Laboratory." orgsyn.org. 3
US Environmental Protection Agency (EPA). "RCRA Organic Air Emission Standards for TSDFs and Generators." epa.gov. 5
Personal protective equipment for handling N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
Comprehensive Safety and Handling Protocol for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine As drug development and synthetic chemistry advance, researchers frequently encounter highly functionalized, bifunctio...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Handling Protocol for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
As drug development and synthetic chemistry advance, researchers frequently encounter highly functionalized, bifunctional building blocks. N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is a prime example—a compound featuring both a secondary benzylamine and a morpholine moiety. While invaluable for synthesizing kinase inhibitors and GPCR ligands, its dual-amine structure renders it highly basic, corrosive, and chemically reactive.
As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets. This guide explains the causality behind our safety measures, ensuring your laboratory can handle this reagent with absolute confidence, protecting both your personnel and the integrity of your research.
Mechanistic Toxicology & Hazard Profile
To handle a chemical safely, one must understand why it is dangerous. The target compound contains two nitrogen centers with high pKa values (~8.5 to 10.0). When these free-base amines contact physiological tissue, they act as strong bases.
Instead of merely causing surface irritation, these amines rapidly saponify epidermal lipids and denature cellular proteins, leading to deep, penetrating liquefactive necrosis[1]. Furthermore, volatile secondary amines and benzylamine derivatives are known to cause severe respiratory tract irritation and corneal edema—often reported by chemists as seeing "halos around lights" after vapor exposure[2].
Saponifies protective skin lipids, causing rapid, deep chemical burns[3].
Acute Toxicity
Category 4 (Oral/Dermal/Inhal)
Systemic toxicity upon absorption; crosses biological membranes easily due to lipophilicity.
Eye Damage
Category 1 (H318)
Irreversible corneal damage; capillary action draws liquid around standard glasses[1].
Atmospheric Reactivity
N/A (Quality Hazard)
Reacts with atmospheric CO₂ to form insoluble carbamate salts, degrading reagent purity.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for concentrated secondary amines. The following matrix is required to prevent permeation and exposure[4].
Hand Protection (Critical): Do not use standard thin latex or 0.1 mm nitrile gloves. Amines rapidly permeate thin polymer matrices by swelling the material[5]. Requirement: Use butyl rubber gloves (≥0.3 mm) or heavy-duty composite nitrile gloves (≥0.4 mm). If a splash occurs, the gloves must be removed and replaced immediately.
Eye & Face Protection: Wear non-vented chemical splash goggles paired with an 8-inch polycarbonate face shield. Standard safety glasses are prohibited, as amine vapors can bypass them and cause corneal edema[2].
Body Protection: A flame-resistant (Nomex) lab coat is standard, but when transferring volumes greater than 10 mL, a Tychem® or equivalent chemical-resistant apron must be worn over the coat.
Respiratory Protection: All handling must occur within a certified hard-ducted chemical fume hood (face velocity of 80–100 fpm). If ventilation fails during an operation, evacuate immediately or use a NIOSH-approved respirator equipped with an organic vapor/ammonia cartridge[4].
Operational Workflows & Engineering Controls
Because N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine degrades upon exposure to atmospheric moisture and carbon dioxide, air-free handling techniques (Schlenk line or inert gas purging) are required. This protects both the operator from vapors and the chemical from degradation.
Step-by-Step Handling Protocol:
Preparation: Purge the receiving reaction vessel with an inert gas (Argon or N₂). Place the source bottle in a secondary containment tray (e.g., a polyethylene tub) inside the fume hood.
Equipment Selection: Use a glass syringe with a stainless steel needle. Avoid polycarbonate Luer-lock hubs, as amines can cause polycarbonate to craze and crack under stress. PTFE hubs are acceptable.
Transfer: Draw the required volume slowly to prevent aerosolization. Keep the needle tip within the secondary containment area during transit between vessels.
Post-Transfer Decontamination: Immediately rinse the syringe with a non-polar solvent (e.g., dichloromethane) into a designated waste beaker, followed by a flush with 0.1 M citric acid to neutralize residual amine.
Standard Operating Procedure for the safe transfer and handling of corrosive amines.
Spill Response & Decontamination Protocol
The most common mistake in amine spill response is the use of strong mineral acids (like HCl) for neutralization. Never use strong acids. The resulting acid-base reaction is violently exothermic, which will boil the amine and create a massive toxic inhalation hazard.
Step-by-Step Spill Response:
Evacuate & Isolate: For spills exceeding 50 mL outside a fume hood, evacuate the immediate lab area and call the HazMat team. For smaller spills inside the hood, proceed to step 2.
Containment: Surround the spill perimeter with an inert, inorganic absorbent (e.g., vermiculite, dry sand, or diatomaceous earth)[3]. Do not use sawdust or paper towels, as concentrated amines can react with organic matter.
Neutralization: Carefully apply a weak solid acid, such as sodium bisulfate or citric acid powder, working from the outside edges toward the center. This ensures a slow, controlled neutralization without excessive heat generation.
Verification: Once the liquid is absorbed, sweep the matrix into a chemical waste bag using non-sparking tools. Swab the spill surface with a wet pH test strip. The protocol is complete only when the surface pH reads between 6 and 8.
Final Wash: Wash the area thoroughly with soap and water to remove any residual neutralized salts[3].
Logic tree for assessing, containing, and neutralizing amine spills safely.
Waste Disposal & Environmental Logistics
Proper segregation of amine waste is critical to prevent catastrophic secondary reactions in waste carboys.
Halogenated Waste Segregation:Never dispose of this compound in the same container as halogenated solvents (e.g., dichloromethane, chloroform). Amines react exothermically with alkyl halides via the Menschutkin reaction to form quaternary ammonium salts, which can over-pressurize and rupture waste containers.
Oxidizer Segregation: Keep strictly separated from oxidizing agents (peroxides, nitrates) to prevent fire hazards[4].
Labeling: Collect in a dedicated, chemically compatible high-density polyethylene (HDPE) container. Label clearly as "Hazardous Waste - Corrosive Basic Organic Amine."
References
New Jersey Department of Health. "Hazardous Substance Fact Sheet - Morpholine." Available at:[Link]
Carl ROTH. "Safety Data Sheet: Benzylamine." Available at:[Link]